molecular formula C9H14O3 B1294525 3-(2-Oxocyclohexyl)propanoic acid CAS No. 2275-26-5

3-(2-Oxocyclohexyl)propanoic acid

Cat. No.: B1294525
CAS No.: 2275-26-5
M. Wt: 170.21 g/mol
InChI Key: JCIZEWRBCTUEFG-UHFFFAOYSA-N
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Description

3-(2-Oxocyclohexyl)propanoic acid is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-oxocyclohexyl)propanoic acid
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InChI

InChI=1S/C9H14O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JCIZEWRBCTUEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601305776
Record name 2-Oxocyclohexanepropanoic acid
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Molecular Weight

170.21 g/mol
Source PubChem
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CAS No.

2275-26-5
Record name 2-Oxocyclohexanepropanoic acid
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Record name 2-Oxocyclohexanepropionic acid
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Record name 2275-26-5
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Record name 2-Oxocyclohexanepropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Oxocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxocyclohexyl)propanoic acid, with the CAS Number 2275-26-5, is a bifunctional organic compound featuring a cyclohexanone ring and a propanoic acid side chain.[1][2] This unique structure provides two reactive centers, making it a valuable synthetic intermediate in organic chemistry.[3] Its utility lies in its role as a foundational building block for the synthesis of more complex molecules, including bicyclic lactones which are present in numerous bioactive natural products.[3] This technical guide provides a comprehensive overview of the known chemical properties, synthetic routes, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties can be summarized. The properties of its methyl-substituted analogue and related compounds provide valuable context.

PropertyValueSource
Molecular Formula C₉H₁₄O₃[1][2]
Molecular Weight 170.21 g/mol [1]
CAS Number 2275-26-5[1]
IUPAC Name This compound[4]
Synonyms 2-Oxocyclohexanepropionic acid, 2-(2-Carboxyethyl)cyclohexanone[1][4]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics are as follows:

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the carbonyl groups of the ketone and the carboxylic acid, as well as the hydroxyl group of the carboxylic acid.[3]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (sp³)2850-3000Medium to Strong
C=O (Ketone)~1715Strong
C=O (Carboxylic Acid)~1700Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons of the cyclohexanone ring and the propanoic acid side chain. Data for the related compound, 3-(3-Methyl-2-oxocyclohexyl)propanoic acid, can be found in the PubChem database.[4]

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the carboxylic acid group.

Synthesis and Reactivity

This compound is primarily utilized as a synthetic intermediate. Its synthesis and subsequent reactions are key to its application.

Experimental Protocols: Synthesis

A common and straightforward method for the synthesis of this compound involves the Michael addition of an acrylate to cyclohexanone.[3] A detailed protocol, adapted from the synthesis of the analogous 3-(2-oxocyclopentyl)-propionic acid, is as follows:

Step 1: Formation of the Enamine (if applicable, as an alternative to direct Michael addition) A mixture of cyclohexanone and a secondary amine (e.g., pyrrolidine or morpholine) in a suitable solvent (e.g., toluene) is refluxed with azeotropic removal of water to form the corresponding enamine.

Step 2: Michael Addition The enamine (or cyclohexanone itself under basic conditions) is reacted with an acrylate ester (e.g., ethyl acrylate). The reaction mixture is typically stirred at room temperature or heated to ensure completion.

Step 3: Hydrolysis The resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to protonate the carboxylate.

Step 4: Work-up and Purification The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Cyclohexanone step1 Michael Addition start1->step1 start2 Acrylate Ester start2->step1 step2 Hydrolysis step1->step2 product This compound step2->product

References

3-(2-Oxocyclohexyl)propanoic acid CAS number 2275-26-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-(2-Oxocyclohexyl)propanoic acid (CAS number 2275-26-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 2275-26-5, is a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety. This unique structural arrangement makes it a versatile intermediate in organic synthesis. Its primary application lies in its role as a foundational building block for more complex molecules, particularly in the synthesis of bicyclic lactones and other heterocyclic systems. While its direct biological activities are not extensively documented in current literature, its structural motifs are relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.

Physicochemical and Spectroscopic Data

Physicochemical Properties

Experimental data on the physical properties of this compound are not widely available in the public domain. The following table summarizes its basic identifiers and computed properties. For context, experimental data for the related 3-(2-oxocyclopentyl)propanoic acid is also provided, which may offer an approximation of the target molecule's characteristics.

PropertyValue (for this compound)Reference
CAS Number 2275-26-5[1]
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
IUPAC Name This compound[2]
Synonyms 2-(2-Carboxyethyl)cyclohexanone, 2-Oxocyclohexanepropanoic acid[2]
XLogP3-AA (Computed) 1.5[3]
Hydrogen Bond Donor Count (Computed) 1[3]
Hydrogen Bond Acceptor Count (Computed) 3[3]
Rotatable Bond Count (Computed) 2[3]
Boiling Point (for cyclopentyl analog) 324.2°C at 760 mmHg[4]
Density (for cyclopentyl analog) 1.166 g/cm³[4]
Flash Point (for cyclopentyl analog) 164.1°C[4]
Spectroscopic Data
SpectroscopyExpected Characteristics
¹H NMR - A broad singlet for the carboxylic acid proton (δ ~10-12 ppm).- Multiplets for the protons on the cyclohexyl ring and the propanoic acid chain (δ ~1.2-3.0 ppm).
¹³C NMR - A signal for the ketone carbonyl carbon (δ ~210 ppm).- A signal for the carboxylic acid carbonyl carbon (δ ~175-180 ppm).- Signals for the carbons of the cyclohexyl ring and the propanoic acid chain in the aliphatic region (δ ~20-50 ppm).
IR Spectroscopy - A very broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch for the ketone (around 1715 cm⁻¹).- A strong C=O stretch for the carboxylic acid (around 1710 cm⁻¹), likely overlapping with the ketone stretch.- C-H stretching vibrations (2850-3000 cm⁻¹).
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 170.- Fragmentation patterns corresponding to the loss of H₂O, COOH, and cleavage of the cyclohexyl ring.

Synthesis and Experimental Protocols

The most common synthesis of this compound is via a Michael addition of an acrylate to cyclohexanone. The following protocols are detailed, representative procedures based on established chemical transformations.

Synthesis of this compound

This procedure is adapted from a patented method for the analogous cyclopentyl compound and represents a standard approach.[5]

Experimental Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), a secondary amine such as morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in a suitable solvent like toluene.

  • Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the enamine.

  • Michael Addition: Cool the reaction mixture to room temperature. Add an acrylate, such as ethyl acrylate (1.5 eq), dropwise to the enamine solution.

  • Stir the reaction mixture at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the ester.

  • Work-up: Cool the mixture, separate the aqueous layer, and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to a pH of 1-2, resulting in the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

G cluster_synthesis Synthesis Workflow A 1. Enamine Formation (Cyclohexanone, Morpholine, p-TSA in Toluene) B 2. Reflux with Dean-Stark (Remove H₂O) A->B C 3. Michael Addition (Add Ethyl Acrylate) B->C D 4. Stir at RT C->D E 5. Saponification (Add NaOH(aq) and Reflux) D->E F 6. Acidification & Precipitation (Add HCl) E->F G 7. Filtration & Purification F->G H Final Product: This compound G->H

Synthesis of this compound.
Reduction of the Ketone Moiety

The ketone in this compound can be selectively reduced to a secondary alcohol.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol, in an Erlenmeyer flask.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise while stirring. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding an acid, such as 1M HCl, until the bubbling ceases.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-hydroxycyclohexyl)propanoic acid.

G cluster_reduction Reduction Workflow A 1. Dissolve Acid in Methanol B 2. Cool in Ice Bath A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Stir at RT C->D E 5. Quench with HCl(aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H Final Product: 3-(2-Hydroxycyclohexyl)propanoic acid G->H

Reduction of the ketone to a secondary alcohol.

Chemical Reactivity and Applications

Key Chemical Transformations

The bifunctional nature of this compound allows for a range of chemical transformations.[6]

  • Reduction: As detailed above, the ketone can be selectively reduced to a hydroxyl group.

  • Intramolecular Cyclization (Lactonization): The resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification under acidic conditions to form a bicyclic lactone, specifically an isomer of hexahydrocoumarin (also known as octahydro-2H-chromen-2-one).[6] This transformation is a key application of the title compound.

  • Other Reactions: The carboxylic acid can undergo standard transformations such as esterification and amidation. The ketone can participate in reactions like Wittig olefination or reductive amination.

G A 3-(2-Oxocyclohexyl) propanoic acid B 3-(2-Hydroxycyclohexyl) propanoic acid A->B Reduction (e.g., NaBH₄) C Hexahydrocoumarin (Bicyclic Lactone) B->C Intramolecular Cyclization (H⁺)

Key reaction pathway to hexahydrocoumarin.
Applications

The primary documented application of this compound is as an intermediate in the synthesis of hexahydrocoumarin, which is used as a fragrance ingredient in various consumer products.[7]

Biological and Pharmacological Profile

Activity of this compound

A thorough review of scientific literature and patent databases does not reveal significant studies on the specific biological or pharmacological activities of this compound. Its primary role appears to be that of a synthetic intermediate rather than a bioactive agent itself.

Broader Context of Propanoic Acid Derivatives

While the title compound lacks documented bioactivity, the broader class of propanoic acid derivatives has been extensively explored in drug development. For instance:

  • Arylpropionic Acids: This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which act as inhibitors of cyclooxygenase (COX) enzymes.

  • Antimicrobial and Anticancer Agents: Various synthetic propanoic acid derivatives have been investigated for their potential as antimicrobial and anticancer agents, though their structures are generally more complex than the title compound.

These examples highlight the potential for structurally related compounds to possess biological activity, suggesting that derivatives of this compound could be of interest in future drug discovery programs. However, it must be emphasized that these activities have not been demonstrated for the title compound.

Signaling Pathways

Consistent with the lack of specific biological activity data, there is no information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways.

Conclusion

This compound (CAS 2275-26-5) is a valuable bifunctional molecule primarily utilized as a synthetic intermediate. Its well-defined reactivity, particularly the transformation into bicyclic lactones like hexahydrocoumarin, underscores its importance in the synthesis of fragrances and potentially other complex organic molecules. There is a notable gap in the publicly available data regarding its experimental physicochemical properties, comprehensive spectroscopic characterization, and biological activity. For researchers and drug development professionals, this compound represents a readily accessible scaffold that is currently underexplored in a pharmacological context, offering potential opportunities for the development of novel derivatives with interesting biological profiles.

References

An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Oxocyclohexyl)propanoic acid, including its molecular characteristics, synthesis, and spectroscopic information. This document is intended for researchers and professionals in the fields of chemistry and drug development who are interested in the potential applications of this bifunctional organic compound.

Core Molecular and Physical Properties

This compound, a compound featuring both a ketone and a carboxylic acid functional group, possesses a unique structural framework that makes it a subject of interest for various chemical syntheses. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Weight 170.21 g/mol [1][2][3]
Molecular Formula C₉H₁₄O₃[1][2][3]
CAS Number 2275-26-5[1][2]
IUPAC Name This compound[3][4]
Alternate Names 2-Oxocyclohexanepropionic acid, 2-(2-Carboxyethyl)cyclohexanone[1][3]
Accurate Mass 170.09 u[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methodologies, primarily leveraging the reactivity of its core functional groups.

Michael Addition

A primary route for the synthesis of this compound and its derivatives is the Michael addition reaction. This involves the addition of cyclohexanone to an acrylate derivative.[4] While a detailed experimental protocol for the specific synthesis of the title compound is not provided in the search results, a general procedure can be inferred.

General Experimental Protocol for Michael Addition:

  • Enamine Formation: Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine or morpholine) to form the corresponding enamine. This step increases the nucleophilicity of the α-carbon of the cyclohexanone.

  • Michael Addition: The enamine then acts as a Michael donor and is reacted with a Michael acceptor, such as an acrylate ester (e.g., ethyl acrylate).

  • Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate the ketone and yield the propanoate ester. Subsequent hydrolysis of the ester group under acidic or basic conditions affords the desired this compound.

A patent for the synthesis of the related compound, 3-(2-oxocyclopentyl)-propionic acid, describes a one-pot method where cyclopentanone, morpholine, and p-toluenesulfonic acid are heated, followed by the addition of an acrylate.[6] The resulting ester is then hydrolyzed to the carboxylic acid.[6]

Hydrolysis of the Corresponding Ester

This compound can also be prepared by the hydrolysis of its corresponding ester, such as methyl 3-(2-oxocyclohexyl)propanoate.[4]

General Experimental Protocol for Ester Hydrolysis:

  • The ester is dissolved in a suitable solvent mixture, typically an alcohol and water.

  • A base (e.g., sodium hydroxide or lithium hydroxide) or an acid (e.g., hydrochloric acid) is added to the solution.[6]

  • The reaction mixture is heated or stirred at room temperature until the reaction is complete, as monitored by a suitable technique (e.g., thin-layer chromatography).

  • Upon completion, the reaction mixture is acidified to protonate the carboxylate, and the product is extracted with an organic solvent.

  • The organic layer is then dried and the solvent removed to yield the carboxylic acid.

Synthesis_Pathway Cyclohexanone Cyclohexanone Ester 3-(2-Oxocyclohexyl)propanoate Ester Cyclohexanone->Ester Michael Addition Acrylate Acrylate Derivative Acrylate->Ester Acid 3-(2-Oxocyclohexyl)propanoic Acid Ester->Acid Hydrolysis

Caption: General synthesis pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available. However, the expected spectral characteristics can be inferred from the known spectra of its functional groups and related compounds.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for its ketone and carboxylic acid functional groups.

  • C=O (Ketone): A strong absorption band is expected in the region of 1700-1725 cm⁻¹.

  • C=O (Carboxylic Acid): A strong absorption band is anticipated around 1700-1725 cm⁻¹, which may overlap with the ketone stretch.

  • O-H (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to hydrogen bonding.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show several signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, likely above 10 ppm.[8] The protons on the cyclohexyl ring and the propanoic acid chain would appear as complex multiplets in the upfield region.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (ketone and carboxylic acid), typically in the range of 170-210 ppm. The remaining aliphatic carbons of the cyclohexyl ring and the propanoic acid chain would appear in the upfield region.

Biological Activity and Potential Applications

There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of propionic acid derivatives is known for a wide range of biological activities.[9] For instance, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Additionally, derivatives of 3-cyclohexylpropanoic acid have been synthesized and evaluated for tuberculostatic activity.[10]

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules and potential drug candidates. Its ketone and carboxylic acid moieties can be selectively modified to introduce diverse functionalities.[4]

Logical_Relationship Target This compound Class Propionic Acid Derivatives Target->Class Aryl Aryl Propionic Acids Class->Aryl Cyclohexyl 3-Cyclohexylpropanoic Acid Derivatives Class->Cyclohexyl NSAID NSAID Activity Aryl->NSAID Tuberculostatic Tuberculostatic Activity Cyclohexyl->Tuberculostatic

Caption: Relationship of the title compound to classes with known biological activities.

Conclusion

This compound is a compound with well-defined molecular characteristics. While specific experimental data on its physical properties and biological activity are limited in the public domain, its synthesis is achievable through established organic chemistry reactions. The presence of both a ketone and a carboxylic acid functional group provides a platform for further chemical exploration and derivatization, making it a molecule of interest for synthetic chemists and drug development professionals. Further research is warranted to fully elucidate its physical properties, spectroscopic profile, and potential biological activities.

References

An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Oxocyclohexyl)propanoic acid (CAS No. 2275-26-5), a versatile bifunctional organic compound. Due to its ketone and carboxylic acid moieties, this molecule serves as a valuable intermediate in the synthesis of more complex chemical structures, including bicyclic lactones present in numerous bioactive natural products.[1] This document outlines its chemical and physical properties, detailed synthetic protocols, and characteristic spectral data.

Core Chemical and Physical Properties

This compound, also known as 2-Oxocyclohexanepropionic acid, is a derivative of cyclohexanone with a propanoic acid chain attached at the second carbon position.[2] Its structural formula and key identifiers are presented below.

Structural Formula:

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 2275-26-5[2][3]
Molecular Formula C₉H₁₄O₃[2][3]
Molecular Weight 170.21 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 2-(2-Carboxyethyl)cyclohexanone, 2-Oxocyclohexanepropionic acid[2]
InChI Key JCIZEWRBCTUEFG-UHFFFAOYSA-N[1]
SMILES O=C(CCC1C(CCCC1)=O)O[3]
XLogP3-AA (Computed) 1.5[4]
Hydrogen Bond Donor Count (Computed) 1
Hydrogen Bond Acceptor Count (Computed) 3[4]
Rotatable Bond Count (Computed) 2[4]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving a Michael addition followed by hydrolysis. The following protocol is adapted from established methods for analogous compounds.

Synthesis of Ethyl 3-(2-oxocyclohexyl)propanoate

This procedure involves the Stork enamine alkylation, a reliable method for the α-alkylation of ketones.

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq) and a secondary amine such as pyrrolidine (1.2 eq) in a suitable solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC until the cyclohexanone is consumed.

  • Michael Addition: Cool the reaction mixture to room temperature. Slowly add ethyl acrylate (1.0 eq) to the solution of the crude enamine. The reaction is typically exothermic. Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Add water to the reaction mixture to hydrolyze the iminium salt intermediate. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-oxocyclohexyl)propanoate.

Hydrolysis to this compound
  • Saponification: Dissolve the crude ethyl 3-(2-oxocyclohexyl)propanoate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Extraction and Purification: A precipitate of the carboxylic acid should form. If not, extract the acidified aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Spectroscopic Data (Expected)

While experimental spectra for this specific compound are not widely published, the following characteristics can be anticipated based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Features

TechniqueExpected Features
¹H NMR - A broad singlet between δ 10-12 ppm corresponding to the carboxylic acid proton.- A multiplet around δ 2.4 ppm for the alpha-proton on the cyclohexanone ring.- A series of multiplets between δ 1.5-2.5 ppm for the remaining cyclohexyl and propanoic chain protons.
¹³C NMR - A signal downfield around δ 210 ppm for the ketone carbonyl carbon.- A signal around δ 175-180 ppm for the carboxylic acid carbonyl carbon.- A series of signals in the aliphatic region (δ 20-50 ppm) for the remaining nine carbon atoms.
IR Spectroscopy - A very broad absorption band from 2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.- A sharp, strong absorption peak around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone.- Another strong C=O stretching absorption for the carboxylic acid, typically around 1700 cm⁻¹, which may overlap with the ketone peak.
Mass Spectrometry - A molecular ion peak [M]⁺ at m/z = 170.- Common fragmentation patterns would include the loss of a water molecule (m/z = 152), loss of the carboxyl group (m/z = 125), and cleavage of the propanoic acid side chain.

Applications in Synthesis

The bifunctional nature of this compound makes it a strategic starting material for creating more complex molecular architectures.[1]

Intramolecular Cyclization

A key application is in the synthesis of bicyclic lactones.[1] This is typically achieved by first selectively reducing the ketone to a hydroxyl group using a reducing agent like sodium borohydride. The resulting hydroxy acid can then undergo an intramolecular esterification (lactonization) under acidic conditions to form a δ-lactone.[1]

G KetoAcid This compound ReducingAgent NaBH4 HydroxyAcid 3-(2-Hydroxycyclohexyl)propanoic acid ReducingAgent->HydroxyAcid Selective Reduction AcidCatalyst H+ Lactone Bicyclic δ-Lactone AcidCatalyst->Lactone Intramolecular Esterification

References

An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxocyclohexyl)propanoic acid, with the IUPAC name This compound , is a bifunctional organic compound featuring both a ketone and a carboxylic acid functional group.[1][2] This unique structural arrangement makes it a valuable synthetic intermediate in organic chemistry. Its dual reactivity allows for selective modifications at either the ketone or carboxylic acid, or through reactions involving both groups, providing a versatile scaffold for synthesizing more complex molecules.[1] This guide details its chemical properties, synthesis, key reactions, and applications, particularly as a foundational building block in the development of bioactive compounds and other high-value chemicals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings.

PropertyValueReference
IUPAC Name This compound[2][3]
Synonyms 2-Oxocyclohexanepropanoic acid, 3-(2-Oxo-cyclohexyl)-propionic acid[2][4]
CAS Number 2275-26-5[2][3][4]
Molecular Formula C₉H₁₄O₃[2][4]
Molecular Weight 170.21 g/mol [2][4]
PubChem CID 98393[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, most commonly via a Michael addition reaction. One established route involves the reaction of cyclohexanone with an acrylate ester, followed by hydrolysis.[1]

Experimental Protocol: Synthesis via Enamine Intermediate

This protocol is adapted from a similar synthesis for the cyclopentyl analog and represents a common and effective method.[5] The process involves the formation of an enamine from cyclohexanone, followed by a Michael addition to an acrylate ester, and subsequent hydrolysis.

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), a secondary amine such as morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

    • Heat the mixture to reflux, allowing for the azeotropic removal of water.

    • Once the theoretical amount of water is collected, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

  • Michael Addition:

    • Dissolve the crude enamine in a high-boiling, non-protic solvent.

    • Heat the solution to approximately 85°C.

    • Slowly add methyl acrylate (1.1 eq) dropwise to the solution.

    • Maintain the reaction temperature for 2-4 hours after the addition is complete.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis to the Carboxylic Acid:

    • Upon completion of the Michael addition, cool the reaction mixture.

    • Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2M NaOH, 2.0 eq), and a co-solvent like ethanol to the flask.

    • Heat the mixture to reflux for 1-3 hours to facilitate the hydrolysis of both the iminium ion intermediate and the methyl ester.[1]

    • After cooling to room temperature, acidify the mixture with a strong acid (e.g., 3M HCl) to a pH of 3-5.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

    • The final product can be purified by recrystallization or column chromatography.

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis reactant reactant product product A Cyclohexanone + Morpholine B Heat + Toluene (Dean-Stark) A->B Reflux C Enamine Intermediate B->C D Methyl Acrylate E Heat C->E D->E F Iminium Ester Intermediate E->F Addition G 1. NaOH (aq), Heat 2. HCl (aq) F->G Saponification & Imine Hydrolysis H This compound G->H

Diagram 1: General workflow for the synthesis of this compound.

Key Chemical Transformations

The bifunctional nature of this compound allows for several key transformations, making it a versatile precursor.

Reduction of the Ketone Moiety

The ketone can be selectively reduced to a secondary alcohol, yielding 3-(2-hydroxycyclohexyl)propanoic acid.[1] This transformation is typically accomplished with mild hydride-based reducing agents that do not affect the carboxylic acid group.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath to 0°C. Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, controlling the rate of addition to manage gas evolution.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction's completion by TLC.

  • Workup: Carefully quench the reaction by the slow addition of aqueous acid (e.g., 1M HCl) until the solution is acidic.

  • Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-(2-hydroxycyclohexyl)propanoic acid as a mixture of diastereomers.

Intramolecular Cyclization (Lactonization)

Following the reduction of the ketone, the resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification to form a bicyclic lactone.[1] This lactonization is a key step in synthesizing various natural product scaffolds.[1]

  • Reaction Setup: Dissolve the crude 3-(2-hydroxycyclohexyl)propanoic acid in a non-polar solvent like toluene.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst.

  • Purification: Separate the organic layer, dry it over Na₂SO₄, and concentrate it under reduced pressure. The resulting crude bicyclic lactone can be purified by column chromatography.

G start_node start_node product_node product_node reagent_node reagent_node A 3-(2-Oxocyclohexyl) propanoic Acid R1 NaBH₄ Methanol A->R1 Reduction B 3-(2-Hydroxycyclohexyl) propanoic Acid R2 p-TsOH, Toluene Heat (Reflux) B->R2 Lactonization (Dehydration) C Bicyclic Lactone R1->B R2->C

Diagram 2: Key reaction pathways starting from this compound.

Spectroscopic Data

Spectral Data for 3-(3-Methyl-2-oxocyclohexyl)propanoic acid
Technique Observed Peaks / Signals
¹³C NMR Signals corresponding to carbonyl carbon (C=O), carboxylic acid carbon (COOH), and aliphatic carbons (CH, CH₂, CH₃) are expected. The precise shifts would be determined by the substitution pattern.
FTIR Broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak around 1700-1725 cm⁻¹ (C=O stretch, overlapping ketone and carboxylic acid).
Source: PubChem CID 10821350. The data provided is for a methylated analog and should be used as a comparative reference.[6]

Applications in Research and Drug Development

The primary role of this compound is as a versatile chemical building block.[1]

  • Synthesis of Natural Products: Its ability to form bicyclic lactones makes it a valuable precursor for synthesizing complex molecular scaffolds found in numerous bioactive natural products.[1]

  • Fragrance Industry: The compound serves as a starting material for derivatives like hexahydrocoumarin, which is used as a fragrance ingredient.[1]

  • Medicinal Chemistry: While this specific molecule is not an active pharmaceutical ingredient, the propanoic acid moiety is a well-known pharmacophore. The aryl propionic acids are a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), including common drugs like ibuprofen.[7] The cyclohexyl group can serve as a bioisostere for an aromatic ring, offering different pharmacokinetic properties. Therefore, derivatives of this compound are of significant interest in drug discovery for creating novel analogs of existing drugs with potentially improved efficacy or safety profiles.

References

Synthesis of 2-Oxocyclohexanepropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-oxocyclohexanepropanoic acid, a valuable intermediate in organic synthesis. The primary route detailed herein is the Stork enamine alkylation, a robust and widely utilized method for the α-alkylation of ketones. This document outlines the reaction mechanism, a detailed one-pot experimental protocol, and quantitative data, presented for ease of comparison and implementation in a laboratory setting.

Core Synthesis Route: Stork Enamine Alkylation

The most common and efficient synthesis of 2-oxocyclohexanepropanoic acid is achieved through a two-step process, which can be conveniently performed in a one-pot reaction. The process involves:

  • Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as morpholine or pyrrolidine, in the presence of an acid catalyst to form a nucleophilic enamine intermediate.

  • Michael Addition: The enamine then acts as a Michael donor and reacts with an acrylate ester (e.g., methyl acrylate or ethyl acrylate) in a conjugate addition reaction.

  • Hydrolysis: The resulting iminium ion is hydrolyzed to afford the methyl or ethyl ester of 2-oxocyclohexanepropanoic acid. This ester is then saponified to yield the final carboxylic acid product.

Signaling Pathway: Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of 2-oxocyclohexanepropanoic acid via the Stork enamine pathway.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis to Ester cluster_3 Step 4: Saponification Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine + Morpholine, H+ Morpholine Morpholine (Secondary Amine) Morpholine->Enamine Catalyst p-Toluenesulfonic Acid (Catalyst) Catalyst->Enamine Iminium Iminium Salt Intermediate Enamine->Iminium + Acrylate Ester Acrylate Acrylate Ester Acrylate->Iminium Ester Methyl 3-(2-oxocyclohexyl)propanoate Iminium->Ester + H2O Water Water (from workup) Water->Ester FinalProduct 2-Oxocyclohexanepropanoic Acid Ester->FinalProduct + NaOH, then H+ Base Base (e.g., NaOH) Base->FinalProduct Acid Acid (for workup) Acid->FinalProduct G cluster_0 Ester Synthesis cluster_1 Hydrolysis A Charge reactor with cyclohexanone, morpholine, p-TsOH, and toluene B Heat to reflux for 2-3h (Azeotropic water removal) A->B C Cool to 80-90°C B->C D Add methyl acrylate dropwise over 3-4h C->D E Stir for 2-3h at 80-90°C D->E F Cool to 10°C and filter E->F G Concentrate filtrate (Crude Ester) F->G H Add water, methanol, and 30% NaOH to crude ester G->H Proceed with crude ester I Heat to 60-65°C for 2-3h H->I J Cool and separate aqueous layer I->J K Acidify with 10% HCl to pH 3-5 J->K L Extract with dichloromethane K->L M Dry and concentrate organic extracts L->M N 2-Oxocyclohexanepropanoic Acid (Final Product) M->N

physical and chemical properties of 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxocyclohexyl)propanoic acid, a bifunctional organic compound, serves as a versatile intermediate in organic synthesis. Its structure, featuring both a ketone and a carboxylic acid functional group, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules, including bicyclic lactones which are present in numerous bioactive natural products.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Core Physical and Chemical Properties

Table 1: Compound Identifiers
IdentifierValue
CAS Number 2275-26-5[2][3]
Molecular Formula C₉H₁₄O₃[2][3]
Molecular Weight 170.21 g/mol [2][3]
IUPAC Name This compound[4]
Alternate Names 2-Oxocyclohexanepropionic acid[2]
Table 2: Computed Physical Properties
PropertyValueSource
Molecular Weight 169.20 g/mol PubChem[5][6]
XLogP3-AA 1.5PubChem[5][6]
Hydrogen Bond Donor Count 0PubChem[5][6]
Hydrogen Bond Acceptor Count 3PubChem[5][6]
Rotatable Bond Count 2PubChem[5][6]
Exact Mass 169.086469272 DaPubChem[5][6]
Monoisotopic Mass 169.086469272 DaPubChem[5][6]
Topological Polar Surface Area 57.2 ŲPubChem[5][6]
Heavy Atom Count 12PubChem[6]
Formal Charge -1PubChem[5][6]
Complexity 181PubChem[5][6]

Note: The data in Table 2 is computationally derived and may differ from experimental values.

Chemical Synthesis and Reactions

This compound is primarily synthesized through a Michael addition reaction, followed by hydrolysis. Its bifunctional nature allows for selective reactions targeting the ketone or carboxylic acid group.

Synthesis of this compound

The synthesis involves a two-step process: the Michael addition of cyclohexanone to an acrylate ester, followed by the hydrolysis of the resulting ester. A general experimental protocol is outlined below.

Step 1: Michael Addition of Cyclohexanone to an Acrylate Ester

This reaction involves the conjugate addition of the enolate of cyclohexanone to an α,β-unsaturated ester, such as methyl acrylate.[5][7][8][9]

  • Experimental Protocol:

    • In a round-bottom flask, dissolve cyclohexanone in a suitable solvent (e.g., a high boiling non-protonic solvent like toluene).[10]

    • Add a base (e.g., sodium methoxide or potassium tert-butoxide) to generate the cyclohexanone enolate.[7]

    • Slowly add the acrylate ester (e.g., methyl acrylate) to the reaction mixture at a controlled temperature (e.g., cooled to 75-95 °C).[10]

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[10]

    • Upon completion, neutralize the reaction mixture and extract the product, methyl 3-(2-oxocyclohexyl)propanoate, with an organic solvent.

    • Purify the product by distillation under reduced pressure.

Step 2: Hydrolysis of Methyl 3-(2-oxocyclohexyl)propanoate

The ester is then hydrolyzed to the corresponding carboxylic acid.[5][10]

  • Experimental Protocol:

    • Dissolve the purified methyl 3-(2-oxocyclohexyl)propanoate in a mixture of an alcohol (e.g., methanol), water, and a strong base (e.g., sodium hydroxide).[10]

    • Heat the mixture under reflux for 1-3 hours.[10]

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 3-5.[10]

    • Extract the product, this compound, with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the final product.

Synthesis_Workflow Cyclohexanone Cyclohexanone Michael_Addition Michael Addition Cyclohexanone->Michael_Addition Acrylate Acrylate Ester Acrylate->Michael_Addition Base Base Base->Michael_Addition Ester Methyl 3-(2-oxocyclohexyl)propanoate Michael_Addition->Ester Hydrolysis Hydrolysis (Base, H₂O, Heat) Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Synthesis of this compound.
Key Chemical Reactions

1. Reduction of the Ketone Group

The ketone functionality can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride, yielding 3-(2-hydroxycyclohexyl)propanoic acid.[5] This reaction is typically performed in an alcoholic solvent like methanol or ethanol.[2][11][12][13]

  • Experimental Protocol:

    • Dissolve this compound in methanol or ethanol in a flask.[11][12][13]

    • Cool the solution in an ice bath.

    • Gradually add sodium borohydride to the cooled solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture and extract the product, 3-(2-hydroxycyclohexyl)propanoic acid, with an organic solvent.

    • Dry the organic extract and remove the solvent to obtain the product.

Reduction_Reaction Starting_Material This compound Reduction Reduction Starting_Material->Reduction Reducing_Agent Sodium Borohydride (NaBH₄) Reducing_Agent->Reduction Product 3-(2-Hydroxycyclohexyl)propanoic Acid Reduction->Product

Reduction of the ketone group.

2. Intramolecular Cyclization (Lactonization)

Upon reduction of the ketone, the resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification to form a bicyclic lactone. This reaction is typically acid-catalyzed and involves heating.[5][14]

  • Experimental Protocol:

    • Dissolve 3-(2-hydroxycyclohexyl)propanoic acid in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by TLC.

    • Once complete, cool the reaction mixture, wash with a basic solution to remove the acid catalyst, and then with water.

    • Dry the organic layer and remove the solvent to yield the bicyclic lactone.

Lactonization_Reaction Starting_Material 3-(2-Hydroxycyclohexyl)propanoic Acid Lactonization Intramolecular Esterification Starting_Material->Lactonization Acid_Catalyst Acid Catalyst (e.g., p-TsOH), Heat Acid_Catalyst->Lactonization Product Bicyclic Lactone Lactonization->Product

Intramolecular cyclization to form a lactone.

Biological Activity

Currently, there is no publicly available information on the specific biological activity of this compound or its direct involvement in any signaling pathways. However, the broader class of propanoic acid derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties. Further research is warranted to explore the potential biological and pharmacological profile of this compound and its derivatives.

Conclusion

This compound is a valuable synthetic intermediate with well-defined pathways for its synthesis and subsequent chemical modifications. While experimental data on its physical properties and biological activity are currently limited, its structural motifs suggest potential for further investigation in the fields of medicinal chemistry and drug development. The provided experimental outlines offer a foundation for researchers to synthesize and explore the properties and applications of this intriguing molecule.

References

3-(2-Oxocyclohexyl)propanoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 3-(2-Oxocyclohexyl)propanoic acid. It is intended for use by qualified professionals and should be supplemented with a thorough review of the primary safety data sheets (SDS) and institutional safety protocols. Information on this specific compound is limited; therefore, data from structurally similar compounds may be used for guidance, with such instances clearly noted.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueReference
CAS Number 2275-26-5[1][2]
Molecular Formula C9H14O3[1][2]
Molecular Weight 170.21 g/mol [1][2]
Alternate Names 2-Oxocyclohexanepropionic acid[2]

Hazard Identification and Classification

While a specific, comprehensive hazard profile for this compound is not available, related compounds and general chemical principles suggest the following potential hazards.

Potential Hazards:

  • Skin Corrosion/Irritation: Similar carboxylic acids can cause skin irritation or burns upon prolonged contact.[3][4]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

  • Harmful if Swallowed: Ingestion may be harmful.[3][5]

Note: The GHS classification for this specific compound is not explicitly available. The hazards listed are inferred from data on similar chemical structures. A thorough risk assessment should be conducted before handling.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound, given the limited specific safety data.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab Laboratory Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles/Glasses face_shield Face Shield (when splash hazard exists) Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill? assess->small_spill contain Contain Spill with Absorbent Material small_spill->contain Yes large_spill Large Spill or Unknown Hazard: Contact Emergency Response small_spill->large_spill No cleanup Collect Residue into Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate end Spill Response Complete decontaminate->end large_spill->end

References

Commercial Suppliers and Technical Guide for 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(2-Oxocyclohexyl)propanoic acid, a versatile bifunctional molecule with applications in organic synthesis. This document outlines its chemical properties, commercial availability, synthetic methodologies, and key chemical transformations.

Commercial Availability

This compound (CAS Number: 2275-26-5) is readily available from several commercial chemical suppliers.[1] For research and development purposes, it is typically offered in various quantities. Below is a summary of key suppliers and their offerings.

SupplierProduct NameAlternate NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnology 3-(2-Oxo-cyclohexyl)-propionic acid2-Oxocyclohexanepropionic acid2275-26-5C₉H₁₄O₃170.21
LGC Standards 3-(2-Oxo-cyclohexyl)-propionic Acid2-(2-Carboxyethyl)cyclohexanone, 2-Oxocyclohexanepropanoic Acid2275-26-5C₉H₁₄O₃170.21
Benchchem This compound-2275-26-5C₉H₁₄O₃170.21
Sigma-Aldrich This compound-2275-26-5C₉H₁₄O₃170.21

Physicochemical Properties & Spectroscopic Data

Table 2.1: Expected Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Appearance Expected to be a solid or oil
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane

Table 2.2: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - Broad singlet around 10-12 ppm (carboxylic acid proton) - Multiplets in the range of 1.2-2.5 ppm corresponding to the cyclohexyl and propanoic acid chain protons.
¹³C NMR - Signal around 170-180 ppm (carboxylic acid carbonyl) - Signal around 200-210 ppm (ketone carbonyl) - Multiple signals in the aliphatic region (20-60 ppm) for the cyclohexyl and propanoic acid carbons.
IR Spectroscopy - Broad O-H stretch from 2500-3300 cm⁻¹ (carboxylic acid) - Sharp C=O stretch around 1700-1725 cm⁻¹ (ketone) - C=O stretch around 1700 cm⁻¹ (carboxylic acid)
Mass Spectrometry - Molecular ion peak [M]⁺ at m/z = 170.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is via a Michael addition of cyclohexanone to an acrylate ester, followed by hydrolysis. A detailed one-pot procedure, adapted from a method for the analogous cyclopentyl derivative, is described below.[2]

Synthesis of Ethyl 3-(2-Oxocyclohexyl)propanoate

This procedure involves the formation of an enamine from cyclohexanone, which then undergoes a Michael addition with ethyl acrylate.

Experimental Protocol:

  • To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add cyclohexanone (1.0 mol), morpholine (1.2 mol), p-toluenesulfonic acid (0.1 mol), and toluene (350 mL).

  • Heat the mixture to reflux and stir for 2 hours, with azeotropic removal of water.

  • Cool the reaction mixture to 85°C and add ethyl acrylate (1.5 mol) dropwise over 4 hours.

  • Maintain the reaction mixture at 85°C for an additional 3 hours after the addition is complete.

  • Cool the mixture to 10°C and filter to remove any solid byproducts.

  • The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude ethyl 3-(2-oxocyclohexyl)propanoate.

  • The crude product can be purified by vacuum distillation.

Hydrolysis to this compound

The ester is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

  • To the crude ethyl 3-(2-oxocyclohexyl)propanoate (1.0 mol), add a solution of sodium hydroxide (1.2 mol) in water (200 mL) and ethanol (100 mL).

  • Heat the mixture to 80°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 3-5 with concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound.

G cluster_synthesis Synthesis Workflow reagents1 Cyclohexanone + Morpholine + p-Toluenesulfonic acid in Toluene enamine_formation Enamine Formation (Reflux, 2h) reagents1->enamine_formation michael_addition Michael Addition (Ethyl Acrylate, 85°C, 4h) enamine_formation->michael_addition intermediate_ester Ethyl 3-(2-Oxocyclohexyl)propanoate michael_addition->intermediate_ester hydrolysis Hydrolysis (NaOH, H₂O/EtOH, 80°C, 2h) intermediate_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Extraction (Ethyl Acetate) acidification->extraction final_product This compound extraction->final_product

Synthesis of this compound.

Chemical Transformations and Applications

This compound is a valuable synthetic intermediate due to its bifunctional nature, containing both a ketone and a carboxylic acid.[3]

Reduction of the Ketone

The ketone functionality can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride, yielding 3-(2-hydroxycyclohexyl)propanoic acid.[3]

Experimental Protocol:

  • Dissolve this compound (1.0 mol) in methanol (200 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.3 mol) portion-wise, keeping the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 3-(2-hydroxycyclohexyl)propanoic acid.

Intramolecular Cyclization: Synthesis of Hexahydrocoumarin

The resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification (lactonization) to form a bicyclic lactone, such as hexahydrocoumarin, which is used as a fragrance ingredient.[3]

Experimental Protocol:

  • Dissolve 3-(2-hydroxycyclohexyl)propanoic acid (1.0 mol) in a suitable solvent like toluene (250 mL).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 mol).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield hexahydrocoumarin.

G cluster_reactions Key Reactions Workflow start_acid This compound reduction Reduction (NaBH₄, MeOH) start_acid->reduction hydroxy_acid 3-(2-Hydroxycyclohexyl)propanoic acid reduction->hydroxy_acid lactonization Lactonization (p-TsOH, Toluene, Reflux) hydroxy_acid->lactonization lactone Hexahydrocoumarin lactonization->lactone

Synthesis of Hexahydrocoumarin.

Biological Activity Context

While this compound itself has not been extensively studied for its biological activity, many propanoic acid derivatives are known to be biologically active. For instance, several aryl propanoic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel derivatives of 3-cyclohexylpropanoic acid has been explored for developing compounds with tuberculostatic activity.[4] The core structure of this compound presents a scaffold that can be further modified to explore potential therapeutic applications.

Conclusion

This compound is a commercially available and synthetically versatile building block. Its bifunctional nature allows for a range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including fragrances like hexahydrocoumarin. The straightforward synthetic protocols and the potential for derivatization make it a compound of interest for researchers in organic synthesis and medicinal chemistry.

References

The Unseen Scaffolding: An In-depth Technical Guide to the Discovery and History of Cyclohexylpropanoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylpropanoic acids, a class of carbocyclic fatty acids, represent a fascinating yet often overlooked scaffold in the annals of chemical synthesis and drug discovery. While not as widely recognized as other pharmacophores, their unique physicochemical properties have led to their incorporation into a surprising array of molecules, from fragrances to life-saving therapeutics. This technical guide delves into the core of cyclohexylpropanoic acids, tracing their historical origins, detailing their synthesis, and examining their evolution into critical components of modern medicine. We will explore the key scientific milestones, present detailed experimental protocols for their preparation, and analyze the quantitative data that underscore their therapeutic significance.

Discovery and Early History

The precise moment of the first synthesis of a simple cyclohexylpropanoic acid is not definitively documented in a single landmark publication. However, its conceptual origins can be traced back to the foundational work on catalytic hydrogenation in the late 19th and early 20th centuries. The pioneering research of Nobel laureate Otto Wallach on alicyclic compounds, which began in 1884, laid the groundwork for understanding the chemistry of cyclic structures.[1][2] His extensive work on terpenes and their transformations provided the fundamental knowledge required to convert aromatic and unsaturated cyclic compounds into their saturated counterparts.

The most probable early route to 3-cyclohexylpropanoic acid was through the catalytic hydrogenation of cinnamic acid. This reaction, a staple in organic synthesis, involves the reduction of both the carbon-carbon double bond and the benzene ring of cinnamic acid to yield the saturated cyclohexyl derivative. While early 20th-century chemists routinely performed such hydrogenations, specific documentation of this exact transformation is scarce in readily available historical records.

Evolution in Chemical Synthesis

The synthesis of cyclohexylpropanoic acids has evolved from these early hydrogenation methods to more sophisticated and controlled processes. Modern synthetic routes often still rely on the hydrogenation of an aromatic precursor, benefiting from advancements in catalyst technology to achieve high yields and purity.

Key Synthetic Methodologies

2.1.1. Catalytic Hydrogenation of Cinnamic Acid

This remains a primary and efficient method for the synthesis of 3-cyclohexylpropanoic acid. The reaction typically involves the use of a noble metal catalyst, such as ruthenium on carbon (Ru/C), under hydrogen pressure.

Experimental Protocol: Synthesis of 3-Cyclohexylpropanoic Acid via Hydrogenation

  • Materials: Cinnamic acid, Ruthenium on carbon (5% Ru/C), 1,4-Dioxane (solvent), Hydrogen gas.

  • Apparatus: High-pressure autoclave.

  • Procedure:

    • A solution of cinnamic acid in 1,4-dioxane is placed in a high-pressure autoclave.

    • A catalytic amount of 5% Ru/C is added to the solution.

    • The autoclave is sealed and purged with hydrogen gas to remove air.

    • The vessel is pressurized with hydrogen to approximately 6.89 MPa.

    • The reaction mixture is heated to around 493 K and stirred.

    • The reaction is monitored until the consumption of hydrogen ceases.

    • After cooling and depressurization, the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure to yield 3-cyclohexylpropanoic acid.[3]

2.1.2. Other Synthetic Approaches

While hydrogenation is common, other methods have been explored, particularly for the synthesis of derivatives with specific stereochemistry or substitution patterns. These can include multi-step sequences involving the construction of the cyclohexyl ring and subsequent elaboration of the propanoic acid side chain.

Emergence in Drug Development: The Case of Treprostinil

The most prominent application of a cyclohexylpropanoic acid derivative in medicine is in the structure of Treprostinil , a synthetic analog of prostacyclin used to treat pulmonary arterial hypertension (PAH).[4][5][6][7] Treprostinil's chemical structure incorporates a complex bicyclic system where a cyclohexyl ring is a key component, attached to a side chain that, while not a simple propanoic acid, is conceptually derived from this class of molecules.

Mechanism of Action

Treprostinil exerts its therapeutic effects by acting as a potent agonist of the prostacyclin receptor (IP receptor).[4][5][7] Binding of Treprostinil to the IP receptor on the surface of pulmonary arterial smooth muscle cells initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation, two key pathological features of PAH.[6][8]

Signaling Pathway of Treprostinil

Treprostinil_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Treprostinil Treprostinil IP_Receptor Prostacyclin (IP) Receptor Treprostinil->IP_Receptor AC Adenylate Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP_inactive Myosin Light Chain Phosphatase (Inactive) MLCP_active Myosin Light Chain Phosphatase (Active) MLCP_inactive->MLCP_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCP_active->Myosin_LC_P Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Dephosphorylates Vasoconstriction Vasoconstriction & Proliferation Myosin_LC_P->Vasoconstriction Leads to Vasodilation Vasodilation & Antiproliferation Myosin_LC->Vasodilation Leads to

Figure 1: Treprostinil Signaling Pathway
Quantitative Biological Data

The efficacy of Treprostinil has been demonstrated in several clinical trials. A key endpoint in these trials is the change in the six-minute walk distance (6MWD), a measure of exercise capacity.

Table 1: Summary of Clinical Trial Data for Inhaled Treprostinil in PH-ILD (INCREASE Study)

ParameterInhaled Treprostinil GroupPlacebo Groupp-valueReference
Change in 6MWD at Week 16
Mean Change from Baseline (m)+31.1-<0.001[9][10]
Clinical Worsening
Occurrence of Events (%)22.733.10.04[10]
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)
Change from Baseline (%)-15+46<0.001[10]

Other Potential Therapeutic Applications

While Treprostinil is the most prominent example, the cyclohexylpropanoic acid scaffold and its derivatives have been investigated for other therapeutic purposes, often leveraging their lipophilic nature to improve drug-like properties. Patent literature suggests their exploration as intermediates in the synthesis of compounds targeting a variety of conditions, including metabolic disorders and inflammatory diseases. However, comprehensive clinical data for these other applications are not as readily available.

Conclusion

The journey of cyclohexylpropanoic acids from a simple, saturated cyclic acid to a key component of a life-saving medication illustrates the enduring importance of fundamental chemical structures in drug discovery. While their history may be less conspicuous than that of more celebrated pharmacophores, their impact, particularly through the development of Treprostinil, is undeniable. The detailed synthetic protocols and the robust clinical data presented here underscore the continued relevance of this chemical class. For researchers and drug development professionals, the story of cyclohexylpropanoic acids serves as a powerful reminder that innovative therapeutic solutions can emerge from a deep understanding and creative application of even the most fundamental chemical scaffolds.

References

Spectroscopic and Synthetic Insights into 3-(2-Oxocyclohexyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis

Obtaining pure spectroscopic data for a target compound is crucial for its unequivocal identification and characterization. In the absence of publicly available spectra for 3-(2-Oxocyclohexyl)propanoic acid, this section presents illustrative data from structurally similar molecules. This information can serve as a valuable reference for researchers anticipating the spectral features of the title compound.

It is imperative to note that the following data are for related compounds and should be used for comparative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹³C NMR Spectral Data for a Related Compound: 3-(5-Methyl-2-oxo-cyclohexyl)propanoic acid

Chemical Shift (ppm)Assignment (Illustrative)
~179Carboxylic Acid Carbonyl (C=O)
~211Ketone Carbonyl (C=O)
~50Cyclohexyl CH
~41Cyclohexyl CH₂
~34Propanoic CH₂
~29Propanoic CH₂
~25Cyclohexyl CH₂
~22Methyl (CH₃)

Note: The chemical shifts are approximate and derived from spectral data of 3-(5-Methyl-2-oxo-cyclohexyl)propanoic acid. The actual shifts for this compound will vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Representative IR Absorption Bands for a Carboxylic Acid with a Ketone Moiety

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~2940, ~2860C-H (Aliphatic)Stretching
~1710C=O (Ketone)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1410C-O-HBending
~1280C-OStretching

Note: These are characteristic ranges for the specified functional groups and are not experimental values for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₁₄O₃)

m/z ValueInterpretation
170.09[M]⁺ (Molecular Ion)
153[M-OH]⁺
125[M-COOH]⁺
98[Cyclohexanone fragment]⁺
73[CH₂CH₂COOH]⁺

Note: These m/z values are predicted based on the molecular formula and common fragmentation patterns of similar compounds.

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipettes and vials

  • Sample of this compound (5-20 mg for ¹H, 20-100 mg for ¹³C)

Protocol:

  • Sample Preparation:

    • Accurately weigh the required amount of the solid sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • If an internal standard is not already present in the solvent, add a small amount of TMS.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropanol or acetone for cleaning

Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers of the absorption bands to specific functional groups using a correlation table.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

  • Solvent (e.g., methanol, acetonitrile)

  • Vials and syringes

  • Sample of this compound

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

    • The choice of solvent will depend on the ionization technique (e.g., methanol/water for ESI).

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a known standard.

    • Set the parameters for the ion source (e.g., capillary voltage, gas flow rates for ESI; electron energy for EI).

    • Set the parameters for the mass analyzer (e.g., scan range, scan time).

    • Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., HPLC or GC).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization mode).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Correlate the fragmentation pattern with the proposed molecular structure.

Synthetic Workflow

The synthesis of this compound can be achieved through a Michael addition reaction. The following diagram illustrates a typical synthetic route.

Synthesis_Workflow Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base Michael_Adduct Michael Adduct (Ester) Enolate->Michael_Adduct Michael Addition Acrylate Acrylate Ester Acrylate->Michael_Adduct Target_Molecule 3-(2-Oxocyclohexyl)propanoic Acid Michael_Adduct->Target_Molecule Hydrolysis

Caption: Synthetic pathway for this compound.

This workflow demonstrates the formation of a cyclohexanone enolate which then undergoes a Michael addition with an acrylate ester. The resulting diester is subsequently hydrolyzed to yield the final product, this compound.

Logical Relationship of Spectroscopic Analysis

The data obtained from NMR, IR, and MS are complementary and together provide a comprehensive characterization of the molecule.

Spectroscopic_Analysis Compound This compound NMR NMR Spectroscopy Compound->NMR Provides C-H Framework IR IR Spectroscopy Compound->IR Identifies Functional Groups MS Mass Spectrometry Compound->MS Determines Molecular Weight & Fragmentation Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Interrelation of spectroscopic techniques for structural analysis.

This diagram illustrates how NMR, IR, and Mass Spectrometry each provide unique pieces of information that, when combined, lead to the complete structural elucidation of the target compound.

Methodological & Application

Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-(2-oxocyclohexyl)propanoic acid, a valuable building block in organic synthesis, starting from commercially available cyclohexanone. The synthesis is a robust two-step process involving an initial Michael addition of cyclohexanone to an acrylate ester, proceeding through an enamine intermediate, followed by the hydrolysis of the resulting ester to the final carboxylic acid. This method offers high yields and utilizes standard laboratory reagents and techniques.

Introduction

This compound is a bifunctional molecule containing both a ketone and a carboxylic acid, making it a versatile intermediate for the synthesis of more complex molecules, including bicyclic lactones and other scaffolds of pharmaceutical interest.[1] The synthetic route described herein is based on the well-established Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] In this protocol, cyclohexanone is first converted to a more reactive enamine intermediate, which then acts as the Michael donor in the reaction with an acrylate ester. The subsequent hydrolysis of the ester furnishes the target carboxylic acid.

Overall Synthesis Workflow

The synthesis proceeds in two main stages: the formation of the intermediate ester via a Michael addition, followed by its hydrolysis.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis Cyclohexanone Cyclohexanone Enamine_Formation In situ Enamine Formation (Morpholine, p-TsOH) Cyclohexanone->Enamine_Formation Methyl_Acrylate Methyl Acrylate Michael_Addition Michael Addition Reaction Methyl_Acrylate->Michael_Addition Enamine_Formation->Michael_Addition Intermediate_Ester Methyl 3-(2-oxocyclohexyl)propanoate Michael_Addition->Intermediate_Ester Hydrolysis Alkaline Hydrolysis (NaOH, H2O/MeOH) Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product Intermediate_Ester_ref->Hydrolysis

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous substrates and are expected to provide high yields and purity.[4]

Step 1: Synthesis of Methyl 3-(2-oxocyclohexyl)propanoate

This step involves the formation of an enamine from cyclohexanone, which then undergoes a Michael addition with methyl acrylate.

Materials:

  • Cyclohexanone

  • Morpholine

  • p-Toluenesulfonic acid (p-TsOH)

  • Methyl acrylate

  • Toluene

  • Standard glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, morpholine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in toluene.

  • Heat the mixture to reflux and continue for 2-3 hours, collecting the water generated in the Dean-Stark trap.

  • After the formation of the enamine is complete (as indicated by the cessation of water collection), cool the reaction mixture to approximately 85°C.

  • Slowly add methyl acrylate (1.5 equivalents) dropwise to the reaction mixture.

  • Maintain the temperature and stir for an additional 3-4 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product, methyl 3-(2-oxocyclohexyl)propanoate, can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ester intermediate to the final carboxylic acid.

Materials:

  • Methyl 3-(2-oxocyclohexyl)propanoate (from Step 1)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • Dissolve the crude or purified methyl 3-(2-oxocyclohexyl)propanoate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to 50-80°C and stir for 1-3 hours, monitoring the reaction progress by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-5 by the slow addition of concentrated hydrochloric acid.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Reaction Mechanism

The Michael addition proceeds via an enamine intermediate, which enhances the nucleophilicity of the α-carbon of cyclohexanone.

Reaction_Mechanism cluster_Enamine Enamine Formation cluster_Michael Michael Addition cluster_Hydrolysis Hydrolysis Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine + Morpholine - H2O Iminium_Intermediate Iminium_Intermediate Enamine->Iminium_Intermediate + Methyl Acrylate Enolate_Intermediate Enolate_Intermediate Iminium_Intermediate->Enolate_Intermediate Intermediate_Ester Intermediate_Ester Enolate_Intermediate->Intermediate_Ester + H2O Final_Product Final_Product Intermediate_Ester->Final_Product Hydrolysis (NaOH, H3O+)

Figure 2: Simplified mechanism of the enamine-mediated Michael addition.

Quantitative Data

The following table summarizes the expected yields based on analogous reactions reported in the literature.[4]

StepProductMolar Mass ( g/mol )Typical Yield
1. Michael AdditionMethyl 3-(2-oxocyclohexyl)propanoate184.25>90%
2. HydrolysisThis compound170.21High

Note: Yields are based on the synthesis of the cyclopentanone analogue and may vary for the cyclohexanone derivative. Optimization of reaction conditions may be required to achieve maximum yields.

Conclusion

The synthesis of this compound from cyclohexanone can be efficiently achieved through a two-step sequence involving a Michael addition via an enamine intermediate and subsequent hydrolysis. The described protocols are straightforward, scalable, and utilize readily available materials, making this a practical method for obtaining this versatile synthetic intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Oxocyclohexyl)propanoic acid is a bifunctional organic compound containing both a ketone and a carboxylic acid moiety. This structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules such as bicyclic lactones, which are present in various bioactive natural products. The synthesis of this compound is typically achieved through a two-step process involving a Michael addition of cyclohexanone to an acrylate ester, followed by the hydrolysis of the resulting ester intermediate. This document provides a detailed protocol for this synthesis, based on the well-established Stork enamine reaction for the first step, followed by alkaline hydrolysis (saponification).

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Step 1: Michael Addition - Formation of methyl 3-(2-oxocyclohexyl)propanoate via a Stork enamine-mediated reaction between cyclohexanone and methyl acrylate.

  • Step 2: Hydrolysis - Saponification of the intermediate ester to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol. The yields are based on analogous reactions and represent typical achievable outcomes.

StepReactantsProductCatalyst/ReagentsSolventTemperatureTimeTypical Yield
1. Michael AdditionCyclohexanone, Pyrrolidine, Methyl AcrylateMethyl 3-(2-oxocyclohexyl)propanoatep-Toluenesulfonic acid (catalytic)TolueneReflux (110-111 °C), then 60-70 °C6-8 h~90%
2. HydrolysisMethyl 3-(2-oxocyclohexyl)propanoateThis compound1. Sodium Hydroxide (aq) 2. Hydrochloric Acid (aq)Methanol/Water60-65 °C2-3 h~90-95%

Experimental Protocols

Materials and Reagents
  • Cyclohexanone (99.8%)

  • Pyrrolidine (99%)

  • p-Toluenesulfonic acid monohydrate (98.5%)

  • Toluene (Anhydrous)

  • Methyl acrylate (99%, stabilized)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step 1: Synthesis of Methyl 3-(2-oxocyclohexyl)propanoate (Michael Addition)

This procedure utilizes the Stork enamine synthesis, where cyclohexanone is first converted to its enamine, which then acts as a nucleophile in a Michael addition to methyl acrylate.[1][2][3]

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and anhydrous toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the complete formation of the 1-(cyclohex-1-en-1-yl)pyrrolidine enamine. This typically takes 2-3 hours.

    • Cool the reaction mixture to room temperature.

  • Michael Addition Reaction:

    • In a separate flask under a nitrogen atmosphere, prepare a solution of methyl acrylate (1.1 eq) in anhydrous toluene.

    • Slowly add the methyl acrylate solution to the cooled enamine solution from the previous step.

    • Heat the reaction mixture at 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Hydrolysis of Iminium Salt and Work-up:

    • After the reaction is complete, cool the mixture to room temperature and add an equal volume of 10% aqueous hydrochloric acid.

    • Stir the mixture vigorously for 1 hour to hydrolyze the intermediate iminium salt back to the ketone.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water, 5% aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil, methyl 3-(2-oxocyclohexyl)propanoate, can be purified by vacuum distillation or flash column chromatography on silica gel to yield a colorless oil.

Step 2: Synthesis of this compound (Hydrolysis)

This step involves the saponification of the ester intermediate to the final carboxylic acid product.[4][5]

Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve the purified methyl 3-(2-oxocyclohexyl)propanoate (1.0 eq) from Step 1 in a 2:1 mixture of methanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) to the solution.

    • Heat the mixture to 60-65 °C and stir for 2-3 hours. The reaction can be monitored by TLC until the starting ester is no longer visible.

  • Acidification and Extraction:

    • After the reaction is complete, cool the mixture in an ice bath and carefully acidify it to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • The product may precipitate out of the solution. Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield a white solid.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Saponification A Cyclohexanone + Pyrrolidine B Enamine Formation (Toluene, p-TSA, Reflux) A->B C 1-(Cyclohex-1-en-1-yl)pyrrolidine B->C E Michael Addition (Toluene, 60-70°C) C->E D Methyl Acrylate D->E F Iminium Salt Intermediate E->F G Acidic Hydrolysis (aq. HCl) F->G H Work-up & Extraction G->H I Purification (Vacuum Distillation) H->I J Methyl 3-(2-oxocyclohexyl)propanoate I->J K Saponification (NaOH, MeOH/H₂O, 60-65°C) J->K L Sodium 3-(2-oxocyclohexyl)propanoate K->L M Acidification (aq. HCl) L->M N Extraction & Drying M->N O Purification (Recrystallization) N->O P This compound O->P G cluster_enamine Enamine Formation cluster_michael Michael Addition cluster_hydrolysis Hydrolysis R1 Cyclohexanone P1 Enamine R1->P1 + Pyrrolidine - H₂O R2 Pyrrolidine P1_ref Enamine R3 Methyl Acrylate P2 Iminium Ion Intermediate P2_ref Iminium Ion P1_ref->P2 + Methyl Acrylate P3 Methyl 3-(2-oxocyclohexyl)propanoate P4 This compound P3->P4 1. NaOH, H₂O/MeOH 2. H₃O⁺ P2_ref->P3 + H₂O, - Pyrrolidinium

References

Application Notes and Protocols for the Quantification of 3-(2-Oxocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3-(2-Oxocyclohexyl)propanoic acid in various matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory personnel.

Introduction

This compound is a bifunctional organic compound containing both a ketone and a carboxylic acid moiety. Its quantification is crucial in various fields, including synthetic chemistry, where it serves as a foundational intermediate, and in potential pharmacological studies. This document outlines three robust analytical methods for its accurate and precise quantification: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the recommended analytical methods is provided below. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput, allowing researchers to choose the most suitable approach for their specific application.

Table 1: Comparison of Analytical Methods

ParameterHPLC-UV/FLDGC-MSLC-MS/MS
Principle Chromatographic separation followed by UV or fluorescence detection.Chromatographic separation of volatile derivatives followed by mass analysis.Chromatographic separation followed by mass analysis of precursor and product ions.
Derivatization Required for fluorescence detection to enhance sensitivity.Required to increase volatility and thermal stability.Can be performed without, but derivatization can improve ionization.
Sensitivity Moderate to High (FLD)HighVery High
Selectivity ModerateHighVery High
Sample Throughput HighModerateHigh
Instrumentation HPLC with UV or Fluorescence DetectorGas Chromatograph coupled to a Mass SpectrometerLiquid Chromatograph coupled to a Tandem Mass Spectrometer
Typical Application Routine analysis, purity assessmentMetabolomics, impurity profilingBioanalysis, trace level quantification

Method 1: High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices. UV detection is straightforward, while fluorescence detection, after derivatization, offers significantly higher sensitivity.

Experimental Protocol: HPLC-UV/FLD

1. Sample Preparation (General)

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute with the mobile phase to prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction: For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

    • LLE: Acidify the sample with 0.1 M HCl and extract three times with an equal volume of ethyl acetate. Evaporate the combined organic layers to dryness and reconstitute the residue in the mobile phase.

    • SPE: Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the acidified sample, wash with water, and elute the analyte with methanol. Evaporate the eluate and reconstitute.

2. Derivatization for Fluorescence Detection (using 1,2-diamino-4,5-methylenedioxybenzene - DMB)

  • To the dried sample extract or standard, add 50 µL of a DMB solution (1.6 mg/mL DMB dihydrochloride, 4.9 mg/mL sodium sulfite, 70 µL/mL 2-mercaptoethanol, and 58 µL/mL concentrated HCl in water).

  • Heat the mixture at 85°C for 45 minutes.

  • Cool on ice and dilute with 200 µL of 65 mM NaOH solution before injection.

3. HPLC Instrumentation and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection:

    • UV: 210 nm.

    • FLD: Excitation at 365 nm, Emission at 445 nm (after DMB derivatization).

4. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Table 2: Illustrative HPLC Method Performance (based on similar keto acids)

ParameterUV DetectionFluorescence Detection
Linear Range 1 - 100 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~0.015 µg/mL
Precision (%RSD) < 5%< 5%
Accuracy (%Recovery) 95 - 105%95 - 105%

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (for FLD) cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution Derivatize Add DMB & Heat Reconstitution->Derivatize HPLC HPLC Separation Reconstitution->HPLC Dilute Dilution Derivatize->Dilute Dilute->HPLC Detection UV or FLD Detection HPLC->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Data->Calibration Quantify Concentration Determination Data->Quantify

Caption: Workflow for HPLC quantification of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity for the analysis of this compound. Derivatization is mandatory to increase the volatility of the analyte.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Extraction: Perform LLE or SPE as described in the HPLC method. The final residue must be completely dry.

  • Derivatization (Silylation): To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Instrumentation and Conditions

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-500 for qualitative analysis and peak identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte (e.g., molecular ion and key fragment ions).

3. Data Analysis

  • Identify the TMS-derivatized this compound peak by its retention time and mass spectrum.

  • For quantification, use the peak area of the selected ions and a calibration curve prepared from derivatized standards.

Table 3: Illustrative GC-MS Method Performance

ParameterValue
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.07 µg/mL
Precision (%RSD) < 10%
Accuracy (%Recovery) 90 - 110%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Extraction Extraction Sample->Extraction Drydown Evaporation Extraction->Drydown Derivatize Silylation (BSTFA) Drydown->Derivatize GC GC Separation Derivatize->GC MS Mass Spectrometry GC->MS Data Data Acquisition MS->Data Calibration Calibration Curve Data->Calibration Quantify Concentration Determination Data->Quantify

Caption: Workflow for GC-MS quantification of this compound.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of this compound, especially in complex biological matrices. It often requires minimal sample preparation.

Experimental Protocol: LC-MS/MS

1. Sample Preparation

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog if available) to 1 volume of the sample.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant and dilute with water if necessary before injection.

2. LC-MS/MS Instrumentation and Conditions

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M-H]⁻ (m/z 169.1).

    • Product Ions: Optimize by infusing a standard solution to find the most abundant and stable fragment ions.

3. Data Analysis

  • Integrate the peak areas for the specific MRM transitions of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration in the samples from the calibration curve.

Table 4: Illustrative LC-MS/MS Method Performance

ParameterValue
Linear Range 0.001 - 10 µg/mL
Limit of Detection (LOD) ~0.0003 µg/mL
Limit of Quantification (LOQ) ~0.001 µg/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Signaling Pathway Diagram (Illustrative)

In a drug development context, this compound or its derivatives might interact with specific cellular pathways. The following is a generic representation of a signaling cascade that could be investigated.

Signaling_Pathway Analyte 3-(2-Oxocyclohexyl)propanoic acid derivative Receptor Cell Surface Receptor Analyte->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Illustrative signaling pathway potentially modulated by a derivative of the analyte.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided herein offer a detailed starting point for method development and validation. It is recommended that any method be fully validated according to the relevant regulatory guidelines before its application to routine sample analysis.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(2-Oxocyclohexyl)propanoic acid. The described protocol is suitable for the determination of purity and quantification of this compound in various sample matrices. The method utilizes a C18 column with UV detection, providing excellent resolution and sensitivity.

Introduction

This compound is a bifunctional organic compound containing both a ketone and a carboxylic acid moiety. It serves as a valuable intermediate in the synthesis of various more complex organic molecules and bicyclic lactones. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing product purity, and performing quality control. This document provides a detailed protocol for the analysis of this compound using HPLC.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following table summarizes the chromatographic conditions.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Reagent and Sample Preparation

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (85%, analytical grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • This compound reference standard

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation

The following tables represent typical data obtained using this method.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20006500
Retention Time (RT) Approx. 4.5 min4.52 min
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
1055
25135
50272
100545
2001098
Correlation Coefficient (r²) ≥ 0.999

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Mobile Phase Preparation (ACN:0.1% H3PO4 in H2O) B Standard & Sample Preparation C HPLC System Equilibration B->C D Inject Sample/Standard C->D E Data Acquisition (UV at 210 nm) D->E F Peak Integration & Identification E->F G Quantification (Calibration Curve) F->G H Generate Report G->H

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of this compound. The method demonstrates excellent linearity, precision, and system suitability. It can be effectively implemented in research and quality control laboratories for routine analysis of this compound.

Application Note: GC-MS Analysis of 3-(2-Oxocyclohexyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Oxocyclohexyl)propanoic acid and its derivatives are important chemical intermediates and potential metabolites in various biological and industrial processes. Accurate and sensitive quantification of these keto acids is crucial for metabolic research, environmental analysis, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of keto acids, due to the presence of both carboxylic acid and ketone functional groups, make them unsuitable for direct GC-MS analysis.[1][2]

This application note provides a detailed protocol for the analysis of this compound using a two-step derivatization procedure followed by GC-MS. The ketone group is first converted to a more stable methoxime (M.O.) derivative, which prevents enolization, followed by silylation of the carboxylic acid group to form a trimethylsilyl (TMS) ester.[2][3] This process significantly increases the volatility and thermal stability of the analyte, enabling robust and sensitive detection.

Principle of the Method

The analytical method involves three main stages: sample preparation, derivatization, and GC-MS analysis.

  • Sample Preparation: The analyte is first extracted from the aqueous sample matrix (e.g., urine, plasma, or culture media) using liquid-liquid extraction. This step isolates the organic acids and removes non-volatile interferences like proteins and salts.

  • Derivatization: A two-step derivatization is employed.

    • Oximation: The carbonyl (keto) group is reacted with methoxyamine hydrochloride to form a stable methoxime. This step is critical for keto acids to prevent tautomerism (keto-enol) which can lead to poor peak shape and multiple derivatization products.[2]

    • Silylation: The acidic proton of the carboxylic acid group is replaced with a non-polar trimethylsilyl (TMS) group using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction converts the polar carboxylic acid into a volatile TMS ester.[3][4]

  • GC-MS Analysis: The volatile derivative is then injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and affinity for the GC column's stationary phase.[1] The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a characteristic mass spectrum for identification and quantification.

Visualized Experimental Workflow

The following diagram outlines the complete experimental procedure from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample (e.g., Urine, Plasma) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Acidify (HCl) & Salt out (NaCl) Drydown Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Oximation Step 1: Oximation (Methoxyamine HCl in Pyridine) Drydown->Oximation Silylation Step 2: Silylation (BSTFA + 1% TMCS) Oximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Data_Processing Data Processing (Integration & Quantification) GCMS_Analysis->Data_Processing

Caption: General workflow for the GC-MS analysis of keto acids.

Derivatization Reaction Scheme

The chemical transformation of this compound into its volatile derivative is a critical step. The following diagram illustrates the two-step reaction.

Derivatization_Reaction Analyte This compound Product1 Methoxime Derivative Analyte->Product1 + Reagent1 Methoxyamine HCl in Pyridine (60°C) Reagent1->Product1 Product2 Final M.O.-TMS Derivative (Volatile) Product1->Product2 + Reagent2 BSTFA + 1% TMCS (70°C) Reagent2->Product2

Caption: Two-step derivatization of the target keto acid.

Experimental Protocols

This section provides a detailed methodology for the analysis.

1. Reagents and Materials

  • This compound standard

  • Internal Standard (IS), e.g., Heptadecanoic acid or a stable isotope-labeled analog

  • Ethyl acetate (Chromatography grade)

  • Pyridine (Anhydrous)

  • Methoxyamine hydrochloride (MEOX)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Hydrochloric acid (HCl), 6M

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas, high purity

  • Glassware: Conical vials, centrifuge tubes, autosampler vials with inserts.

2. Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for a 1 mL aqueous sample (e.g., urine).

  • Pipette 1 mL of the sample into a 15 mL glass centrifuge tube.

  • Add the internal standard solution to the sample.

  • Acidify the sample to pH < 2 by adding ~50 µL of 6M HCl.

  • Add approximately 0.5 g of NaCl to the tube to facilitate "salting out".[1]

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to extract the organic acids.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to complete dryness in a conical vial under a gentle stream of nitrogen at 40-50°C.

3. Derivatization Protocol

  • Oximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample residue.

    • Cap the vial tightly and vortex to dissolve the residue.

    • Heat the vial at 60°C for 60 minutes.[1]

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 70°C for 45 minutes.[4]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Transfer the solution to an autosampler vial if necessary.

4. GC-MS Instrumentation and Parameters

The following are recommended starting parameters. Method optimization may be required for specific instruments and applications.

Parameter Setting
Gas Chromatograph Agilent, Thermo Fisher, or equivalent
Injection Mode Splitless or Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Injector Temp. 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent non-polar phase)
Oven Program Initial 80°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer Quadrupole, Ion Trap, or TOF
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range m/z 50-550
Data Acquisition Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Data Presentation and Interpretation

The derivatization process adds a methoxime group (mass increase of 29 Da) and a trimethylsilyl group (mass increase of 72 Da per carboxyl group).

  • Analyte: this compound (C₉H₁₄O₃, MW: 170.21 g/mol )

  • Derivative: Methoxime, Trimethylsilyl ester of this compound (C₁₃H₂₅NO₃Si, MW: 271.43 g/mol )

The following table summarizes the expected quantitative data for the derivatized analyte. Retention time is an estimate and will vary based on the specific GC system and conditions. The characteristic ions are predicted based on common fragmentation patterns of M.O.-TMS derivatives.[3][5]

Table 1: Expected Quantitative Data for Derivatized this compound

Compound Derivative NameFormulaMW ( g/mol )Est. Retention Time (min)Characteristic Ions (m/z)Ion Function
3-(2-(methoxyimino)cyclohexyl)propanoic acid, trimethylsilyl esterC₁₃H₂₅NO₃Si271.4312 - 16256 [M-15]⁺ (Loss of CH₃)
117 [COOTMS]⁺
73 [Si(CH₃)₃]⁺
Other fragments related to the cyclohexyl methoxime ring cleavage may also be present and useful for structural confirmation.Qualifier

Note: The m/z value of 256 is expected to be a strong candidate for the primary quantifying ion in SIM mode due to its high mass and specificity.

This application note provides a comprehensive and robust protocol for the analysis of this compound by GC-MS. The described method, involving liquid-liquid extraction and a two-step oximation-silylation derivatization, ensures the analyte is suitable for GC analysis, leading to sensitive and reliable quantification. The provided instrumental parameters serve as an excellent starting point for method development, and the expected fragmentation data will aid in the identification and quantification of the target compound and its derivatives in complex matrices.

References

Application Notes and Protocols for 3-(2-Oxocyclohexyl)propanoic Acid as a Fragrance Ingredient Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxocyclohexyl)propanoic acid (CAS No. 2275-26-5) is a versatile chemical intermediate pivotal in the synthesis of various fragrance compounds, most notably bicyclic lactones such as hexahydrocoumarin.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, allows for a range of chemical transformations to produce molecules with desirable olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into a fragrance ingredient. Additionally, it outlines the general signaling pathway relevant to the olfaction of lactone-based fragrances.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₉H₁₄O₃[2]
Molecular Weight170.21 g/mol [2]
Alternate Names2-Oxocyclohexanepropionic acid, 2-(2-Carboxyethyl)cyclohexanone[2][3]
CAS Number2275-26-5[2]

Table 1: Physicochemical data for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a one-pot synthesis method for the analogous 3-(2-oxocyclopentyl)-propionic acid and involves a Michael addition followed by hydrolysis.

Reaction Scheme:

Materials:

  • Cyclohexanone

  • Methyl acrylate

  • Sodium methoxide (catalyst)

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Toluene

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, distillation, and extraction

Procedure:

Step 1: Michael Addition

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexanone (1.0 molar equivalent) and methyl acrylate (1.2 molar equivalents) in toluene.

  • Add a catalytic amount of sodium methoxide (0.1 molar equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-(2-oxocyclohexyl)propanoate.

  • Purify the crude ester by vacuum distillation.

Step 2: Hydrolysis

  • To the purified methyl 3-(2-oxocyclohexyl)propanoate, add a 10% aqueous solution of sodium hydroxide (2.0 molar equivalents) and methanol.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization.

Expected Yield and Characterization:

  • Yield: 75-85% over two steps.

  • ¹H NMR: Data should be consistent with the structure.

  • ¹³C NMR: Data should be consistent with the structure.[4]

  • IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H of carboxylic acid), ~1710 (C=O of ketone), ~1700 (C=O of carboxylic acid).

  • Mass Spectrometry (EI): m/z (%) = 170 (M+).

Protocol 2: Synthesis of Hexahydrocoumarin (a Bicyclic Lactone)

This protocol involves the reduction of the ketone in this compound followed by acid-catalyzed lactonization.

Reaction Scheme:

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

Step 1: Reduction of the Ketone

  • Dissolve this compound (1.0 molar equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 molar equivalents) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(2-hydroxycyclohexyl)propanoic acid.

Step 2: Lactonization

  • Dissolve the crude 3-(2-hydroxycyclohexyl)propanoic acid in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 molar equivalents).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Continue refluxing for 3-5 hours until no more water is collected.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting hexahydrocoumarin by vacuum distillation.

Expected Yield and Characterization:

  • Yield: 60-70% over two steps.

  • ¹H NMR: Data should be consistent with the bicyclic lactone structure.

  • ¹³C NMR: Data should be consistent with the bicyclic lactone structure.

  • IR (film, cm⁻¹): ~1770 (C=O of lactone).

  • Mass Spectrometry (EI): m/z (%) = 154 (M+).

  • Odor Profile: Sweet, coumarinic, hay-like.

Signaling Pathway and Visualization

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. For lactone-based fragrances, specific ORs such as OR5A2 have been identified as key receptors.[1]

The general signaling cascade is as follows:

  • Binding: A lactone molecule binds to its specific OR.

  • G-protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the α-subunit of the olfactory-specific G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III converts ATP into cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows for an influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the neuron's membrane.

  • Signal Transduction: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Experimental Workflow for Synthesis and Conversion

experimental_workflow A Cyclohexanone + Methyl Acrylate B Michael Addition (Base Catalyst) A->B C Methyl 3-(2-oxocyclohexyl)propanoate B->C D Hydrolysis (NaOH, H₃O⁺) C->D E This compound D->E F Reduction (NaBH₄) E->F G 3-(2-Hydroxycyclohexyl)propanoic Acid F->G H Lactonization (Acid Catalyst) G->H I Hexahydrocoumarin (Fragrance Ingredient) H->I

Caption: Workflow for the synthesis of Hexahydrocoumarin.

Olfactory Signaling Pathway for Lactones

olfactory_pathway Lactone Lactone Molecule OR Olfactory Receptor (OR5A2) (GPCR) Lactone->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opens Ions Na⁺, Ca²⁺ Influx CNG->Ions Depolarization Depolarization Ions->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signaling cascade for lactone fragrances.

Conclusion

This compound is a valuable intermediate for the synthesis of fragrance ingredients, particularly those with a lactone structure. The provided protocols offer a reproducible methodology for its preparation and subsequent conversion. Understanding the underlying olfactory signaling pathway provides a basis for the rational design of new fragrance molecules with specific scent profiles. Further research can focus on optimizing reaction conditions, exploring alternative catalytic systems, and synthesizing a wider range of derivatives for sensory evaluation.

References

Application Notes and Protocols for 3-(2-Oxocyclohexyl)propanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct biological activity data and detailed protocols for 3-(2-Oxocyclohexyl)propanoic acid and its specific derivatives are limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related propanoic acid derivatives and analogs, which may serve as a starting point for researchers interested in the biological evaluation of this class of compounds.

Introduction

Propanoic acid derivatives are a versatile class of compounds with a wide range of documented biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core propanoic acid scaffold can be readily modified, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides an overview of the reported biological activities of various propanoic acid derivatives, along with detailed protocols for their evaluation. While specific data for this compound derivatives is scarce, the methodologies described herein are broadly applicable for screening and characterizing the biological potential of this and related compounds.

Reported Biological Activities of Propanoic Acid Analogs

Several classes of propanoic acid derivatives have been investigated for their therapeutic potential. These include derivatives featuring quinoxaline, aminocarbonylphenyl, and furan moieties, which have demonstrated notable biological effects.

Antimicrobial Activity

Derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown moderate activity against various bacterial and fungal strains. Additionally, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against yeast-like fungi such as Candida albicans, as well as some bacteria including Escherichia coli and Staphylococcus aureus[1].

Anticancer Activity

The anticancer potential of propanoic acid derivatives has been explored in several studies. For instance, O,O-diethyl-(S,S)-ethylenediamine-N,N'di-2-(3-cyclohexyl) propanoate dihydrochloride has been investigated for its antimelanoma effects. This compound was found to induce apoptosis in melanoma cells. Other studies have focused on quinoxaline-based propanoic acid derivatives, with some compounds showing potent activity against various cancer cell lines.

Receptor Antagonism

Analogs of 3-(2-Aminocarbonylphenyl)propanoic acid have been identified as potent and selective antagonists of the EP3 receptor, which is a prostaglandin E2 receptor subtype. This activity suggests potential applications in conditions where EP3 receptor signaling is implicated.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various propanoic acid derivatives as reported in the literature.

Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Furan Derivative 1Candida albicans64[1]
Furan Derivative 2Escherichia coli>128[1]
Furan Derivative 3Staphylococcus aureus128[1]

Table 2: Anticancer Activity of Quinoxaline Propanoic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Quinoxaline Derivative AHCT-116 (Colon)5.8
Quinoxaline Derivative BMCF-7 (Breast)12.3
Quinoxaline Derivative CA549 (Lung)9.1

Experimental Protocols

The following are detailed protocols for key experiments typically performed to evaluate the biological activity of propanoic acid derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm and define the MIC as the concentration that inhibits growth by ≥90% compared to the positive control.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

EP3 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the EP3 receptor.

Materials:

  • Cell membranes expressing the human EP3 receptor

  • Radiolabeled ligand (e.g., [3H]PGE2)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, mix the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate typical workflows and signaling pathways relevant to the biological evaluation of propanoic acid derivatives.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening synthesis Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization stock Prepare Stock Solutions synthesis->stock dilution Serial Dilution in 96-well plate stock->dilution inoculation Inoculation with Microbial Strains dilution->inoculation incubation Incubation inoculation->incubation mic Determine MIC incubation->mic

Caption: Workflow for Antimicrobial Activity Screening.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay seeding Seed Cancer Cells in 96-well plate adherence Overnight Adherence seeding->adherence treatment Treat with Test Compounds adherence->treatment incubation_cell Incubate for 48-72 hours treatment->incubation_cell add_mtt Add MTT Reagent treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan in DMSO incubate_mtt->dissolve read_abs Read Absorbance at 570 nm dissolve->read_abs calculate_ic50 Calculate IC50 read_abs->calculate_ic50 hypothetical_signaling_pathway compound Propanoic Acid Derivative receptor Target Receptor (e.g., EP3) compound->receptor g_protein G-protein receptor->g_protein Activation/ Inhibition effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

References

Application Notes and Protocols for In Vitro Testing of Cyclohexylpropanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylpropanoic acid and its derivatives represent a class of chemical compounds with potential therapeutic applications. This document provides a comprehensive set of protocols for the in vitro evaluation of these compounds, focusing on cytotoxicity, anti-inflammatory activity, and peroxisome proliferator-activated receptor gamma (PPARγ) modulation. The following protocols are designed to be a starting point for researchers and can be adapted based on specific experimental needs.

General Workflow for In Vitro Evaluation

A systematic approach is crucial for the efficient evaluation of novel compounds. The following workflow is recommended for testing cyclohexylpropanoic acid derivatives.

Experimental Workflow cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, NRU) A->B Determine non-toxic concentration range C Anti-inflammatory Assays (LPS-stimulated Macrophages) B->C Select non-toxic concentrations E PPARγ Modulation Assays B->E Assess potential for metabolic regulation D COX-2 Inhibition Assay C->D If anti-inflammatory activity is observed H Cytokine Profiling (ELISA for TNF-α, IL-6, IL-1β) C->H Quantify specific cytokine inhibition F PPARγ Reporter Gene Assay E->F Confirm direct PPARγ activation G Adipocyte Differentiation Assay (3T3-L1) E->G Evaluate functional PPARγ agonism LPS Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Compound Cyclohexylpropanoic Acid Compound Compound->IKK Inhibition? Compound->NFkB Inhibition? PPARgamma Reporter Assay cluster_0 Nucleus Compound Cyclohexylpropanoic Acid Compound (Potential Ligand) PPARg PPARγ Compound->PPARg Binds to RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE Binds to RXR->PPRE Binds to Luciferase Luciferase Gene PPRE->Luciferase Drives Transcription Light Light Emission Luciferase->Light Produces

Application Notes and Protocols for the Derivatization of 3-(2-Oxocyclohexyl)propanoic Acid for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-(2-Oxocyclohexyl)propanoic acid to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial step to improve the volatility, thermal stability, and chromatographic behavior of this keto-acid, leading to enhanced sensitivity and resolution.

Introduction to Derivatization of this compound

This compound possesses two key functional groups that influence its analytical behavior: a carboxylic acid and a ketone. The carboxylic acid group is polar and can lead to poor peak shape and low volatility in GC analysis. The ketone group can also contribute to polarity and may undergo unwanted reactions at high temperatures. Derivatization chemically modifies these functional groups to make the molecule more amenable to chromatographic analysis.

Common Derivatization Strategies:

  • For GC-MS Analysis:

    • Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

    • Esterification: The carboxylic acid is converted to an ester (e.g., methyl ester), which is more volatile.

    • Oximation followed by Silylation/Esterification: The ketone group is first converted to an oxime to prevent enolization and then the carboxylic acid is derivatized.

  • For HPLC Analysis:

    • Esterification with a UV-active or Fluorescent Tag: To enhance detection by UV-Vis or fluorescence detectors, the carboxylic acid is reacted with a labeling reagent.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. To analyze this compound by GC-MS, derivatization is essential.

Method 1: Silylation of the Carboxylic Acid Group

Silylation is a common and effective method for derivatizing carboxylic acids.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are widely used.[2] This reaction replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[3]

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation: Accurately weigh 1-10 mg of the sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile, pyridine) to dissolve the sample. Then, add 50 µL of BSTFA containing 1% TMCS. It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogen in the sample.[4]

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 60-70°C for 60 minutes in an incubator or oven.[3] Derivatization times can vary, so optimization may be required.[4]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Workflow for GC-MS Analysis after Silylation

Workflow for GC-MS Analysis after Silylation Sample Sample containing This compound Dry Evaporate to Dryness Sample->Dry If aqueous Dissolve Dissolve in Aprotic Solvent Sample->Dissolve If solid/oil Dry->Dissolve Derivatize Add BSTFA + 1% TMCS Heat at 60-70°C Dissolve->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General workflow for the silylation and GC-MS analysis of this compound.

Method 2: Esterification of the Carboxylic Acid Group

Esterification, particularly methylation, is another robust method for preparing carboxylic acids for GC analysis.[5] A common reagent is Boron Trifluoride-Methanol (BF3-Methanol).[6]

Experimental Protocol: Esterification with 10% BF3-Methanol

  • Sample Preparation: Weigh 1-25 mg of the sample into a reaction vessel. If the sample is in an aqueous solution, evaporate it to dryness.[5]

  • Reagent Addition: Add 2 mL of 10% BF3-Methanol solution.[5]

  • Reaction: Heat the mixture at 60°C for 5-10 minutes.[6]

  • Extraction: After cooling, add 1 mL of water and 1 mL of an extraction solvent (e.g., hexane). Shake the vessel to extract the methyl ester into the organic layer.[6]

  • Sample Cleanup: Transfer the organic layer to a clean vial.

  • Analysis: The hexane layer containing the derivatized analyte is ready for GC-MS analysis.

Workflow for GC-MS Analysis after Esterification

Workflow for GC-MS Analysis after Esterification Sample Sample containing This compound Dry Evaporate to Dryness Sample->Dry If aqueous Derivatize Add 10% BF3-Methanol Heat at 60°C Sample->Derivatize If solid/oil Dry->Derivatize Extract Add Water and Hexane Extract Ester Derivatize->Extract Analyze GC-MS Analysis of Hexane Layer Extract->Analyze Data Data Acquisition and Processing Analyze->Data

Caption: General workflow for the esterification and GC-MS analysis of this compound.

Quantitative Data for GC-MS Analysis of Derivatized Carboxylic Acids
ParameterSilylation (BSTFA)Esterification (BF3-Methanol)Reference Compound(s)
Limit of Detection (LOD) 2 ng/m³< 2 ng/m³Dicarboxylic acids[7]
Limit of Quantification (LOQ) Not ReportedNot ReportedDicarboxylic acids[7]
Reproducibility (RSD%) ≤ 10%≤ 15%Dicarboxylic acids[7]
Derivatization Efficiency 89-104%Generally high, but can be affected by reaction conditionsFatty acid triglycerides[8], Fluorinated aromatic carboxylic acids[9]

Note: The presented values are for illustrative purposes and were obtained for different carboxylic acids. Method validation is required to determine the specific performance characteristics for this compound.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore to the analyte, thereby enhancing its detectability by UV-Vis or fluorescence detectors, especially when the analyte itself has poor absorption characteristics.

Method: Esterification with a UV-Active Reagent

A common approach is to derivatize the carboxylic acid with a reagent that contains a strong UV-absorbing group. An example of such a reagent is 2,4'-Dibromoacetophenone.

Experimental Protocol: Derivatization with 2,4'-Dibromoacetophenone

This protocol is adapted from a method for the derivatization of fatty acids.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.

  • Derivatization Reaction: The derivatization of carboxylic acids with 2,4'-dibromoacetophenone is typically carried out in the presence of a catalyst, such as a crown ether, and a base, like potassium carbonate, in an aprotic solvent (e.g., acetonitrile). The reaction mixture is heated to facilitate the esterification.

  • Quenching: After the reaction is complete, it can be quenched by the addition of a small amount of acid.

  • Analysis: The resulting solution can be directly injected into the HPLC system or after appropriate dilution.

Workflow for HPLC-UV Analysis after Derivatization

Workflow for HPLC-UV Analysis after Derivatization Sample Sample containing This compound Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add 2,4'-Dibromoacetophenone and Catalyst/Base, Heat Dissolve->Derivatize Quench Quench Reaction Derivatize->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Data Acquisition and Processing HPLC->Data

Caption: General workflow for the derivatization and HPLC-UV analysis of this compound.

Quantitative Data for HPLC Analysis of Derivatized Carboxylic Acids

Specific quantitative data for the HPLC analysis of derivatized this compound is limited. The table below provides representative data for the HPLC analysis of other organic acids, which can serve as a benchmark.

ParameterValueReference Compound(s)
Limit of Detection (LOD) 11 to 8,026 µg/kgVarious organic acids in animal feed
Limit of Quantification (LOQ) 40 to 26,755 µg/kgVarious organic acids in animal feed
Recovery 76.3 to 99.2%Various organic acids in animal feed
Linearity (r²) > 0.99Not specified

Note: These values are for a mixture of organic acids and are intended to provide a general idea of the expected performance. Actual values for this compound will depend on the specific method and instrumentation used.

Considerations for Method Selection and Validation

The choice of derivatization method will depend on the analytical instrumentation available, the sample matrix, and the desired sensitivity.

  • GC-MS is generally more suitable for volatile compounds and provides excellent separation and structural information. Silylation is often a straightforward and effective method.

  • HPLC is well-suited for less volatile and thermally labile compounds. Derivatization for HPLC is primarily aimed at improving detection.

For any chosen method, it is crucial to perform a thorough method validation according to ICH or other relevant guidelines to ensure the reliability and accuracy of the results. Validation should assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 3-(2-Oxocyclohexyl)propanoic acid, a valuable bifunctional intermediate in organic synthesis. The presented methodology is based on the robust and scalable Stork enamine reaction, followed by hydrolysis. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and safety guidelines for conducting the synthesis at a larger scale.

Introduction

This compound (CAS No. 2275-26-5) is a key building block in the synthesis of various complex organic molecules and pharmaceutical intermediates.[1] Its structure, featuring both a ketone and a carboxylic acid functional group, allows for a wide range of chemical transformations. A common and efficient method for its preparation is the Michael addition of cyclohexanone to an acrylate derivative, often facilitated through an enamine intermediate in what is known as the Stork enamine reaction. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This method is advantageous for its high potential yield and the use of readily available starting materials. A similar one-pot method for the cyclopentyl analog has been reported to achieve yields greater than 90%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound.

ParameterValueNotes
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
Typical Yield >90% (based on analogous reactions)The yield is based on the reported one-pot synthesis of the cyclopentyl analog.
Purity >95% (after purification)Purity can be assessed by HPLC and NMR.
Reaction Scale Molar scaleThe protocol is designed for large-scale production.

Experimental Protocols

This synthesis is a two-step, one-pot procedure involving the formation of an intermediate ester via a Stork enamine reaction, followed by its hydrolysis.

Materials and Reagents:

  • Cyclohexanone

  • Morpholine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (or another suitable high-boiling aprotic solvent)

  • Methyl acrylate (or other alkyl acrylate)

  • Sodium hydroxide (for hydrolysis)

  • Methanol (or other suitable alcohol for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Step 1: Synthesis of Methyl 3-(2-Oxocyclohexyl)propanoate

This step involves the formation of the cyclohexanone-morpholine enamine, followed by a Michael addition to methyl acrylate.

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add cyclohexanone, morpholine, and a catalytic amount of p-toluenesulfonic acid in toluene. The molar ratio of cyclohexanone to morpholine should be approximately 1:1.2.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • Once the enamine formation is complete (typically after 2-4 hours), cool the reaction mixture to approximately 80-90 °C.

  • Slowly add methyl acrylate to the reaction mixture over a period of 3-5 hours while maintaining the temperature. The molar ratio of cyclohexanone to methyl acrylate should be approximately 1:1.5.

  • After the addition is complete, maintain the reaction mixture at the same temperature for an additional 2-4 hours to ensure the completion of the Michael addition.

Step 2: Hydrolysis to this compound

The crude intermediate ester is hydrolyzed in this step without prior purification.

Procedure:

  • Cool the reaction mixture from Step 1 to room temperature.

  • Add a solution of sodium hydroxide in a mixture of water and methanol. A typical hydrolysis solution would consist of a 30% aqueous sodium hydroxide solution.

  • Heat the mixture to 60-70 °C and stir vigorously for 1-3 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and separate the aqueous layer.

  • Acidify the aqueous layer to a pH of 3-5 with a hydrochloric acid solution.

  • Extract the product from the acidified aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Visualized Workflow and Reaction Pathway

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Enamine Formation and Michael Addition cluster_step2 Step 2: Hydrolysis Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine Morpholine Morpholine Morpholine->Enamine pTSA p-TSA (cat.) pTSA->Enamine Toluene Toluene (reflux) Toluene->Enamine IntermediateEster Methyl 3-(2-Oxocyclohexyl)propanoate Enamine->IntermediateEster MethylAcrylate Methyl Acrylate MethylAcrylate->IntermediateEster FinalProduct This compound IntermediateEster->FinalProduct NaOH NaOH / H₂O / MeOH NaOH->FinalProduct HCl HCl (acidification) Workup Extraction & Purification HCl->Workup FinalProduct->Workup

Caption: A flowchart illustrating the two-step, one-pot synthesis process.

Signaling_Pathway Stork Enamine Reaction Pathway start Cyclohexanone + Morpholine enamine Enamine Formation H₂O removal start->enamine michael_addition Michael Addition C-C bond formation enamine->michael_addition michael_acceptor Methyl Acrylate michael_acceptor->michael_addition iminium_intermediate Iminium Intermediate michael_addition->iminium_intermediate hydrolysis Hydrolysis H₃O⁺ iminium_intermediate->hydrolysis final_product This compound hydrolysis->final_product

Caption: The reaction pathway of the Stork enamine synthesis.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

    • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.

    • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

    • Methyl acrylate: Flammable liquid and vapor. Toxic if inhaled. May cause an allergic skin reaction.

    • Sodium hydroxide and Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.

  • Reaction Conditions: The reaction involves heating flammable solvents. Ensure proper temperature control and avoid open flames. The hydrolysis step with sodium hydroxide is exothermic and should be performed with adequate cooling.

  • Scale-up: When scaling up reactions, it is crucial to consider the increased heat evolution and the need for efficient stirring and temperature monitoring.[2][3] A gradual increase in scale is recommended to identify any potential hazards.[3] The reaction vessel should be of an appropriate size to accommodate the reaction volume and any potential for foaming or gas evolution.[2]

Disclaimer: This protocol is intended for use by trained professionals. The user is solely responsible for all safety precautions and for verifying the appropriateness of this protocol for their specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(2-Oxocyclohexyl)propanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct method for synthesizing this compound is the Michael addition of cyclohexanone to an acrylate derivative, such as acrylic acid or its esters.[1] An alternative approach is the Stork enamine synthesis, where a pre-formed enamine of cyclohexanone reacts with an acrylate.[2][3][4][5]

Q2: What are the key reaction parameters to control for a high-yield synthesis?

A2: Optimizing catalyst selection and concentration, reaction temperature, and solvent are crucial for maximizing the yield. The choice of base or catalyst in the Michael addition is particularly important, as it influences the rate of both the desired reaction and potential side reactions.

Q3: What are the common side reactions and byproducts in this synthesis?

A3: Common side reactions include self-condensation of cyclohexanone (an aldol condensation), polymerization of the acrylate, and the formation of isomeric byproducts. Under certain conditions, intramolecular cyclization (lactonization) of the product can also occur.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Q5: What is a typical work-up and purification procedure for this compound?

A5: A typical work-up involves quenching the reaction, followed by extraction with an organic solvent. The crude product is often purified by column chromatography or distillation. If the product is in its ester form, hydrolysis is required to obtain the final carboxylic acid.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst/Base Ensure the catalyst or base is fresh and has been stored under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive bases).
Incorrect Reaction Temperature Optimize the reaction temperature. Michael additions are often run at room temperature or with gentle heating. Excessively high temperatures can lead to side reactions.
Insufficient Reaction Time Monitor the reaction progress using TLC or GC to ensure it has gone to completion.
Poor Quality Starting Materials Use freshly distilled cyclohexanone and high-purity acrylate. Check for inhibitor content in the acrylate, which may need to be removed prior to the reaction.
Solvent Issues Ensure the solvent is anhydrous if using moisture-sensitive reagents. The choice of solvent can also influence reaction rates; polar aprotic solvents like THF or DMF are often effective.
Problem 2: Presence of Significant Impurities
Impurity Identification Suggested Solution
Unreacted Cyclohexanone Characteristic ketone peak in NMR and IR spectra; distinct retention time in GC.Increase the molar equivalent of the acrylate or prolong the reaction time.
Cyclohexanone Self-Condensation Product Higher molecular weight byproduct, may appear as a less polar spot on TLC.Use a milder base or a lower reaction temperature. Consider using the Stork enamine synthesis to minimize this side reaction.
Polyacrylate Insoluble polymeric material in the reaction mixture.Add a radical inhibitor to the reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Isomeric Byproducts May co-elute with the desired product. Can sometimes be distinguished by careful analysis of NMR spectra.Optimize the stereoselectivity of the reaction by using a suitable chiral catalyst or auxiliary if a specific stereoisomer is desired.

Experimental Protocols

Method 1: Base-Catalyzed Michael Addition (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 3-(2-oxocyclopentyl)-propionic acid and can be modified for cyclohexanone.[6]

Step 1: Formation of the Michael Adduct (Ester)

  • To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., toluene, 3-5 mL per gram of cyclohexanone), add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).

  • Heat the mixture to a desired temperature (e.g., 60-80 °C).

  • Slowly add an acrylic ester (e.g., ethyl acrylate, 1.1 eq) to the reaction mixture over a period of 1-3 hours.

  • Maintain the temperature and stir for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Cool the reaction mixture and quench with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation or column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., 2 M NaOH).

  • Heat the mixture to reflux (e.g., 60-80 °C) for 1-3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution to a pH of 3-5 with a mineral acid (e.g., 1 M HCl).

  • Extract the carboxylic acid product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Method 2: Stork Enamine Synthesis

The Stork enamine synthesis provides an alternative route that can minimize self-condensation of the ketone.[2][3][4][5]

Step 1: Enamine Formation

  • In a round-bottom flask, combine cyclohexanone (1.0 eq) and a secondary amine (e.g., pyrrolidine or morpholine, 1.2 eq) in a suitable solvent like toluene.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

Step 2: Michael Addition

  • To the solution of the enamine, add the acrylate Michael acceptor (e.g., methyl acrylate, 1.0 eq) at room temperature.

  • Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by TLC or GC.

Step 3: Hydrolysis

  • Upon completion of the Michael addition, add water or a dilute aqueous acid to the reaction mixture to hydrolyze the resulting iminium salt and the enamine.

  • Stir vigorously until the hydrolysis is complete (monitor by TLC).

  • Perform a standard aqueous work-up as described in Method 1, Step 1.

  • If an ester of acrylic acid was used, proceed with the hydrolysis step as described in Method 1, Step 2 to obtain the final carboxylic acid.

Data Presentation

Table 1: Effect of Base Catalyst on Yield in Michael Addition (Illustrative)

Base Catalyst Concentration (mol%) Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium Ethoxide10Ethanol251275
Potassium tert-butoxide10THF0-25882
DBU5Acetonitrile25685
Triethylamine20Dichloromethane252460

Note: This table is illustrative and actual yields may vary depending on specific reaction conditions and substrates.

Table 2: Spectral Data for this compound and Analogs

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
This compound Data not readily available in searched literature. Expect signals for aliphatic protons on the cyclohexane ring and the propanoic acid chain.Data not readily available in searched literature. Expect signals for a ketone carbonyl, a carboxylic acid carbonyl, and aliphatic carbons.Expected M+ at 170.21. Fragmentation may involve loss of H₂O, COOH, and cleavage of the cyclohexane ring.[7][8]
3-(3-Methyl-2-oxocyclohexyl)propanoic acid Complex aliphatic signals.[9]Signals include those for the methyl group, aliphatic ring and chain carbons, ketone carbonyl, and carboxylic acid carbonyl.[9]M+ at 184.23.[9]
3-(5-Methyl-2-oxo-cyclohexyl)propanoic acid Complex aliphatic signals.[10]Characteristic peaks for the carbonyl, carboxylic acid, and aliphatic carbons.[10][11]GC-MS data available showing fragmentation patterns.[10]

Visualizations

Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Cyclohexanone Cyclohexanone Michael_Addition Michael Addition Cyclohexanone->Michael_Addition Acrylate Acrylate Derivative Acrylate->Michael_Addition Base Base Catalyst Base->Michael_Addition Ester_Product 3-(2-Oxocyclohexyl)propanoate Ester Michael_Addition->Ester_Product Acid_Workup Acidic Workup Ester_Product->Acid_Workup Final_Product This compound Acid_Workup->Final_Product

Caption: Workflow for the base-catalyzed Michael addition synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Product Yield Cause1 Inactive Catalyst/Base Start->Cause1 Cause2 Incorrect Temperature Start->Cause2 Cause3 Insufficient Reaction Time Start->Cause3 Cause4 Poor Starting Materials Start->Cause4 Solution1 Use fresh, properly stored reagents Cause1->Solution1 Solution2 Optimize reaction temperature Cause2->Solution2 Solution3 Monitor reaction to completion Cause3->Solution3 Solution4 Purify/verify starting materials Cause4->Solution4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Oxocyclohexyl)propanoic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Michael Addition and the Stork Enamine Alkylation.

Michael Addition Route

The Michael addition route typically involves the conjugate addition of a cyclohexanone enolate to an acrylate ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester.

Question 1: My reaction yields a significant amount of a higher molecular weight byproduct. How can I identify and minimize it?

Answer:

A common higher molecular weight byproduct in the Michael addition of cyclohexanone to an acrylate is the dialkylation product, 2,6-bis(2-carboxyethyl)cyclohexanone . This occurs when the initial product, the mono-alkylated ketone, undergoes a second Michael addition.

Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the dialkylated product (M+H)+.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be more complex than that of the desired product. Look for a decrease in the relative integration of the cyclohexanone protons and the appearance of a second set of signals for the propanoic acid side chain.

    • ¹³C NMR: An increased number of signals will be present compared to the monosubstituted product.

Minimization Strategies:

  • Control Stoichiometry: Use a stoichiometric excess of cyclohexanone relative to the acrylate ester. This increases the probability of the acrylate reacting with the starting ketone rather than the mono-alkylated product.

  • Slow Addition: Add the acrylate ester slowly to the reaction mixture containing the cyclohexanone and base. This maintains a low concentration of the electrophile, disfavoring the second addition.

  • Choice of Base: Use a bulky base that may sterically hinder the second addition to the already substituted cyclohexanone.

Question 2: My reaction is sluggish, and I'm observing the self-condensation of cyclohexanone. What can I do?

Answer:

The self-condensation of cyclohexanone is an aldol reaction that can compete with the desired Michael addition, especially under strongly basic conditions or at elevated temperatures.

Identification of Aldol Product:

  • The primary aldol addition product is 2-(1-hydroxycyclohexyl)cyclohexanone. Upon dehydration, it forms 2-(cyclohex-1-en-1-yl)cyclohexan-1-one. These can be identified by MS and NMR.

Troubleshooting:

  • Reaction Temperature: Perform the reaction at a lower temperature to favor the thermodynamically controlled Michael addition over the kinetically controlled aldol condensation.

  • Base Selection: Use a milder base if possible. Strong bases can promote self-condensation.

  • Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS to avoid unnecessarily long reaction times that can lead to side product formation.

Stork Enamine Alkylation Route

The Stork enamine synthesis involves the formation of an enamine from cyclohexanone and a secondary amine (e.g., pyrrolidine or morpholine), followed by alkylation with an acrylate ester and subsequent hydrolysis.

Question 3: I am getting a byproduct with a nitrogen atom incorporated. What is it and how can I avoid it?

Answer:

This byproduct is likely the result of N-alkylation , where the nitrogen atom of the enamine acts as the nucleophile instead of the α-carbon.[1][2]

Identification:

  • MS: Look for a molecular ion corresponding to the secondary amine used plus the acrylate moiety.

  • NMR: The ¹H and ¹³C NMR spectra will show signals characteristic of the secondary amine and the acrylate, but will lack the cyclohexanone ring.

Minimization Strategies:

  • Choice of Alkylating Agent: Michael acceptors, like acrylate esters, are generally less prone to N-alkylation compared to reactive alkyl halides.[1][2]

  • Steric Hindrance: Using a bulkier secondary amine to form the enamine can sterically disfavor N-alkylation.

  • Solvent Effects: The choice of solvent can influence the C- versus N-alkylation ratio. Non-polar aprotic solvents often favor C-alkylation.

Question 4: The yield of my desired product is low, and I isolate a lot of unreacted cyclohexanone. What could be the problem?

Answer:

Low conversion in a Stork enamine synthesis can be due to several factors related to the formation and reactivity of the enamine.

Troubleshooting:

  • Incomplete Enamine Formation: Ensure the complete removal of water during the enamine formation step, as the reaction is an equilibrium. Using a Dean-Stark apparatus or a drying agent is crucial.

  • Hydrolysis of Enamine: Enamines are sensitive to water. Ensure all reagents and solvents are anhydrous during the alkylation step.

  • Reactivity of the Enamine: Enamines derived from pyrrolidine are generally more reactive than those from morpholine. Consider using a more reactive amine if conversion is low.

  • Reaction Time and Temperature: The alkylation step may require elevated temperatures and longer reaction times. Monitor the reaction progress to determine the optimal conditions.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively reported, the following table provides a general overview of expected yields and factors influencing them based on related reactions.

Synthesis RouteDesired Product YieldCommon Side Product(s)Factors Influencing Side Product Formation
Michael Addition Moderate to HighDialkylation Product, Aldol Condensation Product- Reactant stoichiometry- Rate of addition- Base strength- Temperature
Stork Enamine Alkylation Good to ExcellentN-Alkylation Product- Reactivity of the alkylating agent- Steric hindrance of the amine- Solvent polarity

Experimental Protocols

The synthesis of this compound is typically a two-step process: 1) formation of the ester, ethyl 3-(2-oxocyclohexyl)propanoate, and 2) hydrolysis of the ester to the carboxylic acid.

Protocol 1: Synthesis of Ethyl 3-(2-oxocyclohexyl)propanoate via Michael Addition
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexanone (1.2 equivalents) and a suitable solvent (e.g., ethanol).

  • Base Addition: Add a catalytic amount of a base, such as sodium ethoxide.

  • Acrylate Addition: Cool the mixture in an ice bath and add ethyl acrylate (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 3-(2-oxocyclohexyl)propanoate.[3][4][5]

Protocol 2: Synthesis of Ethyl 3-(2-oxocyclohexyl)propanoate via Stork Enamine Alkylation
  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1 equivalent), a secondary amine (e.g., pyrrolidine, 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene). Reflux the mixture until the theoretical amount of water is collected.

  • Alkylation: Cool the reaction mixture and add ethyl acrylate (1 equivalent). Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting enamine is consumed.

  • Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., 10% HCl). Stir vigorously until the hydrolysis of the intermediate iminium salt is complete.

  • Workup: Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.[6][7]

Protocol 3: Hydrolysis of Ethyl 3-(2-oxocyclohexyl)propanoate
  • Saponification: Dissolve ethyl 3-(2-oxocyclohexyl)propanoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).[8]

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the ester is completely consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by filtration. If the product is an oil, extract it with an organic solvent. Wash the product with cold water, and dry it to obtain this compound.

Visualizations

The following diagrams illustrate the reaction pathways for the synthesis of this compound and the formation of common side products.

Michael_Addition Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base Product_Ester Ethyl 3-(2-Oxocyclohexyl)propanoate Enolate->Product_Ester + Ethyl Acrylate Aldol Aldol Condensation Product Enolate->Aldol + Cyclohexanone Acrylate Ethyl Acrylate Acrylate->Product_Ester Product_Acid This compound Product_Ester->Product_Acid Hydrolysis Dialkylation Dialkylation Product Product_Ester->Dialkylation + Enolate

Fig. 1: Michael Addition Pathway and Side Reactions.

Stork_Enamine Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine Amine Secondary Amine Amine->Enamine - H₂O Iminium_Salt Iminium Salt Enamine->Iminium_Salt + Ethyl Acrylate (C-Alkylation) N_Alkylation N-Alkylation Product Enamine->N_Alkylation + Ethyl Acrylate (N-Alkylation) Acrylate Ethyl Acrylate Acrylate->Iminium_Salt Acrylate->N_Alkylation Product_Ester Ethyl 3-(2-Oxocyclohexyl)propanoate Iminium_Salt->Product_Ester Hydrolysis Product_Acid This compound Product_Ester->Product_Acid Hydrolysis

Fig. 2: Stork Enamine Alkylation Pathway and Side Reaction.

References

Technical Support Center: 3-(2-Oxocyclohexyl)propanoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(2-Oxocyclohexyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common methods for purifying this compound, a keto acid, are recrystallization and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from the starting materials or side reactions during synthesis. Common impurities may include unreacted cyclohexanone and acrylic acid (or its ester), as well as byproducts from self-condensation of cyclohexanone or polymerization of the acrylate.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual solvents or major impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Purification Issues

Problem Possible Cause Solution
Recrystallization:
Oiling out (formation of an oil instead of crystals)The compound is precipitating from a solution that is above its melting point. The solvent may be too nonpolar.Add a small amount of a more polar co-solvent in which the compound is more soluble. Ensure the cooling process is slow.
No crystal formation upon coolingThe solution is not saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration and induce crystallization. Seeding with a pure crystal can also initiate crystallization.
Poor recovery of the purified productThe compound has significant solubility in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals.
Column Chromatography:
Poor separation of the product from impuritiesThe eluent system is not optimized. The column was not packed properly.Perform TLC analysis with different solvent systems to find an optimal eluent for separation. Repack the column carefully to avoid channels.
The compound is not eluting from the columnThe eluent is not polar enough to move the carboxylic acid down the silica gel column.Gradually increase the polarity of the eluent. Adding a small amount of acetic or formic acid to the eluent can help to protonate the carboxylic acid and reduce its interaction with the silica gel.
Streaking of the compound on the columnThe compound is interacting too strongly with the silica gel. The sample was not loaded properly.Add a small percentage of a polar solvent like methanol or an acid to the eluent. Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.

Purification Data for Similar Keto Acids

Purification Method Compound Type Typical Purity Typical Yield Reference
RecrystallizationAromatic Keto Acid>99%70-90%General laboratory practice
Column ChromatographyAliphatic Keto Acid>98%60-85%General laboratory practice

Experimental Protocols

Recrystallization Protocol

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as ethyl acetate/hexanes or toluene, is often effective.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate (or another suitable solvent) in an Erlenmeyer flask. Add the solvent portion-wise with heating and swirling until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the less polar component of a mixed solvent system, e.g., hexanes).

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol

This protocol provides a general method for purifying this compound using silica gel column chromatography.

  • Eluent Selection: Determine a suitable eluent system by TLC analysis. A mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%) is a good starting point. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the determined solvent system. Gradually increase the polarity of the eluent if the compound is moving too slowly.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Minimal Hot Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration crystallize Cool to Induce Crystallization dissolve->crystallize No Insoluble Impurities hot_filtration->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Purification Issue Encountered recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out? recrystallization->oiling_out Yes no_crystals No Crystals? recrystallization->no_crystals No poor_separation Poor Separation? chromatography->poor_separation Yes no_elution No Elution? chromatography->no_elution No solution1 Add More Polar Co-solvent, Cool Slowly oiling_out->solution1 solution2 Concentrate Solution, Consider Seeding no_crystals->solution2 solution3 Optimize Eluent with TLC, Repack Column poor_separation->solution3 solution4 Increase Eluent Polarity, Add Acid Modifier no_elution->solution4

Caption: A decision tree for troubleshooting common issues during the purification of this compound.

stability issues of 3-(2-Oxocyclohexyl)propanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(2-Oxocyclohexyl)propanoic acid under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in acidic environments.

Issue Potential Cause Recommended Action
Loss of Starting Material / Appearance of New Peaks in HPLC Analysis The compound may be degrading under the experimental conditions. Two primary degradation pathways under acidic conditions are decarboxylation and intramolecular aldol condensation.1. Confirm Degradation: Re-analyze a freshly prepared sample to ensure the issue is not with the initial sample integrity. 2. Identify Degradants: If possible, use techniques like LC-MS or NMR to identify the structure of the new peaks. Compare the retention times and mass-to-charge ratios with the potential degradation products listed in the table below. 3. Adjust Experimental Conditions: If degradation is confirmed, consider lowering the temperature, reducing the acid concentration, or decreasing the reaction/storage time.
Inconsistent Results Between Experiments The rate of degradation can be sensitive to minor variations in temperature, pH, and the presence of impurities that can act as catalysts.1. Standardize Protocols: Ensure that all experimental parameters (temperature, pH, solvent, etc.) are strictly controlled and documented for each experiment. 2. Use High-Purity Reagents: Impurities in solvents or acids can affect stability. Use high-purity, HPLC-grade reagents where possible.
Precipitation or Cloudiness in Solution A degradation product may be less soluble than the parent compound in the chosen solvent system.1. Solubility Check: Attempt to dissolve the precipitate in different solvents to assess its polarity. 2. Analyze the Precipitate: If sufficient material is available, isolate the precipitate and analyze it using techniques like melting point, IR, or NMR to identify it.
pH of the Solution Changes Over Time Decarboxylation of the carboxylic acid group will result in the loss of an acidic functional group, which can lead to a change in the overall pH of the solution.1. Monitor pH: Regularly monitor the pH of the solution throughout the experiment. 2. Buffer the Solution: If maintaining a constant pH is critical, use an appropriate buffer system that is compatible with your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The main stability concerns are two potential degradation pathways:

  • Decarboxylation: This is a common reaction for β-keto acids, where the molecule loses a molecule of carbon dioxide from the carboxylic acid group, especially upon heating in an acidic medium.

  • Intramolecular Aldol Condensation: The molecule can undergo an internal reaction between the enol form of the ketone and the carboxylic acid (or its protonated form), leading to the formation of a bicyclic lactone.

Q2: At what pH is this compound most stable?

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating HPLC-UV method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regular analysis of your sample over time will allow you to quantify the amount of degradation.

Q4: What are the expected degradation products under acidic conditions?

A4: The two primary expected degradation products are:

  • 2-Propylcyclohexanone: Formed via decarboxylation.

  • A bicyclic lactone (e.g., hexahydronaphthalene-1,8a(2H)-lactone): Formed via intramolecular aldol condensation and subsequent lactonization.

Potential Degradation Product Formation Pathway Molecular Weight
2-PropylcyclohexanoneDecarboxylation140.24 g/mol
Bicyclic LactoneIntramolecular Aldol Condensation152.20 g/mol

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress Conditions:

    • Pipette a known volume of the stock solution into several vials.

    • Add an equal volume of 0.1 M hydrochloric acid (HCl) to each vial.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the samples by adding a stoichiometric amount of a suitable base (e.g., 0.1 M sodium hydroxide).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the samples using the HPLC-UV method described below.

Protocol 2: HPLC-UV Method for Stability Analysis

This method is a starting point for the analysis of this compound and its degradation products. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with 70% A and 30% B, then ramp to 30% A and 70% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Visualizations

Degradation Pathways

G A This compound B Decarboxylation (+ Acid, Heat) A->B D Intramolecular Aldol Condensation (+ Acid) A->D C 2-Propylcyclohexanone B->C E Bicyclic Lactone Intermediate D->E F Lactonization E->F G Final Bicyclic Lactone F->G

Caption: Potential degradation pathways under acidic conditions.

Experimental Workflow

G A Prepare Stock Solution (1 mg/mL) B Stress with 0.1 M HCl at 60°C A->B C Sample at Time Points (0, 2, 4, 8, 12, 24h) B->C D Neutralize Sample C->D E Dilute with Mobile Phase D->E F Analyze by HPLC-UV E->F G Quantify Degradation F->G

Caption: Workflow for a forced degradation study.

optimizing reaction conditions for 3-(2-Oxocyclohexyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-Oxocyclohexyl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is commonly prepared via a Michael addition of cyclohexanone to an acrylate derivative.

Question: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and troubleshooting steps:

  • Incomplete Reaction: The Michael addition may not have gone to completion.

    • Solution: Extend the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or GC to determine the optimal reaction time.

  • Ineffective Catalyst: The base catalyst used to generate the cyclohexanone enolate may be weak or deactivated.

    • Solution: Ensure the base (e.g., sodium hydroxide, potassium hydroxide) is fresh and of high purity. Consider using a stronger base if necessary, but be mindful of potential side reactions.[1]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the self-condensation of cyclohexanone.

    • Solution: Control the reaction temperature carefully, as higher temperatures can favor side reactions. The slow, dropwise addition of the acrylate reactant to the reaction mixture can also help to minimize side reactions by keeping its concentration low.

  • Suboptimal Reagent Ratio: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: An optimal molar ratio of cyclopentanone, morpholine, p-toluenesulfonic acid, and ethyl acrylate has been reported as 1:1.2:0.1:1.5.[1] While this is for a related cyclopentanone derivative, it highlights the importance of optimizing reactant ratios.

  • Issues During Work-up and Purification: Product loss can occur during extraction and purification steps.

    • Solution: Ensure the pH is adjusted correctly (typically to 3-5) with hydrochloric acid to fully protonate the carboxylate before extraction with an organic solvent.[1] Multiple extractions with a suitable solvent (e.g., dichloromethane, ethyl acetate) will maximize the recovery of the product.[1]

Question: I am observing significant amounts of impurities in my crude product. What are they and how can I remove them?

Answer:

Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvent.

  • Unreacted Cyclohexanone and Acrylate: These can often be removed by distillation of the crude product ester before hydrolysis.

  • Cyclohexanone Self-Condensation Products: These aldol-type products can be complex to remove. Careful control of reaction conditions (temperature, addition rate) is the best preventative measure.

  • Purification Strategy: The primary purification method for the final carboxylic acid product involves:

    • Extraction: After hydrolysis of the ester intermediate, the aqueous layer is acidified to a pH of 3-5.[1] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[1]

    • Washing: The combined organic layers should be washed with water or brine to remove any remaining water-soluble impurities.

    • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., anhydrous magnesium sulfate) and the solvent is removed under reduced pressure to yield the final product.[1]

Question: My reaction has stalled. What should I do?

Answer:

A stalled reaction can be due to several factors. Here's a logical approach to troubleshoot:

  • Verify Reagent and Catalyst Activity: Ensure that all reagents, especially the base catalyst, are active and not degraded.

  • Check Temperature Control: Confirm that the reaction temperature is being maintained at the desired level.

  • Monitor Reactant Consumption: Use an appropriate analytical method (TLC, GC, NMR) to determine if the starting materials are being consumed. If one reactant is being consumed while the other is not, it could indicate a problem with the addition of the second reactant or a competing side reaction involving the first.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Michael addition of cyclohexanone to an acrylate derivative (like ethyl acrylate or methyl acrylate).[2] This reaction is typically performed under basic conditions, where a base deprotonates the α-carbon of cyclohexanone to form an enolate, which then acts as the nucleophile.[2] The resulting ester is then hydrolyzed to yield the final carboxylic acid product.[2]

Q2: What are the key functional groups in this compound and how do they influence its reactivity?

A2: This molecule is bifunctional, containing both a ketone and a carboxylic acid.[2] This allows for a range of chemical transformations. The ketone can be reduced to a secondary alcohol, while the carboxylic acid can undergo esterification.[2] The presence of both groups also allows for intramolecular reactions, such as lactonization after the reduction of the ketone.[2]

Q3: What are some typical reaction conditions for the synthesis?

A3: While specific conditions can vary, a general procedure involves reacting cyclohexanone with an acrylate in the presence of a base. For a similar synthesis of 3-(2-oxocyclopentyl)-propionic acid, the ester intermediate was prepared by reacting cyclopentanone and morpholine, followed by the addition of ethyl acrylate in toluene. The subsequent hydrolysis of the ester was carried out in a mixture of water, methanol, and aqueous sodium hydroxide solution at 60-65 °C.[1]

Q4: Can this molecule undergo intramolecular cyclization?

A4: Yes, after the reduction of the ketone to a hydroxyl group, the resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo an intramolecular esterification (lactonization) to form a bicyclic lactone.[2] The stereochemistry of the hydroxyl and propanoic acid groups will influence the feasibility and outcome of this cyclization.[2]

Experimental Protocols

Synthesis of this compound via Michael Addition and Hydrolysis

This protocol is adapted from a similar procedure for the synthesis of 3-(2-oxocyclopentyl)-propionic acid.[1]

Step 1: Synthesis of the Ester Intermediate (e.g., Ethyl 3-(2-oxocyclohexyl)propanoate)

  • To a reaction vessel, add cyclohexanone, morpholine, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

  • Heat the mixture to reflux for approximately 2 hours.

  • Cool the reaction mixture to around 85 °C.

  • Slowly add ethyl acrylate to the reaction mixture over a period of 4 hours.

  • Maintain the reaction at this temperature for an additional 3 hours.

  • After cooling to room temperature, the crude product can be isolated by filtration and removal of the solvent under reduced pressure.

  • The crude ester can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • To the crude ester, add a mixture of water, an alcohol (e.g., methanol), and a 30% aqueous sodium hydroxide solution.

  • Heat the mixture to 60-65 °C and maintain for 2 hours with stirring.

  • Cool the reaction to room temperature and separate the aqueous layer.

  • Acidify the aqueous layer to a pH of 3-5 with a 10% hydrochloric acid solution.

  • Extract the product from the acidified aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound.

Data Presentation

Table 1: Reaction Parameters for a Related Synthesis of 3-(2-oxocyclopentyl)-propionic acid[1]

ParameterValue
Step 1: Ester Synthesis
Cyclopentanone100 g
Morpholine124 g
p-toluenesulfonic acid20 g
Toluene350 ml
Reflux Time2 h
Ethyl Acrylate180 g
Addition Time4 h
Reaction Time after Addition3 h
Yield of Ester92%
Step 2: Hydrolysis
Water1000 ml
Methanol700 ml
30% aq. NaOH200 ml
Reaction Temperature60-65 °C
Reaction Time2 h
pH for Extraction3-5

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ester Intermediate cluster_hydrolysis Hydrolysis to Carboxylic Acid start Mix Cyclohexanone, Morpholine, p-TSA in Toluene reflux Reflux for 2h start->reflux cool1 Cool to 85°C reflux->cool1 add_acrylate Add Ethyl Acrylate (4h) cool1->add_acrylate react1 React for 3h add_acrylate->react1 isolate_ester Isolate Crude Ester react1->isolate_ester purify_ester Purify by Distillation isolate_ester->purify_ester start_hydrolysis Mix Ester with Water, Methanol, NaOH(aq) purify_ester->start_hydrolysis Purified Ester heat Heat to 60-65°C for 2h start_hydrolysis->heat cool2 Cool to RT heat->cool2 acidify Acidify to pH 3-5 cool2->acidify extract Extract with CH2Cl2 acidify->extract wash_dry Wash and Dry Organic Layer extract->wash_dry final_product Isolate Final Product wash_dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_catalyst Inactive Catalyst start->bad_catalyst side_reactions Side Reactions start->side_reactions workup_loss Work-up/Purification Loss start->workup_loss extend_time Increase Reaction Time/Temp Monitor Progress (TLC/GC) incomplete_rxn->extend_time fresh_catalyst Use Fresh/Pure Catalyst Consider Stronger Base bad_catalyst->fresh_catalyst control_conditions Control Temperature Slow Reagent Addition side_reactions->control_conditions optimize_workup Ensure Correct pH for Extraction Perform Multiple Extractions workup_loss->optimize_workup

Caption: Troubleshooting guide for low reaction yield.

References

challenges in the scale-up of 3-(2-Oxocyclohexyl)propanoic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-(2-Oxocyclohexyl)propanoic acid production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Michael addition of cyclohexanone to an acrylate derivative, such as acrylic acid or its esters.[1] This reaction is typically base-catalyzed and involves the 1,4-addition of the cyclohexanone enolate to the α,β-unsaturated carbonyl compound.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key scale-up challenges include managing the exothermic nature of the Michael addition, ensuring efficient mixing of reactants, minimizing byproduct formation, and developing a robust purification protocol to isolate the final product with high purity.

Q3: What are the major potential byproducts in this synthesis?

A3: The primary byproducts can include:

  • Self-condensation products of cyclohexanone: Such as 2-(cyclohexylidene)cyclohexanone, formed under basic conditions.

  • Polymerization of the acrylate: Acrylic acid and its esters can polymerize, especially in the presence of heat or impurities.

  • Dialkylation products: Where two molecules of the acrylate add to one molecule of cyclohexanone.

Q4: Can this reaction be performed using phase transfer catalysis for scale-up?

A4: Yes, phase transfer catalysis (PTC) can be a viable strategy for scaling up Michael additions. PTC can enhance reaction rates, improve yields, and allow for milder reaction conditions, which can be beneficial in a large-scale setting.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Formation of byproducts. 3. Suboptimal reaction temperature. 4. Inefficient mixing.1. Monitor reaction progress by TLC or GC-MS. Increase reaction time if necessary. 2. Optimize base concentration and temperature to minimize self-condensation and polymerization. 3. Carefully control the temperature, especially during the initial exothermic phase. 4. Ensure adequate agitation for the reactor volume. Consider impeller design and agitation speed.
Formation of a Thick Slurry or Polymer 1. Polymerization of the acrylate starting material. 2. Precipitation of the product or byproducts.1. Add a polymerization inhibitor to the acrylate. Ensure the reaction temperature is well-controlled. 2. Use a solvent in which all components are soluble at the reaction temperature.
Difficult Phase Separation During Workup (Emulsion Formation) 1. Presence of surfactant-like byproducts. 2. High pH of the aqueous layer.1. Add a saturated brine solution to increase the ionic strength of the aqueous phase. 2. Carefully adjust the pH during acidification to the isoelectric point of the carboxylic acid. 3. Consider centrifugation or filtration through a bed of celite to break the emulsion.
Product Purity Issues After Initial Isolation 1. Co-distillation of impurities with similar boiling points. 2. Incomplete removal of starting materials. 3. Presence of colored impurities.1. Employ fractional distillation under reduced pressure for better separation. 2. Optimize the stoichiometry of reactants. Use an excess of the less expensive reagent and remove it during workup. 3. Consider a charcoal treatment or recrystallization to remove colored impurities.

Quantitative Data

Table 1: Physical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compoundC₉H₁₄O₃170.21-High boiling point, typically purified by vacuum distillation.
CyclohexanoneC₆H₁₀O98.14155.6Starting material.
Acrylic AcidC₃H₄O₂72.06141Starting material, prone to polymerization.
2-(Cyclohexylidene)cyclohexanoneC₁₂H₁₈O178.27295Potential byproduct from cyclohexanone self-condensation.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Adapted from a similar patented procedure)

This protocol is adapted from a procedure for a similar compound and should be optimized for specific laboratory and scale-up conditions.

Step 1: Michael Addition

  • To a stirred solution of cyclohexanone (1.0 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium tert-butoxide).

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

  • Slowly add acrylic acid (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below a set point (e.g., 70 °C) to control the exotherm.

  • After the addition is complete, continue to stir the mixture at the same temperature for a specified time (e.g., 2-4 hours) until the reaction is complete, as monitored by TLC or GC-MS.

Step 2: Workup and Purification

  • Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_completeness Check Reaction Completeness (TLC/GC-MS) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction Complete check_completeness->complete Yes increase_time Increase Reaction Time incomplete->increase_time check_byproducts Analyze for Byproducts complete->check_byproducts end_point Yield Improved increase_time->end_point byproducts_present Byproducts Detected check_byproducts->byproducts_present optimize_conditions Optimize Temperature and Base Concentration byproducts_present->optimize_conditions Yes check_mixing Evaluate Mixing Efficiency byproducts_present->check_mixing No optimize_conditions->end_point poor_mixing Inefficient Mixing check_mixing->poor_mixing improve_agitation Improve Agitation poor_mixing->improve_agitation Yes poor_mixing->end_point No improve_agitation->end_point

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway: Base-Catalyzed Michael Addition

michael_addition_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cyclohexanone Cyclohexanone enolate Cyclohexanone Enolate cyclohexanone->enolate Deprotonation acrylate Acrylate michael_adduct_anion Michael Adduct (Enolate) acrylate->michael_adduct_anion base Base (B:) base->enolate enolate->michael_adduct_anion Nucleophilic Attack product 3-(2-Oxocyclohexyl)propanoic acid michael_adduct_anion->product Protonation protonated_base Protonated Base (BH) protonated_base->product

Caption: Mechanism of the base-catalyzed Michael addition.

Experimental Workflow for Synthesis and Purification

experimental_workflow reaction Step 1: Michael Addition Mix Cyclohexanone and Base Add Acrylate Monitor Reaction workup Step 2: Workup Quench with Water Separate Layers Extract Aqueous Phase Combine & Wash Organics reaction->workup isolation Step 3: Isolation Dry Organic Layer Concentrate Under Vacuum workup->isolation purification Step 4: Purification Vacuum Distillation isolation->purification analysis Step 5: Analysis GC-MS, NMR, IR purification->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for synthesis and purification of the target compound.

References

resolving solubility issues of 3-(2-Oxocyclohexyl)propanoic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(2-Oxocyclohexyl)propanoic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

This compound is a carboxylic acid with a cyclohexanone moiety. Its structure suggests it is a relatively lipophilic molecule, which can lead to challenges with aqueous solubility.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₄O₃--INVALID-LINK--
Molecular Weight170.21 g/mol --INVALID-LINK--
Predicted pKa~4.8ChemAxon, MolGpKa
Predicted LogP1.5 - 2.0XLogP3, ChemAxon

Q2: Why am I observing precipitation of this compound in my aqueous assay buffer?

This compound has low intrinsic aqueous solubility due to its nine-carbon backbone and limited hydrogen bonding capacity. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. At pH values below its pKa (~4.8), the compound will be in its neutral, less soluble form. In its deprotonated (carboxylate) form at pH values above its pKa, its aqueous solubility increases.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating concentrated stock solutions.

Q4: How can I improve the solubility of this compound in my final assay solution?

There are several strategies to enhance the solubility in your aqueous assay buffer:

  • pH Adjustment: Increasing the pH of the assay buffer to be at least 1-2 units above the compound's pKa (~4.8) will convert it to its more soluble anionic form.

  • Co-solvents: After dissolving the compound in a water-miscible organic solvent like DMSO or ethanol, you can dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your assay's biological system.

  • Use of Surfactants: Non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can be included in the assay buffer at low concentrations (typically below their critical micelle concentration) to aid in solubilizing lipophilic compounds.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in assays.

ProblemPossible CauseRecommended Solution
Compound precipitates upon dilution of the stock solution into aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded. The pH of the buffer may be too low.- Prepare a more dilute stock solution. - Increase the pH of the final assay buffer to >6.0. - Add a small percentage of a co-solvent (e.g., DMSO, ethanol) to the final assay buffer, ensuring it is compatible with your assay. - Consider the use of solubility enhancers like surfactants or cyclodextrins.
Inconsistent or non-reproducible assay results. The compound may not be fully dissolved, leading to variations in the effective concentration. The compound may be degrading.- Visually inspect for any particulate matter before use. - Briefly sonicate the stock solution to ensure complete dissolution. - Prepare fresh dilutions from the stock solution for each experiment. - Store stock solutions at -20°C or -80°C and protect from light.
Loss of biological activity in the assay. The organic solvent used to dissolve the compound is interfering with the biological components of the assay (e.g., enzymes, cells).- Perform a solvent tolerance test for your specific assay to determine the maximum allowable concentration of the organic solvent. - Minimize the final concentration of the organic solvent in the assay, typically to ≤1%.

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in various solvents. These values are estimates generated from computational models and should be used as a guideline. Experimental verification is recommended.

SolventPredicted Solubility (mg/mL)Predicted Solubility (mM)
DMSO > 100> 587
Ethanol > 50> 294
Water (pH 2.0) < 0.1< 0.6
Water (pH 7.4) ~1-2~6-12
Water (pH 9.0) > 10> 59

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 1.702 mg of this compound.

  • Add 1.0 mL of high-purity DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution in a tightly sealed vial at -20°C, protected from light.

G Stock Solution Preparation Workflow cluster_0 Preparation Steps weigh Weigh 1.702 mg of Compound add_dmso Add 1.0 mL DMSO weigh->add_dmso Step 1 dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve Step 2 store Store at -20°C dissolve->store Step 3

Stock Solution Preparation Workflow

Protocol 2: Hypothetical Cyclooxygenase (COX) Inhibition Assay

Given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), this compound could be investigated as a potential inhibitor of cyclooxygenase (COX) enzymes. The following is a generalized protocol for a fluorometric COX inhibition assay.

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound from the DMSO stock solution in assay buffer.

  • In a 96-well plate, add the assay components in the following order:

    • Assay Buffer

    • Heme

    • Fluorometric probe

    • COX enzyme

    • Test compound dilution or control

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Immediately measure the fluorescence kinetics over a set period (e.g., 5-10 minutes) using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO) and calculate the IC₅₀ value.

G COX Inhibition Assay Workflow cluster_workflow Assay Steps prep_dilutions Prepare Compound Dilutions plate_setup Add Reagents to Plate prep_dilutions->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence analyze_data Calculate % Inhibition and IC50 read_fluorescence->analyze_data

COX Inhibition Assay Workflow

Prostaglandin Synthesis Pathway

This compound, as a potential COX inhibitor, would act on the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H₂ (PGH₂). PGH₂ is subsequently metabolized to various prostaglandins that are involved in inflammation, pain, and other physiological processes.

G Prostaglandin Synthesis Pathway and Point of Inhibition cluster_pathway Signaling Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound inhibitor->cox Inhibition

Prostaglandin Synthesis Pathway and Point of Inhibition

troubleshooting unexpected NMR peaks in 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 3-(2-Oxocyclohexyl)propanoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that can lead to unexpected signals in your NMR spectrum.

Q1: I see extra peaks in my spectrum that don't correspond to my product. What are the most common sources of these signals?

Unexpected peaks in an NMR spectrum can originate from several sources. The most common are:

  • Residual Solvents: Small amounts of non-deuterated solvent remaining in the NMR solvent. For example, a peak at ~7.26 ppm in a CDCl₃ spectrum corresponds to residual CHCl₃.

  • Water: A peak from H₂O (or HOD after exchange with deuterated solvent) is very common. Its chemical shift is highly variable depending on the solvent, temperature, and concentration.

  • Starting Materials and Reagents: Unreacted starting materials from the synthesis, such as cyclohexanone or an acrylate derivative, may be present.

  • Side Products: Impurities formed during the synthesis or workup.

  • Keto-Enol Tautomerism: The product itself can exist in equilibrium between its keto and enol forms, giving rise to two distinct sets of signals.

  • Contaminants: Grease from glassware joints, parafilm, or other contaminants introduced during sample preparation.

Q2: My spectrum shows more than one set of signals for the main compound. Could this be due to tautomerism?

Yes, this is a strong possibility. This compound is a β-keto acid, which can exist in equilibrium with its enol tautomer.[1] This keto-enol tautomerism is a dynamic process where a proton moves from the α-carbon (the carbon between the ketone and the propanoic acid substituent) to the keto oxygen, forming an enol.[1] Because this exchange is often slow on the NMR timescale, you may observe separate, distinct peaks for both the keto and enol forms.[2] The ratio of these forms can be influenced by the solvent, temperature, and concentration.[1][2]

Q3: I have a broad peak in my spectrum. What could be the cause?

Broad peaks can be caused by several factors:

  • Chemical Exchange: The carboxylic acid proton (-COOH) often appears as a broad singlet due to rapid chemical exchange with trace amounts of water or other acidic/basic species. This peak may also shift significantly depending on the sample conditions.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lines for all peaks. Improving the shimming on the spectrometer should resolve this.[3]

  • Particulate Matter: Undissolved solids or dust in the NMR tube will disrupt the magnetic field homogeneity, causing peak broadening.[4] It is crucial to filter your sample into the NMR tube.[4][5]

  • High Concentration: Very concentrated samples can be viscous, leading to broader signals. Diluting the sample may help.[3]

Q4: There are sharp singlets in my spectrum that I can't identify. What should I check first?

First, consult a table of common NMR impurities (see Table 2 below). Sharp singlets often correspond to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) that may have been used during synthesis or purification and were not completely removed. If you suspect a specific solvent, you can "spike" your sample with a tiny drop of it to see if the peak increases in intensity.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form)

Note: These are estimated chemical shifts based on typical values for cyclohexanone and propanoic acid moieties. Actual values may vary based on solvent and other experimental conditions.

¹H NMR (Proton) Predicted δ (ppm) Multiplicity Integration ¹³C NMR (Carbon) Predicted δ (ppm)
-COOH10.0 - 12.0Broad Singlet1HC=O (Carboxylic Acid)175 - 180
-CH₂-COOH2.3 - 2.6Multiplet2HC=O (Ketone)208 - 212
-CH₂-CH₂-COOH1.8 - 2.1Multiplet2H-CH- (on ring)48 - 52
-CH- (on ring)2.2 - 2.5Multiplet1H-CH₂- (α to C=O, ring)40 - 44
Cyclohexane Ring -CH₂-1.2 - 2.2Multiplet8H-CH₂-COOH30 - 35
-CH₂-CH₂-COOH28 - 32
Cyclohexane Ring -CH₂-24 - 30
Table 2: Common Laboratory Solvents and Impurities in ¹H NMR (CDCl₃)
Compound Formula Chemical Shift (δ, ppm) Multiplicity
AcetoneC₃H₆O2.17Singlet
Chloroform (residual)CHCl₃7.26Singlet
DichloromethaneCH₂Cl₂5.30Singlet
Diethyl EtherC₄H₁₀O3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl AcetateC₄H₈O₂4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
HexaneC₆H₁₄1.25, 0.88Multiplet, Multiplet
TolueneC₇H₈7.17 (m), 2.34 (s)Multiplet, Singlet
WaterH₂O~1.56Broad Singlet
Silicone Grease-~0.07Singlet
Table 3: Potential Starting Material Impurities in ¹H NMR (CDCl₃)
Compound Formula Characteristic Chemical Shifts (δ, ppm) Notes
CyclohexanoneC₆H₁₀O~2.35 (multiplet, 4H), ~1.85 (multiplet, 6H)Protons α to the carbonyl are downfield.[6][7]
Acrylic AcidC₃H₄O₂~12.0 (broad s, 1H), 5.9-6.6 (multiplets, 3H)Vinylic protons appear in a characteristic pattern.[8][9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general Michael addition procedure.

  • To a reaction vessel, add cyclohexanone (1.0 equivalent), a base such as sodium ethoxide (1.1 equivalents), and a suitable solvent like ethanol.

  • Cool the mixture in an ice bath.

  • Add ethyl acrylate (1.0 equivalent) dropwise to the cooled mixture while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-oxocyclohexyl)propanoate.

  • To hydrolyze the ester, dissolve the crude product in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and acidify with concentrated HCl until the pH is ~2.

  • Extract the final product, this compound, with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure. The product can be further purified by column chromatography or recrystallization.

NMR Sample Preparation

Following a meticulous sample preparation protocol is critical for obtaining a high-quality spectrum.[10]

  • Weigh the Sample: Accurately weigh approximately 5-20 mg of your purified this compound.[11]

  • Choose a Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in which your compound is fully soluble.

  • Dissolve the Sample: Place the solid in a clean, dry vial. Add ~0.6-0.7 mL of the deuterated solvent.[5][11] Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Filter the Sample: To remove any particulate matter, filter the solution directly into a clean, dry 5 mm NMR tube. A common method is to use a Pasteur pipette with a small plug of cotton or glass wool.[4][5]

  • Check Sample Height: The final volume in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.[11]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.[10]

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any dust or fingerprints.[11]

Visualizations

Troubleshooting_Workflow start_node Unexpected Peak in NMR Spectrum is_sharp_singlet Sharp Singlet? start_node->is_sharp_singlet decision_node decision_node process_node process_node result_node result_node is_broad Broad Peak? is_sharp_singlet->is_broad No check_solvent_table Check Solvent & Impurity Tables (e.g., CHCl3, Acetone, Grease) is_sharp_singlet->check_solvent_table Yes multiple_sets Multiple Sets of Product-like Signals? is_broad->multiple_sets No check_acid_h Is it the -COOH proton? (Broad, variable shift) is_broad->check_acid_h Yes check_tautomerism Consider Keto-Enol Tautomerism multiple_sets->check_tautomerism Yes check_starting_materials Compare with Spectra of Starting Materials (Cyclohexanone, Acrylate) multiple_sets->check_starting_materials No impurity_solvent Source: Solvent or Contaminant check_solvent_table->impurity_solvent check_shimming Check Spectrometer Shimming & Sample Concentration check_acid_h->check_shimming impurity_exchangeable Source: Exchangeable Proton check_acid_h->impurity_exchangeable impurity_instrumental Source: Instrumental or Sample Prep Issue check_shimming->impurity_instrumental impurity_tautomer Source: Tautomer check_tautomerism->impurity_tautomer impurity_reagent Source: Unreacted Starting Material check_starting_materials->impurity_reagent

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Chemical_Pathways cluster_synthesis Synthesis & Potential Impurities cluster_equilibrium Keto-Enol Equilibrium cyclohexanone Cyclohexanone C₆H₁₀O main_product This compound (Keto Form) cyclohexanone->main_product Michael Addition + Hydrolysis acrylate Acrylate Derivative e.g., C₅H₈O₂ acrylate->main_product Michael Addition + Hydrolysis enol_form Enol Tautomer C₉H₁₄O₃ main_product:f0->enol_form:f0 Tautomerization (slow on NMR timescale)

Caption: Potential chemical species observed in the NMR spectrum.

References

Technical Support Center: Synthesis and Purification of 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-(2-Oxocyclohexyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as cyclohexanone and the acrylate ester, diastereomers of the product, and potential side-products from unintended reactions. One possible side-reaction is an intramolecular cyclization, especially under certain pH and temperature conditions, which can lead to the formation of a bicyclic lactone.[1]

Q2: My reaction yield is low. What are the potential causes and how can I optimize it?

A2: Low yields can result from incomplete reaction, side reactions, or loss of product during workup and purification. To optimize the yield, ensure accurate stoichiometry of reactants and catalyst. The reaction is typically a Michael addition of cyclohexanone to an acrylate, which is base-catalyzed.[1] The choice of base and reaction temperature can significantly impact the reaction rate and the formation of side products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q3: I am observing a mixture of diastereomers in my product. How can I separate them?

A3: The formation of diastereomers is possible if the starting materials or reaction conditions introduce multiple chiral centers. Separation of diastereomers can typically be achieved using column chromatography with a suitable eluent system, such as cyclohexane/ethyl acetate.[1] Chiral HPLC may also be an effective technique for both analytical and preparative separations. In some cases, fractional recrystallization with a carefully selected solvent system might also be successful.

Q4: What are the recommended analytical techniques to assess the purity of this compound?

A4: The purity of the final product should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and can reveal the presence of impurities with distinct signals. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Broad or multiple spots on TLC after reaction - Incomplete reaction- Presence of multiple products (e.g., diastereomers, side-products)- Monitor the reaction for a longer duration.- Analyze a small aliquot by ¹H NMR to identify the components.- Proceed with a suitable purification method (column chromatography or recrystallization).
Product is an oil and does not crystallize - Presence of impurities depressing the melting point.- The compound may exist as a low-melting solid or an oil at room temperature.- Attempt purification by column chromatography to remove impurities.- Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a pure crystal, or cooling to a lower temperature.
Low recovery after recrystallization - The chosen solvent is too good, and the product remains dissolved even at low temperatures.- Too much solvent was used.- Select a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
Co-elution of impurities during column chromatography - The eluent system is not optimal for separating the product from the impurities.- Perform a TLC analysis with various solvent systems to find an eluent that provides better separation (i.e., a larger difference in Rf values).- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined empirically, but a mixture of ethyl acetate and hexane is a good starting point.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until a slight turbidity persists. If the turbidity disappears upon gentle heating, the solvent system is suitable.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot hexane dropwise to the hot ethyl acetate solution until a faint cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography Protocol

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with various ratios of cyclohexane and ethyl acetate. A good starting point is a 7:3 mixture of cyclohexane:ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Recovery Rate
Recrystallization85%>98%70-85%
Column Chromatography85%>99%80-95%

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Start Cyclohexanone + Acrylate Ester Reaction Michael Addition (Base-catalyzed) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Impure_Product Impure Product Detected (e.g., by TLC or HPLC) Identify_Impurity Identify Nature of Impurity (NMR, MS) Impure_Product->Identify_Impurity Unreacted_SM Unreacted Starting Materials Identify_Impurity->Unreacted_SM Starting Materials Side_Products Side-Products Identify_Impurity->Side_Products Unknown Peaks Diastereomers Diastereomers Identify_Impurity->Diastereomers Isomeric Mixture Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Column_Chromatography Column Chromatography Side_Products->Column_Chromatography Diastereomers->Column_Chromatography Recrystallization Recrystallization Diastereomers->Recrystallization

Caption: Troubleshooting logic for purifying this compound.

References

catalyst selection for the hydrogenation of propanoic acid derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the catalyst selection and application in the hydrogenation of propanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of heterogeneous catalysts for the hydrogenation of propanoic acid?

A1: A range of heterogeneous catalysts are effective for the hydrogenation of propanoic acid and its derivatives. Noble metal catalysts, particularly those based on Ruthenium (Ru) and Platinum (Pt), are frequently used due to their high activity. Bimetallic catalysts, such as Ru-Sn and Pd-Re, often exhibit enhanced selectivity and stability. For instance, Ru-Sn catalysts supported on TiO₂ are effective, and Pt supported on silica (Pt/SiO₂) is active for hydrogenation and hydrodeoxygenation, leading to products like 1-propanol and propanal.[1][2] Non-noble metal catalysts, like those based on Nickel (Ni), are also utilized, sometimes in combination with promoters like Iron (Fe).[3]

Q2: What are the typical products of propanoic acid hydrogenation?

A2: The primary and desired product of propanoic acid hydrogenation is typically 1-propanol. However, depending on the catalyst and reaction conditions, other products can be formed. Propionaldehyde is a common intermediate and can be a major product under certain conditions.[1] Side reactions can lead to the formation of alkanes like propane through hydrogenolysis or ethane and carbon monoxide (CO) via decarbonylation pathways.[1][4]

Q3: How do reaction temperature and pressure affect the outcome of the hydrogenation?

A3: Temperature and pressure are critical parameters. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions, such as decarbonylation and hydrogenolysis, which reduce selectivity to the desired alcohol.[4] For example, with a Pt/SiO₂ catalyst, increasing the temperature from 448 K to 485 K can significantly increase the selectivity towards propanal and 1-propanol while decreasing the formation of decarbonylation products.[1] Hydrogen pressure also plays a key role; higher pressures typically favor hydrogenation and can help maintain catalyst activity.

Q4: What solvents are suitable for this reaction?

A4: The hydrogenation of propanoic acid can be performed in both gas and aqueous phases. The choice of solvent can influence reaction pathways. For instance, studies have been conducted in aqueous solutions with catalysts like Ru/ZrO₂.[5] Solvent-free (neat) conditions are also possible, particularly in industrial applications, which can simplify product separation.

Q5: Can you explain the role of a promoter or a second metal in the catalyst?

A5: Promoters or secondary metals are added to the primary catalyst to enhance its activity, selectivity, and/or stability. For example, in Ru-Sn catalysts, it is proposed that the metallic Ru sites are responsible for H₂ dissociation, while adjacent tin oxide species (Sn²⁺/Sn⁴⁺) act as Lewis acid sites that polarize the carbonyl group of the acid. This polarization facilitates the hydride transfer, thereby promoting the hydrogenation to the alcohol.[6] Similarly, in Pd-Re catalysts, Palladium is thought to dissociate dihydrogen to provide surface hydrides for the reaction on Rhenium oxide sites.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The catalyst may be old, improperly activated, or poisoned.1a. Use Fresh Catalyst: Ensure the catalyst is from a fresh, properly stored batch.1b. Proper Activation: Follow a validated pre-treatment/reduction protocol for your specific catalyst (e.g., reduction under H₂ flow at a specific temperature).1c. Check for Poisons: Ensure feedstock and hydrogen are pure. Sulfur, chloride, or even strongly adsorbing species like CO can poison the catalyst.[1]
2. Insufficient Reaction Conditions: Temperature or H₂ pressure may be too low.2a. Increase Temperature: Gradually increase the reaction temperature. Be aware that this may affect selectivity.2b. Increase H₂ Pressure: Higher hydrogen pressure often increases the rate of hydrogenation.
3. Poor Mass Transfer: Inefficient mixing in a slurry reactor or channeling in a fixed-bed reactor can limit the contact between reactants and the catalyst.3a. Improve Agitation: Increase the stirring speed in a batch reactor.3b. Check Reactor Packing: Ensure the catalyst bed is packed uniformly in a flow reactor.
Poor Selectivity to 1-Propanol 1. Undesired Side Reactions: Conditions may favor decarbonylation (forming ethane and CO) or hydrogenolysis (forming propane).1a. Lower Temperature: Side reactions like decarbonylation are often favored at higher temperatures. Reducing the temperature can improve selectivity.[1]1b. Catalyst Choice: Select a catalyst known for high selectivity. Bimetallic catalysts (e.g., Ru-Sn) are often more selective than monometallic ones.[6]1c. Modify Catalyst Support: The support can influence selectivity. For Ru catalysts, supports like ZrO₂ have been studied for aqueous-phase reactions.[5]
2. Reaction Stopped at Intermediate: The reaction may be stopping at the propionaldehyde stage.2a. Increase Reaction Time/Residence Time: Allow more time for the intermediate aldehyde to be hydrogenated to the alcohol.2b. Increase H₂ Pressure: Higher hydrogen availability can promote the second hydrogenation step from aldehyde to alcohol.
Catalyst Deactivation During Reaction 1. Poisoning by CO: If decarbonylation occurs, the resulting CO can strongly adsorb to and poison metal sites (especially Pt).[1][4]1a. Optimize Conditions: Adjust temperature and pressure to minimize decarbonylation.1b. Use CO-tolerant Catalyst: Consider catalysts that are less susceptible to CO poisoning, such as certain bimetallic formulations.
2. Coking/Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites.2a. Lower Temperature: Coking is often more severe at higher temperatures.2b. Catalyst Regeneration: Perform a regeneration cycle, which may involve calcination in air to burn off carbon deposits, followed by re-reduction.
3. Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger ones, reducing the active surface area.3a. Use a Thermally Stable Support: Choose a support that anchors the metal particles well.3b. Avoid Excessive Temperatures: Operate within the recommended temperature range for the catalyst.

Data Presentation: Catalyst Performance

The following tables summarize quantitative data from literature on the hydrogenation of propanoic acid over different catalytic systems.

Table 1: Performance of Pt/SiO₂ Catalyst Under Various Conditions [1][4]

Temp. (K)Ppropanoic acid (mbar)PH₂ (mbar)Conversion (%)Selectivity to Propanal/Propanol (%)Selectivity to Ethane/CO (%)
4486.61000~1~15~70
4856.61000~1~70<30

Note: Data extracted from graphical representations and textual descriptions in the source. Selectivities are approximate.

Table 2: Performance of Heteropoly Acid (HPA) Catalysts [8][9]

CatalystTemp. (°C)H₂ Pressure (bar)Conversion (%)Propanal Selectivity (%)Propane Selectivity (%)3-Pentanone Selectivity (%)
H₄[PMo₁₁VO₄₀]35012455396
Cs₂.₄H₁.₆[PMo₁₁VO₄₀]35011374422
Cs₂.₇H₀.₃[PMo₁₂O₄₀]35011276222

Reaction Conditions: Vapor-phase hydrogenation.

Experimental Protocols

This section provides a generalized, detailed methodology for a lab-scale hydrogenation experiment based on common practices reported in the literature.[1][4]

Objective: To hydrogenate propanoic acid to 1-propanol in a vapor-phase fixed-bed reactor.

Materials & Equipment:

  • Catalyst: e.g., 0.5 wt% Pt/SiO₂

  • Reactants: Propanoic acid (liquid), High-purity Hydrogen (H₂) gas, Helium (He) or Nitrogen (N₂) gas (for purging and as a carrier)

  • Fixed-bed reactor (typically a quartz or stainless steel tube)

  • Temperature controller and furnace

  • Mass flow controllers (for gases)

  • Syringe pump (for liquid feed)

  • Vaporizer unit

  • Condenser/cold trap to collect products

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading and Pre-treatment:

    • Weigh a precise amount of the catalyst (e.g., 0.1 - 0.5 g) and place it in the center of the reactor tube, securing it with quartz wool plugs.

    • Assemble the reactor in the furnace.

    • Purge the system with an inert gas (He or N₂) flow for 30 minutes to remove air.

    • Begin the catalyst reduction procedure. For Pt/SiO₂, this typically involves heating the catalyst to a high temperature (e.g., 673 K) under a continuous H₂ flow for several hours (e.g., 4 hours).

    • After reduction, cool the reactor to the desired reaction temperature under H₂ flow.

  • Reaction Execution:

    • Set the mass flow controllers to the desired H₂ and inert gas flow rates to achieve the target partial pressures.

    • Set the syringe pump to deliver liquid propanoic acid at a constant, low flow rate into the vaporizer, which is heated to ensure complete evaporation before reaching the reactor.

    • The vaporized propanoic acid mixes with the hydrogen stream and flows through the catalyst bed.

    • Typical reaction conditions for Pt/SiO₂ are a temperature of 440-485 K and a total pressure of ~1 bar, with a high excess of H₂.[4]

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser or cold trap (e.g., an ice bath) to liquefy the products (1-propanol, propanal, unreacted propanoic acid, water).

    • Periodically collect samples from the liquid trap and the downstream gas phase.

    • Analyze the liquid samples using a GC equipped with a suitable column (e.g., a wax column) and a flame ionization detector (FID) to quantify the organic components.

    • Analyze the gas-phase samples using a separate GC, often with a thermal conductivity detector (TCD) to detect H₂, CO, and light hydrocarbons like ethane and propane.

  • Shutdown:

    • Stop the propanoic acid feed by turning off the syringe pump.

    • Continue the H₂ flow for a short period to flush the system.

    • Switch to an inert gas flow and allow the reactor to cool down to room temperature.

    • Once cool, the system can be safely disassembled.

Visualizations

Catalyst Selection Workflow

CatalystSelection start Define Reaction Goal (e.g., Maximize 1-Propanol Yield) cost Consider Cost Constraints start->cost noble Noble Metals (Ru, Pt, Pd) cost->noble High Budget non_noble Non-Noble Metals (Ni, Cu) cost->non_noble Low Budget bimetallic Bimetallic Systems (Ru-Sn, Pd-Re) For Higher Selectivity noble->bimetallic support Select Support (SiO₂, TiO₂, ZrO₂, Al₂O₃) non_noble->support bimetallic->support screen Screen Catalysts (Vary Metal, Support, Loading) support->screen optimize Optimize Conditions (Temp, Pressure, Flow Rate) screen->optimize end Final Catalyst System optimize->end

Caption: A decision workflow for selecting a suitable catalyst system.

Reaction Pathways in Propanoic Acid Hydrogenation

ReactionPathways sub Propanoic Acid (CH₃CH₂COOH) h2 + H₂ sub->h2 side1 Decarbonylation sub->side1 inter Propionaldehyde (CH₃CH₂CHO) h2->inter Hydrogenation (Desired) h2_2 + H₂ prod 1-Propanol (CH₃CH₂CH₂OH) h2_2->prod Hydrogenation (Desired) h2_3 + H₂ side2 Hydrogenolysis h2_3->side2 inter->h2_2 prod->h2_3 dec_prod Ethane (C₂H₆) + CO side1->dec_prod hyd_prod Propane (C₃H₈) + H₂O side2->hyd_prod

Caption: Main hydrogenation route and key undesired side reactions.

Troubleshooting Decision Tree

Troubleshooting start Experiment Issue? low_conv Low Conversion? start->low_conv Yes poor_sel Poor Selectivity? start->poor_sel No low_conv->poor_sel No check_cat Check Catalyst Activity & Activation Protocol low_conv->check_cat Yes check_temp Temperature Too High? poor_sel->check_temp Yes inc_cond Increase Temp/Pressure check_cat->inc_cond ok Re-evaluate inc_cond->ok change_cat Consider Bimetallic Catalyst check_temp->change_cat No lower_temp Lower Temperature check_temp->lower_temp Yes change_cat->ok lower_temp->ok

Caption: A logical guide for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-(2-Oxocyclohexyl)propanoic acid is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and fragrances. Its synthesis can be approached through several methods, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two primary synthetic routes: the Stork Enamine Synthesis and the Direct Base-Catalyzed Michael Addition, offering experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthesis Methods

ParameterStork Enamine Synthesis (One-Pot)Direct Base-Catalyzed Michael Addition
Overall Yield Potentially high (up to ~83% for analogous cyclopentyl derivative)Moderate (Estimated ~60-70% for the Michael addition step)
Reaction Steps One-pot procedure for Michael addition; separate hydrolysisTwo distinct steps: Michael addition and hydrolysis
Reagents & Catalysts Cyclohexanone, morpholine, acrylate ester, acid catalyst (e.g., KSF clay, p-TsOH), followed by hydrolysis reagents (e.g., NaOH)Cyclohexanone, acrylate ester, strong base (e.g., sodium ethoxide), followed by hydrolysis reagents
Reaction Conditions Reflux for enamine formation, followed by addition of Michael acceptor; subsequent hydrolysisTypically requires anhydrous conditions and a strong base for the Michael addition
Complexity Involves the in-situ formation of an enamine intermediate, potentially simplifying the overall process.A more traditional and straightforward two-step approach.

Method 1: Stork Enamine Synthesis

The Stork enamine synthesis offers an efficient one-pot approach to the alkylation of ketones. This method involves the in-situ formation of an enamine from cyclohexanone and a secondary amine, such as morpholine. The resulting enamine then acts as a nucleophile in a Michael addition reaction with an acrylate ester. Subsequent hydrolysis of the intermediate iminium salt and the ester group yields the desired this compound.

A notable advantage of this method is the potential for high yields in a simplified, one-pot procedure for the initial addition, which can be particularly beneficial for streamlining synthetic workflows.

Experimental Protocol: One-Pot Stork Enamine Michael Addition followed by Hydrolysis

Step 1: Michael Addition via Enamine Intermediate

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in a suitable solvent like toluene.

  • Heat the mixture to reflux to facilitate the formation of the enamine by azeotropic removal of water.

  • After the complete formation of the enamine, cool the reaction mixture to a specified temperature (e.g., 85 °C).

  • Slowly add the acrylate ester (e.g., ethyl acrylate, 1.5 eq) to the reaction mixture.

  • Maintain the reaction at this temperature for several hours to ensure the completion of the Michael addition.

  • After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude ester, ethyl 3-(2-oxocyclohexyl)propanoate. A patent for the analogous cyclopentyl derivative reports a yield of 92% for this step.[1]

Step 2: Hydrolysis

  • To the crude ester from the previous step, add a solution of sodium hydroxide (e.g., 30% aqueous solution) in a mixture of water and methanol.

  • Heat the mixture at 60-65 °C for 2 hours.

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 3-5.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. A yield of 90% has been reported for the hydrolysis of the analogous cyclopentyl ester.[1]

Method 2: Direct Base-Catalyzed Michael Addition

The direct base-catalyzed Michael addition represents a more traditional two-step approach. In this method, a strong base is used to deprotonate cyclohexanone, forming an enolate which then undergoes a conjugate addition to an acrylate ester. The resulting ester is subsequently hydrolyzed to the target carboxylic acid.

While conceptually straightforward, this method often requires strictly anhydrous conditions and the use of strong, moisture-sensitive bases.

Experimental Protocol:

Step 1: Base-Catalyzed Michael Addition

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide in absolute ethanol.

  • Cool the solution in an ice bath and add cyclohexanone (1.0 eq) dropwise.

  • After stirring for a period to ensure enolate formation, add ethyl acrylate (1.0 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 3-(2-oxocyclohexyl)propanoate.

Step 2: Hydrolysis

  • Dissolve the purified ethyl 3-(2-oxocyclohexyl)propanoate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for several hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid until a pH of 1-2 is reached, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Synthesis Pathways and Logic

The following diagram illustrates the logical flow of the two compared synthetic pathways.

Synthesis_Comparison cluster_start Starting Materials cluster_stork Method 1: Stork Enamine Synthesis cluster_direct Method 2: Direct Michael Addition cluster_product Final Product Cyclohexanone Cyclohexanone Enamine_Formation Enamine Formation (One-Pot) Cyclohexanone->Enamine_Formation Enolate_Formation Enolate Formation Cyclohexanone->Enolate_Formation Acrylate Acrylate Ester Stork_Michael Michael Addition Acrylate->Stork_Michael Direct_Michael Michael Addition Acrylate->Direct_Michael Morpholine Morpholine Morpholine->Enamine_Formation Base Strong Base (e.g., NaOEt) Base->Enolate_Formation Enamine_Formation->Stork_Michael Stork_Hydrolysis Hydrolysis Stork_Michael->Stork_Hydrolysis Final_Product 3-(2-Oxocyclohexyl)propanoic acid Stork_Hydrolysis->Final_Product Enolate_Formation->Direct_Michael Direct_Hydrolysis Hydrolysis Direct_Michael->Direct_Hydrolysis Direct_Hydrolysis->Final_Product

Caption: Comparative workflow of Stork Enamine vs. Direct Michael Addition.

Conclusion

Both the Stork enamine synthesis and the direct base-catalyzed Michael addition are effective methods for the preparation of this compound. The choice between these two routes will likely depend on the specific requirements of the researcher and the available laboratory resources.

The Stork enamine synthesis , particularly in a one-pot format, offers the potential for higher overall yields and a more streamlined process, which can be advantageous for larger-scale preparations.

The direct base-catalyzed Michael addition is a more traditional and mechanistically straightforward approach. While it may involve an additional purification step and potentially lower overall yields, its simplicity may be preferred in some research settings.

Researchers should carefully consider the factors of yield, reaction conditions, and operational simplicity when selecting the most appropriate synthetic strategy for their needs.

References

A Comparative Guide to the Analytical Method Validation for 3-(2-Oxocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of compounds is paramount. This guide provides a comparative overview of two proposed analytical methods for the validation of 3-(2-Oxocyclohexyl)propanoic acid, a bifunctional organic compound featuring both a ketone and a carboxylic acid group. Due to the absence of a standardized, publicly available validated method for this specific analyte, this document outlines two common and effective approaches based on established techniques for similar keto acids: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The following sections detail the experimental protocols, present comparative performance data based on typical results for analogous compounds, and visualize the analytical workflows.

Comparative Performance of Proposed Analytical Methods

The successful validation of an analytical method requires assessment of several key performance metrics. The following table summarizes the expected performance characteristics for the two proposed methods, based on data from analyses of structurally related compounds.

Performance MetricMethod A: RP-HPLC-UVMethod B: GC-MS
Linearity (R²) > 0.998> 0.999
Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.15 µg/mL[1]~0.05 µg/mL
Limit of Quantification (LOQ) ~0.50 µg/mL[1]~0.15 µg/mL
Analysis Time ~15 minutes~20 minutes

Experimental Protocols

Detailed methodologies for each proposed analytical technique are provided below. These protocols are foundational and may require further optimization for specific matrices.

Method A: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, well-suited for non-volatile compounds like this compound.[2] For sensitive UV detection, a derivatization step is proposed to attach a chromophore to the analyte. A common approach for keto acids involves derivatization with o-phenylenediamine (OPD), which reacts with the α-keto acid group to form a stable, UV-active quinoxalinol product.[3]

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.

  • Derivatization: To 100 µL of each standard or sample, add 100 µL of o-phenylenediamine (OPD) solution (2 mg/mL in 3M HCl).

  • Reaction: Heat the mixture at 100°C for 30 minutes in a sealed vial.

  • Extraction: After cooling, neutralize the solution with 3M NaOH and extract the derivative with 500 µL of ethyl acetate.

  • Final Step: Evaporate the ethyl acetate layer to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of 336 nm (characteristic for OPD derivatives).

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[4] To make this compound suitable for GC analysis, derivatization is required to increase its volatility and thermal stability. A two-step derivatization process is proposed: oximation to protect the ketone group, followed by silylation of the carboxylic acid group.[5]

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent like pyridine. Prepare calibration standards by dilution.

  • Step 1: Oximation: To 100 µL of each standard or sample, add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL). Heat at 70°C for 60 minutes to convert the ketone group to an oxime.

  • Step 2: Silylation: After cooling, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Heat the mixture at 60°C for 30 minutes to derivatize the carboxylic acid group.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 500 m/z.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Methodological Workflows

The following diagrams illustrate the sequential steps involved in each proposed analytical method, from sample handling to final data acquisition.

cluster_HPLC Method A: RP-HPLC-UV Workflow Sample Sample/Standard Derivatization Add OPD & Heat at 100°C Sample->Derivatization Extraction Neutralize & Extract with Ethyl Acetate Derivatization->Extraction Evaporation Evaporate & Reconstitute in Mobile Phase Extraction->Evaporation Injection Inject into HPLC System Evaporation->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 336 nm Separation->Detection Analysis Data Acquisition & Quantification Detection->Analysis

Workflow for the proposed RP-HPLC-UV method.

cluster_GCMS Method B: GC-MS Workflow Sample Sample/Standard Oximation Add Hydroxylamine & Heat at 70°C Sample->Oximation Silylation Add BSTFA Silylating Agent & Heat at 60°C Oximation->Silylation Injection Inject into GC-MS System Silylation->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Analysis Data Acquisition & Quantification Detection->Analysis

Workflow for the proposed GC-MS method.

References

Navigating the Labyrinth of a Bifunctional Molecule: A Comparative Guide to the ¹H NMR Spectrum of 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique in this endeavor. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-(2-Oxocyclohexyl)propanoic acid, a molecule incorporating both a cyclic ketone and a carboxylic acid moiety. By comparing its predicted spectral data with that of analogous compounds, this guide offers a robust framework for its structural verification.

The structural elucidation of this compound presents a unique challenge due to the presence of multiple chiral centers and complex spin-spin coupling networks. A detailed analysis of its ¹H NMR spectrum is therefore essential for unequivocal structure confirmation.

Predicted ¹H NMR Spectral Data at a Glance

To facilitate a clear comparison, the predicted ¹H NMR spectral data for this compound is presented alongside experimental data for two relevant structural analogs: 2-methylcyclohexanone and propanoic acid. This juxtaposition allows for a systematic evaluation of the chemical shifts and coupling patterns, aiding in the assignment of the signals in the target molecule.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) Hα (CH-C=O)~2.5 - 2.8Multiplet-
Hβ (CH₂-CHα)~1.8 - 2.2Multiplet-
Hγ (CH₂-COOH)~2.4Triplet~7.5
Cyclohexyl CH₂~1.2 - 2.1Multiplets-
COOH~10 - 12Broad Singlet-
2-Methylcyclohexanone (Experimental) H2 (CH-CH₃)2.53Multiplet-
H6eq2.43Multiplet-
H6ax2.05Multiplet-
H3, H4, H51.30 - 1.90Multiplets-
CH₃1.03Doublet6.5
Propanoic Acid (Experimental) [1]CH₃1.16Triplet7.6
CH₂2.38Quartet7.6
COOH11.7Broad Singlet-

Deciphering the Signals: A Comparative Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals arising from the protons on the cyclohexanone ring and the propanoic acid side chain.

  • Cyclohexanone Ring Protons: The protons on the substituted cyclohexanone ring will appear as a series of complex multiplets in the region of approximately 1.2 to 2.8 ppm. The proton alpha to the carbonyl group (Hα) is expected to be the most downfield of the ring protons due to the deshielding effect of the ketone functionality. Its chemical shift and multiplicity will be influenced by the neighboring protons.

  • Propanoic Acid Side Chain Protons: The methylene group adjacent to the carboxylic acid (Hγ) is anticipated to resonate as a triplet around 2.4 ppm, owing to coupling with the adjacent methylene group (Hβ). The Hβ protons, in turn, will likely appear as a multiplet due to coupling with both Hα and Hγ.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be a broad singlet significantly downfield, typically in the range of 10-12 ppm.

By comparing these predicted values with the experimental data for 2-methylcyclohexanone and propanoic acid, we can gain confidence in the assignments. The chemical shifts of the cyclohexyl protons in the target molecule are expected to be in a similar range to those in 2-methylcyclohexanone, with adjustments due to the presence of the propanoic acid substituent. Similarly, the signals for the propanoic acid side chain should correlate with the characteristic triplet-quartet pattern observed for propanoic acid itself, albeit with shifts influenced by the cyclohexyl ring.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for structure confirmation, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may influence the chemical shift of the labile carboxylic acid proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration if required.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing the Workflow for Structure Confirmation

The logical process of confirming the structure of this compound using ¹H NMR can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Purified_Compound Purified Compound NMR_Tube NMR Sample Purified_Compound->NMR_Tube Deuterated_Solvent Deuterated Solvent (e.g., CDCl3) Deuterated_Solvent->NMR_Tube TMS TMS (Internal Standard) TMS->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquire Data Acquisition_Parameters Set Acquisition Parameters NMR_Spectrometer->Acquisition_Parameters Acquire Data FID_Data Free Induction Decay (FID) Acquisition_Parameters->FID_Data Acquire Data Fourier_Transform Fourier Transform FID_Data->Fourier_Transform Process Data Phasing_Referencing Phased & Referenced Spectrum Fourier_Transform->Phasing_Referencing Phase & Reference Integration_Analysis Integration & Peak Analysis Phasing_Referencing->Integration_Analysis Analyze Spectrum Structure_Confirmation Structure Confirmed? Integration_Analysis->Structure_Confirmation Structure_Comparison Compare with Predicted & Analog Spectra Integration_Analysis->Structure_Comparison Yes Yes Structure_Confirmation->Yes No No Structure_Confirmation->No Structure_Comparison->Structure_Confirmation

References

Comparative Analysis of 13C NMR Spectral Data for 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the predicted 13C NMR spectral data for 3-(2-Oxocyclohexyl)propanoic acid against the experimental data of its constituent parent molecules, cyclohexanone and propanoic acid. This comparison is valuable for researchers, scientists, and drug development professionals in verifying the synthesis of the target molecule and in the structural elucidation of related compounds.

Predicted and Experimental 13C NMR Data Comparison

The 13C NMR chemical shifts for this compound can be predicted by considering the known spectral data of cyclohexanone and propanoic acid. The substitution on the cyclohexanone ring is expected to influence the chemical shifts of the ring carbons, while the propanoic acid moiety will exhibit characteristic signals for its carbonyl and aliphatic carbons.

Carbon Atom Cyclohexanone (Experimental, ppm) Propanoic Acid (Experimental, ppm) This compound (Predicted, ppm)
C=O (Ketone)211.7-~210-215
C=O (Acid)-179.9~175-180
Cα (to ketone)42.0-~45-50
Cβ (to ketone)27.1-~28-33
Cγ (to ketone)25.1-~25-30
Cδ (to ketone)27.1-~28-33
Cε (to ketone)42.0-~40-45
Cα (to acid)-27.6~28-33
Cβ (to acid)-9.2~15-20

Note: Predicted values are estimates based on typical chemical shift ranges and substituent effects. Experimental verification is recommended.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of 13C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent depends on the solubility of the compound.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • Tune and shim the spectrometer to the specific sample and solvent.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is performed.

  • Key acquisition parameters include:

    • Pulse angle (e.g., 30-45°)

    • Relaxation delay (D1) of 1-2 seconds

    • Acquisition time of 1-2 seconds

    • A sufficient number of scans (e.g., 128 to 1024 or more) are averaged to achieve an adequate signal-to-noise ratio, as the 13C isotope has a low natural abundance.

4. Data Processing:

  • The resulting Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.0 ppm.

Logical Relationship of Chemical Shifts

The following diagram illustrates the conceptual relationship for predicting the 13C NMR spectrum of the target molecule based on its precursors.

G cluster_0 Precursor Molecules cluster_1 Target Molecule cluster_2 Prediction Logic Cyclohexanone Cyclohexanone (Experimental Data) Target This compound (Predicted Spectrum) Cyclohexanone->Target Provides cyclohexyl ring shifts Logic Analysis of Substituent Effects Cyclohexanone->Logic Propanoic_Acid Propanoic Acid (Experimental Data) Propanoic_Acid->Target Provides propanoic acid chain shifts Propanoic_Acid->Logic Logic->Target Predicts final chemical shifts

Caption: Prediction workflow for the 13C NMR spectrum.

This guide serves as a foundational tool for researchers, offering a comparative and predictive overview of the 13C NMR spectral features of this compound. For definitive structural confirmation, it is essential to acquire and interpret the experimental spectrum of the synthesized compound.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-(2-Oxocyclohexyl)propanoic acid. Due to the absence of direct experimental data for this specific compound in the searched literature, this comparison is based on the well-established fragmentation behaviors of its constituent functional groups: a cyclohexanone ring and a propanoic acid side chain. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation.

Predicted Fragmentation Profile of this compound

The fragmentation of this compound under electron ionization (EI) is anticipated to be a composite of the characteristic pathways for cyclic ketones and carboxylic acids. The structure of the parent molecule and the predicted fragmentation sites are depicted below.

Molecular Structure and Key Bonds:

G mol alpha_cleavage_ring α-cleavage (ring) alpha_cleavage_ring->mol alpha_cleavage_chain α-cleavage (chain) alpha_cleavage_chain->mol mclafferty McLafferty Rearrangement mclafferty->mol cooh_loss Loss of -COOH cooh_loss->mol

Caption: Key fragmentation sites in this compound.

Comparison of Fragmentation Patterns

For a comprehensive understanding, the predicted fragmentation of this compound is compared with the known fragmentation patterns of cyclohexanone and propanoic acid.

Table 1: Comparison of Key Fragment Ions
m/z Value Predicted Fragment Ion from this compound Observed in Cyclohexanone Observed in Propanoic acid Proposed Fragmentation Pathway
170 [M]•+ (Molecular Ion)N/AN/AIonization of the parent molecule.
153 [M - OH]•+NoYes (M-17)Loss of the hydroxyl radical from the carboxylic acid group.
125 [M - COOH]•+NoYes (M-45)Loss of the carboxyl group.
112 C6H8O2•+NoNoMcLafferty rearrangement involving the carbonyl of the ring and a γ-hydrogen on the side chain.
98 C6H10O•+Yes (Molecular Ion)NoCleavage of the C-C bond between the ring and the side chain.
83 C5H7O+YesNoSubsequent fragmentation of the cyclohexanone ring.
74 C3H6O2•+NoYes (Molecular Ion)McLafferty rearrangement involving the carboxylic acid group.
70 C4H6O•+YesNoFurther fragmentation of the cyclohexanone ring.
55 C3H3O+Yes (Base Peak)NoCharacteristic fragment from α-cleavage of the cyclohexanone ring.[1][2]
45 COOH+NoYesα-cleavage of the propanoic acid side chain.
42 C2H2O•+YesNoRetro-Diels-Alder type fragmentation of the cyclohexanone ring.

Detailed Fragmentation Pathways and Visualization

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for this compound.

Pathway 1: Fragmentation Initiated by the Cyclohexanone Ring

This pathway involves the characteristic fragmentation of the cyclic ketone.

fragmentation1 mol This compound (m/z 170) frag1 Loss of propanoic acid side chain (m/z 98) mol->frag1 - C3H6O2 frag2 α-cleavage of ring (m/z 55) frag1->frag2 - C3H5 frag3 Further fragmentation (m/z 83, 70, 42) frag1->frag3 rearrangement

Caption: Fragmentation originating from the cyclohexanone moiety.

Pathway 2: Fragmentation Initiated by the Carboxylic Acid Side Chain

This pathway highlights the typical fragmentation of a carboxylic acid.

fragmentation2 mol This compound (m/z 170) frag1 Loss of -OH (m/z 153) mol->frag1 - 17 frag2 Loss of -COOH (m/z 125) mol->frag2 - 45 frag3 McLafferty Rearrangement (m/z 74) mol->frag3

Caption: Fragmentation originating from the propanoic acid side chain.

Hypothetical Experimental Protocol

This section outlines a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization (EI) mass spectrum of this compound and identify its major fragment ions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare the observed fragment ions with the predicted values in Table 1.

    • Utilize mass spectral libraries for comparison with known compounds.

Alternative Analytical Approaches

While EI-MS is a standard technique for structural elucidation, other methods can provide complementary information.

Table 2: Comparison of Analytical Techniques
Technique Principle Advantages Limitations Expected Outcome for this compound
Electron Ionization (EI-MS) High-energy electrons cause extensive fragmentation.Provides a reproducible "fingerprint" spectrum.The molecular ion may be weak or absent.A complex spectrum with numerous fragment ions, useful for detailed structural analysis.
Chemical Ionization (CI-MS) A reagent gas ionizes the analyte through proton transfer.Produces a more prominent protonated molecule [M+H]+, confirming molecular weight.Provides less structural information due to minimal fragmentation.A strong peak at m/z 171, confirming the molecular weight.
Tandem Mass Spectrometry (MS/MS) Selected ions are further fragmented to establish relationships between ions.Provides definitive structural information by linking fragment ions to their precursors.Requires more complex instrumentation.Can confirm the proposed fragmentation pathways by isolating a specific precursor ion (e.g., m/z 170) and analyzing its daughter ions.
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratios with high accuracy.Allows for the determination of elemental composition.Higher cost and complexity.Would provide the exact mass of the molecular ion and fragments, confirming their elemental formulas.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich interplay of the fragmentation patterns characteristic of its cyclic ketone and carboxylic acid functionalities. The dominant fragmentation pathways are expected to involve α-cleavages in both the ring and the side chain, as well as McLafferty rearrangements. The key predicted fragment ions are at m/z 153 ([M-OH]•+), 125 ([M-COOH]•+), 98 (cyclohexanone moiety), 74 (McLafferty product of the acid), and a base peak likely at m/z 55, characteristic of the cyclohexanone ring. Experimental verification using the provided protocol is recommended to confirm these predictions. For unambiguous structural confirmation, employing complementary techniques such as CI-MS and MS/MS is advisable.

References

Comparative Analysis of 3-Cyclohexylpropanoic Acid Analogs as Tuberculostatic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of a series of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds reveals significant potential for tuberculostatic activity. This guide presents a comparative analysis of these analogs, summarizing their biological efficacy and the experimental methods used for their evaluation, providing valuable insights for researchers in drug discovery and development.

A study by Gobis et al. explored the synthesis and tuberculostatic activity of a new class of compounds derived from 3-cyclohexylpropanoic acid.[1] Their research identified several analogs bearing benzimidazole or benzimidazole-like systems as potent agents against Mycobacterium tuberculosis. This guide synthesizes their findings, offering a clear comparison of these analogs' performance.

Quantitative Comparison of Biological Activity

The tuberculostatic activity of the synthesized 3-cyclohexylpropanoic acid analogs was quantified by determining their Minimum Inhibitory Concentration (MIC) against various strains of Mycobacterium tuberculosis. The results are summarized in the table below.

Compound IDChemical NameM. tuberculosis H37Rv (MIC µg/mL)M. tuberculosis Spec. 210 (MIC µg/mL)
1a 6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole1.563.125
1c 2-(2-cyclohexylethyl)-5,6-dinitro-1H-benzo[d]imidazole3.12512.5
1e 2-(2-cyclohexylethyl)-5-nitro-1H-benzo[d]imidazole6.256.25
1f 2-(2-cyclohexylethyl)-1H-imidazo[4,5-b]phenazine6.256.25

Data sourced from Gobis et al., 2012.[1]

Among the tested compounds, 1a (6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole) and 1f (2-(2-cyclohexylethyl)-1H-imidazo[4,5-b]phenazine) were highlighted for their selectivity against M. tuberculosis when compared to their effect on eukaryotic cells (human fibroblasts) and other microbial strains.[1] This selectivity suggests a promising therapeutic window for these compounds.

Experimental Protocols

The evaluation of the tuberculostatic activity of the 3-cyclohexylpropanoic acid analogs was conducted using established methodologies.

Tuberculostatic Activity Assay:

The in vitro tuberculostatic activity of the synthesized compounds was assessed against two strains of Mycobacterium tuberculosis: the standard H37Rv strain and the clinical isolate Spec. 210. The activity was determined by measuring the Minimum Inhibitory Concentration (MIC) using the twofold serial dilution method in 7H9 broth supplemented with OADC enrichment. The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria after a 14-day incubation period at 37°C.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the tuberculostatic activity of the 3-cyclohexylpropanoic acid analogs.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3-Cyclohexylpropanoic Acid reaction Reaction with Amines start->reaction analogs Heterocyclic Analogs (1a, 1c, 1e, 1f, etc.) reaction->analogs assay MIC Determination (Serial Dilution in 7H9 Broth) analogs->assay prep Preparation of Bacterial Cultures (M. tuberculosis H37Rv & Spec. 210) prep->assay incubation Incubation (14 days at 37°C) assay->incubation results Record MIC Values incubation->results

Synthesis and Tuberculostatic Evaluation Workflow.

Structure-Activity Relationship Overview

The following diagram illustrates the structural modifications made to the 3-cyclohexylpropanoic acid backbone and their resulting impact on tuberculostatic activity.

logical_relationship cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity core 3-Cyclohexylpropanoic Acid mod1 Benzimidazole Moiety core->mod1 mod4 Imidazo[4,5-b]phenazine Moiety core->mod4 mod2 Nitro Substitution mod1->mod2 mod3 Chloro Substitution mod1->mod3 activity Potent Tuberculostatic Activity (Low MIC values) mod2->activity mod3->activity mod4->activity selectivity Selective against M. tuberculosis activity->selectivity

Structure-Activity Relationship of Analogs.

References

Comparative Purity Assessment of Commercial 3-(2-Oxocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter influencing reaction yield, impurity profiles, and the overall success of a synthetic pathway. This guide provides a comparative assessment of the purity of commercially available 3-(2-Oxocyclohexyl)propanoic acid, a key intermediate in the synthesis of various organic molecules. This analysis is supported by established analytical methodologies to ensure the selection of the most suitable grade of this chemical for specific research and development needs.

Introduction to this compound

This compound (CAS No. 2275-26-5) is a bifunctional molecule containing both a ketone and a carboxylic acid group. This structure makes it a versatile building block in organic synthesis, notably as a precursor in the preparation of pharmaceuticals and other complex organic compounds. The primary synthetic route to this compound is the Michael addition of cyclohexanone to an acrylic acid derivative, a process that can introduce specific impurities that may affect downstream applications.

Potential Impurities in Commercial Batches

Based on the common synthetic pathway, several potential impurities may be present in commercial this compound. Understanding these is crucial for developing appropriate analytical methods for their detection and quantification.

Table 1: Potential Impurities and Their Origin

Impurity NameChemical StructurePotential Origin
CyclohexanoneC₆H₁₀OUnreacted starting material
Acrylic AcidC₃H₄O₂Unreacted starting material
3,3'-(Cyclohexane-1,2-diyl)dipropanoic acidC₁₂H₂₀O₄Byproduct of the Michael addition
Polymeric acrylic acid derivatives(C₃H₄O₂)nPolymerization of acrylic acid
StereoisomersC₉H₁₄O₃Non-stereoselective synthesis

Comparative Analysis of Commercial Products

While specific batch-to-batch purity can vary, a general overview of commercially available this compound from various suppliers indicates that it is typically available in purities ranging from 95% to 98%. For the purpose of this guide, we will outline the analytical methodologies that can be employed to verify the purity and identify the impurities listed above.

It is important to note that some suppliers, such as Sigma-Aldrich, provide this product as part of a collection of rare chemicals and may not perform detailed analytical data collection. In such cases, the buyer assumes the responsibility to confirm the product's identity and purity.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the quantitative analysis of this compound and the detection of non-volatile impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

This method can be adapted from established protocols for the analysis of similar keto acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of this compound, derivatization is necessary prior to analysis.

Experimental Protocol: GC-MS Analysis

  • Derivatization: Esterification of the carboxylic acid group is a common derivatization method. This can be achieved by reacting the sample with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol in the presence of an acid catalyst.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Split/splitless.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to elute all components.

  • MS Detection: Electron ionization (EI) with a full scan mode to identify unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of the main component and the identification of major impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis:

    • ¹H NMR: Provides information on the proton environment and can be used for quantitative analysis using an internal standard.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial batch of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Analytical Assessment cluster_2 Data Analysis & Comparison cluster_3 Decision & Reporting start Receive Commercial This compound doc_review Review Supplier's Certificate of Analysis start->doc_review visual_insp Visual Inspection (Color, Form) doc_review->visual_insp hplc HPLC Analysis (Purity Assay, Non-Volatile Impurities) visual_insp->hplc gcms GC-MS Analysis (Volatile Impurities, Derivatization Required) visual_insp->gcms nmr NMR Spectroscopy (Structural Confirmation, Major Impurities) visual_insp->nmr data_integration Integrate Data from All Techniques hplc->data_integration gcms->data_integration nmr->data_integration compare_spec Compare Results with Supplier Specifications data_integration->compare_spec compare_alt Compare with Data from Alternative Suppliers (if available) compare_spec->compare_alt decision Accept/Reject Batch Based on Purity Profile compare_alt->decision report Generate Comprehensive Purity Assessment Report decision->report

Data Presentation: Comparative Cytotoxicity of Cyclohexyl Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxic Action of Cyclohexyl Propanoic Acid Derivatives

This guide provides a comparative analysis of the cytotoxic action of various cyclohexyl propanoic acid derivatives, targeting researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to offer an objective overview of the therapeutic potential of these compounds.

The cytotoxic efficacy of different cyclohexyl propanoic acid derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher cytotoxic potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Citation
Ethylenediamine Dipropanoic Acid Analogues (S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid methyl esterHL-60 (Human promyelocytic leukemia)25.3[1]
(S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ethyl esterHL-60 (Human promyelocytic leukemia)10.7[1]
(S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid n-propyl esterHL-60 (Human promyelocytic leukemia)22.4[1]
(S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ethyl esterREH (Human B-cell precursor leukemia)45.4[1]
(S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ethyl esterMOLT-4 (Human T-cell acute lymphoblastic leukemia)15.6[1]
(S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ethyl esterKG-1 (Human acute myelogenous leukemia)28.9[1]
(S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ethyl esterJVM-2 (Human B-cell prolymphocytic leukemia)18.2[1]
(S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ethyl esterK-562 (Human chronic myelogenous leukemia)35.1[1]
Cycloalkanecarboxamide Derivatives Cyclohexyl and p-fluorobenzenesulfonate moiety containing compoundHT29 (Human colon cancer)4.73[2]

Signaling Pathways of Cytotoxic Action

Cyclohexyl propanoic acid derivatives have been shown to induce cytotoxicity through distinct signaling pathways. One prominent mechanism is caspase-independent apoptosis mediated by Apoptosis-Inducing Factor (AIF). In contrast, other derivatives may induce apoptosis via conventional caspase-dependent pathways.

Caspase-Independent Apoptosis via AIF Translocation

Certain cyclohexyl propanoic acid derivatives trigger oxidative stress and mitochondrial dysfunction. This leads to the translocation of AIF from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, ultimately resulting in apoptosis.

G cpad Cyclohexyl Propanoic Acid Derivative ros Increased Superoxide Production (Oxidative Stress) cpad->ros induces mito_dys Mitochondrial Membrane Depolarization ros->mito_dys leads to aif_release AIF Release from Mitochondria mito_dys->aif_release triggers aif_translocation AIF Translocation to Nucleus aif_release->aif_translocation initiates dna_frag DNA Fragmentation & Chromatin Condensation aif_translocation->dna_frag causes apoptosis Caspase-Independent Apoptosis dna_frag->apoptosis results in G cpad Cycloalkanecarboxamide Derivative procaspase Pro-caspase 3/7 cpad->procaspase activates caspase Active Caspase 3/7 procaspase->caspase cleavage substrates Cellular Substrates caspase->substrates acts on cleavage Substrate Cleavage substrates->cleavage leads to apoptosis Apoptosis cleavage->apoptosis results in G synthesis Synthesis of Novel Cyclohexyl Propanoic Acid Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity In vitro Cytotoxicity Screening (e.g., Acid Phosphatase Assay) purification->cytotoxicity ic50 Determination of IC50 values cytotoxicity->ic50 apoptosis_assay Apoptosis Analysis (Flow Cytometry - Annexin V/PI) ic50->apoptosis_assay pathway Mechanism of Action Studies (e.g., Western Blot for AIF, Caspases) apoptosis_assay->pathway conclusion Identification of Lead Compounds & Structure-Activity Relationship (SAR) Analysis pathway->conclusion

References

Tuberculostatic Activity of 3-Cyclohexylpropanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tuberculostatic activity of novel 3-cyclohexylpropanoic acid derivatives, focusing on a series of benzimidazole and imidazophenazine compounds. The data presented is derived from peer-reviewed research and offers a basis for comparison with standard antitubercular agents. Detailed experimental protocols are provided to support the reproducibility of the findings.

Comparative Tuberculostatic Activity

The in vitro tuberculostatic activity of synthesized 3-cyclohexylpropanoic acid derivatives was evaluated against Mycobacterium tuberculosis H37Rv and other strains. The minimum inhibitory concentration (MIC) was determined, with several compounds demonstrating potent activity. Notably, derivatives bearing a benzimidazole or imidazophenazine moiety showed significant efficacy. The following tables summarize the quantitative data from these studies and compare it with first-line antitubercular drugs.

Table 1: Tuberculostatic Activity of 3-Cyclohexylpropanoic Acid Derivatives against M. tuberculosis H37Rv

CompoundChemical NameMIC (µg/mL)[1]
1a 6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole1.5 - 3.1
1c 5-chloro-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole1.5
1e 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole6.25
1f 2-(2-cyclohexylethyl)-1H-imidazo[4,5-b]phenazine1.5 - 3.1
Isoniazid (Reference)0.03 - 0.06[2]
Rifampicin (Reference)0.12 - 0.25[2]

Table 2: Selectivity Profile of Lead Compounds

CompoundCytotoxicity (IC50, Human Fibroblasts, µg/mL)[1]Selectivity Index (SI = IC50/MIC)
1a >50>16.1 - 33.3
1f >50>16.1 - 33.3

Experimental Protocols

Synthesis of 2-(2-cyclohexylethyl)benzimidazole Derivatives (General Procedure)

A mixture of 3-cyclohexylpropanoic acid and the appropriate substituted o-phenylenediamine was heated in the presence of polyphosphoric acid (PPA).[3] The reaction mixture was stirred at an elevated temperature (180-200°C) for several hours.[3] Upon cooling, the mixture was treated with water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product. The solid was then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the final 2-(2-cyclohexylethyl)benzimidazole derivative.[3]

Tuberculostatic Activity Screening: Microplate Alamar Blue Assay (MABA)

The antimycobacterial activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA).[1][4]

  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). The culture was incubated at 37°C until it reached a turbidity corresponding to a 0.5 McFarland standard.[5]

  • Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 7H9 broth in a 96-well microplate to obtain a range of final concentrations.[4]

  • Inoculation and Incubation: The prepared mycobacterial suspension was further diluted and added to each well containing the drug dilutions. The plates were sealed and incubated at 37°C for 5-7 days.[4][6]

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent and 10% Tween 80 was added to each well.[4] The plates were re-incubated for 24 hours.[4]

  • MIC Determination: A color change from blue (no growth) to pink (growth) was observed. The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented this color change.[4]

Mechanism of Action and Experimental Workflow

The tuberculostatic activity of the benzimidazole-containing derivatives of 3-cyclohexylpropanoic acid is attributed to the inhibition of the Mycobacterium Mycolate Transporter, MmpL3.[3] This transmembrane protein is essential for the transport of trehalose monomycolate, a precursor for mycolic acid synthesis, to the mycobacterial cell wall.[3] Inhibition of MmpL3 disrupts the formation of the mycolic acid layer, a critical component of the mycobacterial cell envelope, leading to cell death.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_moa Proposed Mechanism of Action start 3-Cyclohexylpropanoic Acid + o-Phenylenediamine ppa Polyphosphoric Acid (PPA) Heat (180-200°C) start->ppa Condensation product 2-(2-Cyclohexylethyl)- benzimidazole Derivatives ppa->product maba Microplate Alamar Blue Assay (MABA) vs. M. tuberculosis H37Rv product->maba cyto Cytotoxicity Assay (e.g., against Human Fibroblasts) product->cyto mic Determine Minimum Inhibitory Concentration (MIC) maba->mic drug Benzimidazole Derivative mic->drug Identifies Active Compounds si Calculate Selectivity Index (SI) cyto->si mmpl3 MmpL3 Transporter drug->mmpl3 Inhibits tmm Trehalose Monomycolate Transport Blocked mmpl3->tmm Blocks mycolic Mycolic Acid Synthesis Inhibited tmm->mycolic death Bacterial Cell Death mycolic->death

Caption: Experimental workflow from synthesis to biological evaluation and the proposed mechanism of action for 3-cyclohexylpropanoic acid derivatives.

G cluster_cell Mycobacterium tuberculosis Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm compound 3-Cyclohexylpropanoic Acid Derivative mmpl3 MmpL3 (Mycolate Transporter) compound->mmpl3 Inhibition tmm_out Trehalose Monomycolate (TMM) mmpl3->tmm_out Transports mmpl3->tmm_out mycolic_layer Mycolic Acid Layer (Cell Wall) tmm_out->mycolic_layer Incorporation tmm_in TMM Precursors fas2 Fatty Acid Synthase II (FAS-II) fas2->mmpl3 TMM Synthesis disruption Cell Wall Disruption & Bacterial Lysis mycolic_layer->disruption

Caption: Proposed signaling pathway showing the inhibition of the MmpL3 transporter by 3-cyclohexylpropanoic acid derivatives.

References

comparing the efficacy of different catalysts in 3-(2-Oxocyclohexyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2-Oxocyclohexyl)propanoic acid, a valuable intermediate in the preparation of more complex molecules, is principally achieved through the Michael addition of cyclohexanone to an acrylic acid derivative. The choice of catalyst for this transformation is critical, influencing reaction efficiency, yield, and stereoselectivity. This guide provides a comparative overview of different catalytic systems, supported by available experimental data, to aid researchers in selecting the optimal conditions for their synthetic goals.

Catalyst Performance Comparison

The efficacy of various catalysts in the synthesis of this compound and related compounds is summarized below. The primary route involves the Michael addition of cyclohexanone to an acrylate. While direct comparative studies are limited, the following data, compiled from various sources, provides insights into the performance of different catalytic approaches.

Catalyst/SystemMichael AcceptorYield (%)Temperature (°C)Reaction Time (h)Key Observations & Notes
Enamine Catalysis
Morpholine / p-Toluenesulfonic acidEthyl Acrylate~92% (for cyclopentanone analogue)857 (addition + reaction)A "one-pot" method involving the formation of an enamine intermediate. This high-yield process for the cyclopentyl analogue is adaptable for cyclohexanone.[1]
Organocatalysis
(R,R)-DPEN-thioureaNitroalkenes88-99%Not specifiedNot specifiedDemonstrates high efficiency for asymmetric Michael additions of cyclohexanone, though with a different acceptor. Yields are excellent with high enantioselectivity.[2]
Cinchona Alkaloid DerivativesNitroalkenesGood yields0Not specifiedEffective for asymmetric Michael additions, highlighting the potential of this class of organocatalysts.
Base Catalysis
Basic Conditions (general)Acrylate derivativesVariableTypically elevatedVariableThe classical approach for this Michael addition. Yields and reaction times are highly dependent on the specific base and conditions used.[3]
Related Syntheses
Silver-Carbon / Ruthenium-CarbonCinnamic Acid (to form 3-cyclohexylpropanoic acid)>90% (total)30-50 (oxidation), 125 (hydrogenation)0.5-2 (oxidation), ~4 (hydrogenation)A two-step catalytic process for a related saturated analogue, demonstrating high overall yield.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key catalytic systems.

Enamine-Catalyzed Synthesis of this compound Ester

This protocol is adapted from a high-yield synthesis of the cyclopentanone analogue and is expected to be effective for cyclohexanone.[1]

Materials:

  • Cyclohexanone

  • Morpholine

  • p-Toluenesulfonic acid

  • Ethyl acrylate

  • Toluene (or another high-boiling, non-protic solvent)

Procedure:

  • To a reaction vessel equipped with a stirrer and reflux condenser, add cyclohexanone, morpholine, and p-toluenesulfonic acid in a molar ratio of approximately 1:1.2:0.1.

  • Add a suitable volume of toluene to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-3 hours to form the enamine intermediate.

  • Cool the reaction mixture to approximately 85 °C.

  • Slowly add ethyl acrylate (approximately 1.5 molar equivalents) to the mixture over a period of 3-5 hours.

  • After the addition is complete, maintain the reaction temperature for an additional 2-4 hours.

  • Cool the reaction mixture and filter to remove any solids.

  • The filtrate, containing the crude this compound ethyl ester, can be purified by vacuum distillation.

  • Subsequent hydrolysis of the ester using an inorganic base (e.g., NaOH) in an alcohol/water mixture, followed by acidification, will yield the final this compound.

Asymmetric Organocatalyzed Michael Addition of Cyclohexanone

This generalized protocol is based on the use of DPEN-thiourea catalysts for the reaction with nitroalkenes, illustrating the principles of asymmetric organocatalysis in this context.[2]

Materials:

  • Cyclohexanone

  • A suitable Michael acceptor (e.g., a nitroalkene for the reported high yields)

  • (R,R)-DPEN-based thiourea organocatalyst (typically 1-10 mol%)

  • Solvent (e.g., water, as it has been shown to be an effective and green solvent)

  • An additive, if required (e.g., 4-nitrophenol, which has been shown to increase reactivity)

Procedure:

  • To a reaction vessel, add the (R,R)-DPEN-based thiourea organocatalyst.

  • Add the solvent and the additive, if used.

  • Add cyclohexanone to the mixture.

  • Add the Michael acceptor to initiate the reaction.

  • Stir the reaction at the appropriate temperature until completion, monitoring by TLC or GC.

  • Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to isolate the chiral Michael adduct.

Logical Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for the evaluation and comparison of different catalysts for the synthesis of this compound.

Catalyst_Comparison_Workflow start Define Reaction: Cyclohexanone + Acrylic Acid Derivative cat_select Select Catalysts for Screening (e.g., Enamine, Organocatalyst, Base) start->cat_select exp_design Design Experiments: - Catalyst Loading - Temperature - Reaction Time - Solvent cat_select->exp_design run_reactions Perform Parallel Reactions exp_design->run_reactions analysis Analyze Reaction Outcomes: - TLC/GC/LC for Conversion - NMR/MS for Product ID run_reactions->analysis data_comp Compile and Compare Data: - Yield (%) - Selectivity - Reaction Rate analysis->data_comp optimization Optimize Best Performing Catalyst System data_comp->optimization scale_up Scale-up and Validation optimization->scale_up end Final Protocol Established scale_up->end

Caption: Workflow for Catalyst Efficacy Comparison.

References

Navigating the Therapeutic Potential of 3-(2-Oxocyclohexyl)propanoic Acid and Its Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 3-(2-Oxocyclohexyl)propanoic acid stands as a versatile scaffold in medicinal chemistry. This guide provides a comparative analysis of its synthesis, applications, and the biological activities of its derivatives, with a focus on anticancer and anti-inflammatory potentials. Experimental data from existing literature is presented to offer a clear comparison with alternative compounds.

Synthesis of this compound: A Look at Methodologies

The primary and most common method for synthesizing this compound is through a Michael addition reaction. This involves the addition of cyclohexanone to an acrylate derivative under basic conditions. The base facilitates the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the β-carbon of the acrylate. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.[1]

While specific yield data for various synthetic approaches to this compound are not extensively reported in readily available literature, a patented one-pot method for the synthesis of the structurally similar 3-(2-oxocyclopentyl)-propionic acid offers a promising and efficient alternative. This method, which involves the reaction of cyclopentanone with morpholine followed by the addition of an acrylate, reports yields of 90% or greater.[2] This suggests that a similar one-pot approach for the cyclohexyl analog could provide a high-yield, streamlined synthetic route.

Table 1: Comparison of Synthetic Methodologies for 3-(2-Oxo-cycloalkyl)propanoic Acids

MethodStarting MaterialsKey StepsReported YieldReference
Traditional Michael Addition Cyclohexanone, Acrylate Ester1. Enolate formation 2. Michael Addition 3. Ester HydrolysisNot specified in available literature[1]
One-Pot Synthesis (for cyclopentyl analog) Cyclopentanone, Morpholine, Acrylate Ester1. Enamine formation 2. Michael Addition 3. In-situ hydrolysis≥ 90%[2]

Experimental Protocols

General Procedure for Michael Addition of Cyclohexanone to an Acrylate

A detailed experimental protocol for the direct Michael addition to form this compound is not explicitly detailed in the reviewed literature. However, based on general principles of the Michael reaction, a representative procedure can be outlined.

Workflow for Michael Addition:

G start Start reactants Mix Cyclohexanone and Acrylate Ester in a suitable solvent start->reactants base Add a base (e.g., NaOEt) and stir at room temperature reactants->base workup Acidify the reaction mixture and extract with an organic solvent base->workup hydrolysis Hydrolyze the ester (e.g., with NaOH then HCl) workup->hydrolysis purification Purify the product (e.g., by crystallization or chromatography) hydrolysis->purification end End purification->end

Caption: General workflow for the synthesis of this compound via Michael addition.

One-Pot Synthesis of 3-(2-oxocyclopentyl)-propionic acid (Adaptable for Cyclohexyl Analog)

This protocol is adapted from a patented procedure for a similar compound and may require optimization for the cyclohexyl derivative.[2]

Materials:

  • Cyclopentanone (or Cyclohexanone)

  • Morpholine

  • p-Toluenesulfonic acid

  • Acrylate ester (e.g., ethyl acrylate)

  • High-boiling non-protic solvent (e.g., toluene)

  • Inorganic base (e.g., NaOH)

  • Hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a reaction vessel, add cyclopentanone (or cyclohexanone), morpholine, and a catalytic amount of p-toluenesulfonic acid in a high-boiling non-protic solvent.

  • Heat the mixture to reflux for 1-3 hours.

  • Cool the reaction mixture to 75-95 °C and slowly add the acrylate ester over 3-5 hours.

  • Maintain the reaction at this temperature for an additional 2-4 hours.

  • Cool the mixture and filter. The filtrate contains the crude ester product.

  • For hydrolysis, add water, an inorganic base solution (e.g., NaOH), and an alcohol (e.g., methanol) to the crude ester.

  • Heat the mixture at 50-80 °C for 1-3 hours.

  • Cool the reaction and acidify with hydrochloric acid to a pH of 3-5.

  • Extract the product with an organic solvent and evaporate the solvent to obtain 3-(2-oxocyclopentyl)-propionic acid.

Biological Applications: Focus on Anticancer and Anti-inflammatory Activity

While direct biological data for derivatives of this compound is scarce in the available literature, the broader class of propanoic acid derivatives has been extensively studied, revealing significant potential as both anticancer and anti-inflammatory agents.

Anticancer Applications

Numerous studies have demonstrated the cytotoxic effects of various propanoic acid derivatives against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

For instance, a recent study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified a compound that exhibited potent anticancer and antioxidant activities.[3] Another study on 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives reported a compound with significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 1.32 µM, comparable to the standard drug doxorubicin (IC50 = 1.21 µM).[4] This derivative was also found to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[4]

Table 2: Cytotoxicity of Selected Propanoic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivativeMCF-71.32Doxorubicin1.21[4]

Proposed Anticancer Signaling Pathway Inhibition:

Based on the activity of related compounds, derivatives of this compound could potentially target key cancer-related signaling pathways.

G Drug 3-(2-Oxocyclohexyl)propanoic Acid Derivative EGFR EGFR Drug->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by anticancer derivatives.

Anti-inflammatory Applications

Aryl propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.

While specific IC50 values for derivatives of this compound as COX inhibitors are not available, studies on other propanoic acid derivatives provide a benchmark for potential activity. For example, a study on pterostilbene-carboxylic acid derivatives with an oxime ether moiety identified compounds with potent COX-2 inhibition, with IC50 values as low as 85.44 nM.[6] Another study on phenoxy acetic acid derivatives reported selective COX-2 inhibitors with IC50 values in the range of 0.06–0.09 μM.[7]

Table 3: COX-2 Inhibition by Selected Propanoic Acid Derivatives

Compound ClassCOX-2 IC50Reference
Pterostilbene-carboxylic acid derivative85.44 nM[6]
Phenoxy acetic acid derivative0.06–0.09 µM[7]

Mechanism of Anti-inflammatory Action via COX Inhibition:

G ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Drug 3-(2-Oxocyclohexyl)propanoic Acid Derivative Drug->COX_Enzyme Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway, the primary mechanism of anti-inflammatory propanoic acid derivatives.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of potentially bioactive molecules. While the direct biological evaluation of its derivatives is not yet widely published, the demonstrated efficacy of other propanoic acid derivatives in anticancer and anti-inflammatory applications strongly suggests that this compound class warrants further investigation. Future research should focus on the synthesis and screening of a library of this compound derivatives to identify lead compounds with potent and selective biological activities. The development of efficient and scalable synthetic routes, such as the one-pot method described for the cyclopentyl analog, will be crucial for these endeavors. A thorough investigation into the mechanisms of action and the specific signaling pathways modulated by these novel derivatives will be paramount in realizing their full therapeutic potential.

References

A Comparative Guide to the Mechanism of Action of Aryl Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of common aryl propionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry by offering objective data and detailed experimental context.

Core Mechanism of Action: Inhibition of Cyclooxygenase

Aryl propionic acid derivatives, including well-known drugs like ibuprofen and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It plays a crucial role in producing prostaglandins that protect the gastrointestinal lining and maintain kidney function.[1]

  • COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate pain, fever, and inflammation.[1]

The therapeutic effects of aryl propionic acid derivatives are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[2] Most traditional NSAIDs in this class are non-selective and inhibit both isoforms to varying degrees.[1]

Furthermore, these compounds are chiral, with the (S)-enantiomer being significantly more potent in inhibiting COX enzymes than the (R)-enantiomer.[3] Consequently, the pharmacological activity of racemic mixtures is almost exclusively due to the (S)-form.[3]

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the point of intervention for aryl propionic acid derivatives.

Prostaglandin Synthesis Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cell Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pgs_phys Physiological Prostaglandins pgh2->pgs_phys thromboxane Thromboxane pgh2->thromboxane pgs_inflam Inflammatory Prostaglandins pgh2->pgs_inflam gi_protection GI Protection, Platelet Aggregation, Renal Function pgs_phys->gi_protection thromboxane->gi_protection inflammation Inflammation, Pain, Fever pgs_inflam->inflammation nsaid Aryl Propionic Acid Derivatives (NSAIDs) nsaid->cox1 nsaid->cox2

Caption: Inhibition of COX-1 and COX-2 by aryl propionic acid derivatives.

Comparative Performance Data

The following table summarizes the inhibitory activity of common aryl propionic acid derivatives against COX-1 and COX-2. The data represents the mean percentage of inhibition observed in an ex vivo human whole-blood assay at steady-state therapeutic doses, providing a clinically relevant comparison.

CompoundTherapeutic RegimenMean Inhibition of COX-1 (%)Mean Inhibition of COX-2 (%)Data Source(s)
Ibuprofen 800 mg, three times daily88.771.4[4][5]
Naproxen 550 mg, twice daily94.971.5[4][5]
Diclofenac 50 mg, three times daily49.593.9[4][5]
Meloxicam 15 mg, once daily53.377.5[4][5]

Note: Data is derived from a comparative study in healthy volunteers. Diclofenac (an acetic acid derivative) and Meloxicam (an enolic acid derivative) are included for reference.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition is crucial for characterizing the selectivity and potency of NSAIDs. The human whole-blood assay is a widely accepted method that provides a physiologically relevant environment for assessing drug activity.[6][7]

Human Whole-Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the 50% inhibitory concentration (IC₅₀) or the percentage of inhibition of a test compound on COX-1 and COX-2 activity in a human whole-blood matrix.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B₂ (TXB₂) during the clotting of whole blood, which is induced by endogenously formed thrombin.[6]

  • COX-2 Activity: Measured by the production of prostaglandin E₂ (PGE₂) in heparinized whole blood after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[6]

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compounds (Aryl propionic acid derivatives) dissolved in a suitable vehicle (e.g., DMSO, Cremophor EL-EtOH).

  • Lipopolysaccharide (LPS) from E. coli.

  • Heparin tubes and plain glass tubes.

  • Enzyme immunoassay (EIA) or LC-MS/MS kits for TXB₂ and PGE₂ quantification.

  • Incubator, centrifuge.

Methodology:

1. For COX-1 Inhibition (TXB₂ Assay): a. Aliquot 1 mL samples of whole blood into plain glass tubes. b. Add various concentrations of the test compound or vehicle control. c. Incubate the tubes at 37°C for 1 hour to allow for blood clotting and subsequent TXB₂ production.[6] d. Stop the reaction by placing the tubes on ice. e. Centrifuge to separate the serum. f. Collect the serum and measure the TXB₂ concentration using a validated immunoassay or LC-MS/MS.

2. For COX-2 Inhibition (PGE₂ Assay): a. Draw blood into tubes containing heparin as an anticoagulant. b. Aliquot 1 mL samples into sterile tubes. c. Add various concentrations of the test compound or vehicle control. d. Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.[6] e. Incubate the samples at 37°C for a specified period (e.g., 5 to 24 hours).[6] f. Centrifuge to separate the plasma. g. Collect the plasma and measure the PGE₂ concentration using a validated immunoassay or LC-MS/MS.

3. Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the compound concentration (log scale). c. Determine the IC₅₀ value (the concentration that causes 50% inhibition) using non-linear regression analysis. d. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vitro COX inhibition assay.

COX Inhibition Assay Workflow cluster_assay Assay Incubation start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prep_reagents prep_compounds Prepare Test Compounds (Serial Dilutions) start->prep_compounds mix_enzyme Mix Enzyme (COX-1 or COX-2) with Buffer and Cofactors prep_reagents->mix_enzyme pre_incubate Pre-incubate with Test Compound prep_compounds->pre_incubate mix_enzyme->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction terminate_reaction Terminate Reaction (e.g., Acidification) incubate_reaction->terminate_reaction analysis Quantify Prostaglandin Production (EIA or LC-MS/MS) terminate_reaction->analysis data_analysis Calculate % Inhibition and IC50 Values analysis->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro cyclooxygenase (COX) inhibition assay.

References

Safety Operating Guide

Proper Disposal of 3-(2-Oxocyclohexyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 3-(2-Oxocyclohexyl)propanoic acid is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, in line with general laboratory chemical waste management principles. Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) to be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

In the event of a spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal[1].

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[2][3].

  • Waste Identification and Classification:

    • Clearly identify the waste as "this compound".

    • It is crucial to determine if the waste is mixed with other chemicals, as this will affect the disposal route.

  • Waste Segregation:

    • Segregate waste containing this compound from other incompatible waste streams to prevent accidental reactions[2][3].

    • Do not mix with strong bases, oxidizing agents, or reducing agents unless part of a specific neutralization protocol.

    • Keep chlorinated and non-chlorinated solvent wastes separate[4].

  • Container Selection and Management:

    • Use a suitable, leak-proof container that is compatible with the chemical[2][5]. Plastic containers are often preferred over glass to minimize the risk of breakage[3].

    • The container must be in good condition with a secure, tightly fitting lid[2][5]. Keep the container closed except when adding waste[2].

    • Store the waste container in a designated, secure area, away from general laboratory traffic[6].

    • Secondary containment should be used to capture any potential leaks[2].

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation[2].

    • The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[2].

      • The date of accumulation.

      • The hazards associated with the chemical (e.g., "Irritant").

      • The name of the principal investigator or laboratory contact.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[2][3][7].

    • Follow all institutional procedures for waste manifest forms and pickup requests[3].

Disposal of Contaminated Materials

  • Labware/Glassware: If contaminated with this compound, the items should be treated as hazardous waste. Package them in an appropriate container, label it as "Hazardous Waste," and list the contaminating chemical[2].

  • Personal Protective Equipment (PPE): Lightly contaminated items such as gloves and paper towels should be placed in designated waste containers for incineration[4].

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[2][8]. After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies may vary[2][8]. Deface or remove the original product label[8].

Quantitative Waste Management Guidelines (Template)

Laboratories should adhere to the specific quantitative limits for hazardous waste accumulation established by their institution and local regulations. The following table should be populated with your institution-specific information.

ParameterInstitutional LimitNotes
Maximum Accumulation Volume e.g., 55 gallonsPer satellite accumulation area.
Maximum Accumulation Time e.g., 180 daysFrom the date of first accumulation.
Concentration Limits for Sewer Disposal Not ApplicableChemical waste should not be drain disposed.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 3-(2-Oxocyclohexyl)propanoic acid requires disposal is_pure Is the waste pure or mixed with other chemicals? start->is_pure pure_waste Containerize as 'this compound' waste is_pure->pure_waste Pure mixed_waste Identify all components. Segregate based on compatibility. is_pure->mixed_waste Mixed select_container Select a compatible, leak-proof waste container with a secure lid. pure_waste->select_container mixed_waste->select_container label_container Affix 'Hazardous Waste' label. Include full chemical name(s), date, and hazards. select_container->label_container storage Store in a designated, secure location with secondary containment. label_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs end_process End: Waste is properly managed and disposed of. contact_ehs->end_process

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-(2-Oxocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(2-Oxocyclohexyl)propanoic acid (CAS Number: 2275-26-5).[1] Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are known to cause skin and eye irritation.[2][3] Ingestion may be harmful.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., heavy rubber or other impervious material).To prevent skin contact and irritation.[2][4]
Eye Protection Safety goggles or a face shield.To protect eyes from splashes and irritation.[2][4]
Skin and Body Protective clothing and chemical-resistant boots.To prevent skin contact and contamination of personal clothing.[4]
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or vapors.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily available and unobstructed.[4]

  • Conduct all handling of this compound within a certified chemical fume hood to ensure adequate ventilation.[4]

2. Donning PPE:

  • Before handling, put on all required PPE as specified in Table 1.

3. Handling the Chemical:

  • Avoid direct contact with eyes, skin, and clothing.[4]

  • Do not breathe in any dust or vapor that may be present.[4]

  • Wash hands thoroughly with soap and water after handling the substance.[2]

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, get medical attention.[2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[2]

Disposal Plan

Contaminated materials and waste from this compound must be disposed of properly to prevent environmental contamination.

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.

2. Disposal Procedure:

  • Dispose of the contents and container at an approved waste disposal facility.[2]

  • Do not allow the product to enter drains.[2]

  • Follow all local, regional, and national regulations for chemical waste disposal.[5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures prep_fume_hood Work in Fume Hood prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_fume_hood->prep_ppe handle_chemical Handle Chemical (Avoid Contact and Inhalation) prep_ppe->handle_chemical cleanup_decontaminate Decontaminate Work Area handle_chemical->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill Spill emergency_action_spill Contain Spill with Inert Material emergency_spill->emergency_action_spill emergency_exposure Personal Exposure (Skin/Eye Contact) emergency_action_exposure Use Eyewash/Safety Shower Seek Medical Attention emergency_exposure->emergency_action_exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.